Triphenylsulfonium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
triphenylsulfanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEAYIKULRXTAR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052096 | |
| Record name | Triphenylsulfonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052096 | |
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Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4270-70-6 | |
| Record name | Triphenylsulfonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4270-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylsulfonium ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylsulfonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylsulphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93VMP8WB2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Triphenylsulfonium Chloride
Introduction
This compound is an organosulfur compound that has garnered significant attention in various scientific and industrial fields. It belongs to the class of triarylsulfonium salts, which are characterized by a central sulfur atom bonded to three aryl groups, with an accompanying anion. In this case, the anion is chloride. First synthesized in the mid-20th century, its utility became prominent with the discovery of its photochemical properties.[1]
This guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis methodologies, mechanisms of action, and key applications, with a focus on its role as a photoacid generator.
Properties of this compound
This compound is typically a white to light yellow crystalline solid or powder.[1][2][3] It is an ionic salt consisting of a triphenylsulfonium cation and a chloride anion. The sulfur atom in the cation adopts a trigonal-pyramidal geometry.[1]
Chemical and Physical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 4270-70-6 | [1][2][4][5][6][7][8] |
| Molecular Formula | C₁₈H₁₅ClS | [1][2][4][5] |
| Molecular Weight | 298.83 g/mol | [1][2][5] |
| Appearance | White to light yellow solid/powder | [1][2][3] |
| Melting Point | 277 °C | [2][3][9] |
| Solubility | Soluble in water | [2][3][9] |
| EINECS Number | 224-259-6 | [6] |
Stability and Storage
This compound is stable under normal conditions.[10][11] For laboratory use, it is recommended to store the compound in a dry, cool, and well-ventilated place, under an inert gas like nitrogen or argon, at temperatures between 2-8°C.[3] It should be kept in a tightly closed container.[10]
Experimental Protocols: Synthesis of this compound
Several methods have been developed for the synthesis of this compound. The two most prominent methods are detailed below.
Method 1: Friedel-Crafts Reaction of Benzene with Thionyl Chloride
This classic method utilizes readily available starting materials.[12] It involves the reaction of benzene with thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][12][13]
Detailed Protocol:
-
In a reaction vessel suitable for exothermic reactions, combine approximately 1400 parts by weight of benzene with 430 parts of anhydrous aluminum chloride.[14]
-
Agitate the mixture while adding a sulfur chloride, such as sulfur monochloride.[14]
-
Introduce chlorine gas into the mixture. Approximately three moles of chlorine are added per mole of sulfur monochloride.[14]
-
Maintain controlled temperature conditions throughout the reaction to manage its exothermic nature.[12]
-
After the chlorine addition is complete, carefully add water to the reaction mixture. This step is also exothermic and requires cooling. The water dissolves the aluminum chloride, breaking the complex formed with the sulfonium salt.[14]
-
The aqueous layer, containing this compound, can then be separated and used for subsequent steps or further purification.
Caption: Synthesis of this compound via Friedel-Crafts.
Method 2: Synthesis from Diphenyl Sulfoxide
This alternative route uses diphenyl sulfoxide as a precursor and involves a Grignard reagent.[1][5][12]
Detailed Protocol:
-
Dissolve 40 g (0.2 mole) of diphenyl sulfoxide in 400 g of dichloroethane in a reaction vessel equipped with a stirrer and cooling system (ice bath).[2][5]
-
While stirring and maintaining a temperature below 20°C, add 65 g (0.6 mole) of trimethylsilyl chloride dropwise to the solution.[2][5]
-
Separately, prepare a Grignard reagent from 14.6 g (0.6 mole) of metallic magnesium, 67.5 g (0.6 mole) of chlorobenzene, and 168 g of tetrahydrofuran (THF).[2][5]
-
Add the prepared Grignard reagent dropwise to the diphenyl sulfoxide solution, ensuring the temperature remains below 20°C.[2][5]
-
Quench the reaction by adding 50 g of water, keeping the temperature below 20°C.[2][5]
-
To this solution, add 150 g of water, 10 g of 12N hydrochloric acid, and 200 g of diethyl ether.[2][5]
-
Separate the aqueous layer and wash it with 100 g of diethyl ether to yield an aqueous solution of this compound.[2][5]
Mechanism of Action: Photoacid Generation
A primary application of this compound is as a photoacid generator (PAG) in photolithography.[1][2] Upon exposure to ultraviolet (UV) light, it undergoes photolysis, leading to the cleavage of a carbon-sulfur bond and the ultimate generation of a strong acid.[1] This generated acid then catalyzes chemical reactions in the surrounding polymer matrix, such as deprotection or cross-linking, which alters its solubility and allows for the creation of fine patterns.
The photolysis can proceed through two main pathways, depending on whether the salt is directly irradiated or sensitized.[12]
Caption: General workflow for photoacid generation from triphenylsulfonium salts.
Photolysis Pathways
-
Heterolytic Cleavage : This is considered the predominant pathway and involves the breaking of a C-S bond to form a phenyl cation and diphenyl sulfide.[12]
-
Homolytic Cleavage : This pathway results in the formation of a singlet phenyl radical and a diphenylsulfinyl radical cation.[12]
The reactive species generated through these pathways ultimately lead to the formation of a Brønsted acid, which drives the subsequent chemical changes in the photoresist material.
Applications in Research and Drug Development
While direct applications in drug development are not its primary use, the chemistry of sulfonium salts is relevant. Sulfonic acid salts are widely used in pharmaceuticals to improve properties like solubility and stability.[15] this compound's main roles are in materials science and organic synthesis.
-
Photoacid Generator (PAG) : It is extensively used as a PAG in photolithography for manufacturing semiconductors and microelectronics.[1][2] Its ability to generate acid upon UV exposure is critical for creating intricate circuit patterns.[1]
-
Cationic Polymerization Initiator : It can initiate cationic polymerization processes, which are used to produce various polymers.[1]
-
Catalyst in Organic Synthesis : It serves as a catalyst in certain organic reactions. For instance, it can enhance the rate of decomposition of cumene hydroperoxide at low temperatures.[1]
Safety and Handling
This compound is classified as a hazardous chemical.[10] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][6][10][11]
Precautionary Measures
-
Handling : Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[10][11] Do not eat, drink, or smoke when using this product.[11][16]
-
Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection (safety glasses with side-shields).[8][10][11][16] In case of insufficient ventilation, wear a suitable respirator.[8][16]
-
First Aid :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[10][11]
-
Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[10][11]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[10]
-
Toxicological Information
No significant acute toxicological data has been identified in literature searches.[16] However, due to its irritant properties, exposure should be minimized.[16] The toxicological properties have not been thoroughly investigated.[8]
References
- 1. Buy this compound | 4270-70-6 [smolecule.com]
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- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. uww.edu [uww.edu]
- 9. chembk.com [chembk.com]
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- 12. This compound | 10937-76-5 | Benchchem [benchchem.com]
- 13. CN102838518A - Preparation method of triphenyl sulfonium salt - Google Patents [patents.google.com]
- 14. US2807648A - Process for making sulfonium compounds - Google Patents [patents.google.com]
- 15. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Synthesis and Characterization of Triphenylsulfonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylsulfonium chloride, an organosulfur compound with the molecular formula C₁₈H₁₅ClS, is a versatile and widely utilized salt in various chemical applications.[1] Its primary role as a photoacid generator (PAG) in photolithography for semiconductor manufacturing and as a cationic polymerization initiator has made it a subject of significant interest in both industrial and academic research.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering structured data, in-depth experimental protocols, and visual workflows to aid researchers and professionals in its application and study.
Physicochemical Properties
This compound is a white to light yellow crystalline solid.[1] It is characterized by a central sulfur atom bonded to three phenyl groups, forming a triphenylsulfonium cation, with a chloride anion.[1] The compound is soluble in polar organic solvents and miscible with water.[1]
| Property | Value | Reference |
| CAS Number | 4270-70-6 | [1][2][3] |
| Molecular Formula | C₁₈H₁₅ClS | [1][2][3] |
| Molecular Weight | 298.83 g/mol | [1][2][3] |
| Melting Point | 277 °C | [4] |
| Appearance | White to light yellow solid | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been established, with the most common methods being the Grignard reaction with diphenyl sulfoxide and Friedel-Crafts-type reactions involving benzene and a sulfur-containing electrophile.
Synthesis via Grignard Reagent
This laboratory-scale method involves the reaction of diphenyl sulfoxide with a phenyl Grignard reagent, activated by trimethylsilyl chloride.[2] This approach offers good yields under relatively mild conditions.
Caption: Workflow for the synthesis of this compound via the Grignard reagent method.
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a Grignard reagent from 14.6 g (0.6 mole) of magnesium turnings and 67.5 g (0.6 mole) of chlorobenzene in 168 g of anhydrous tetrahydrofuran (THF).[2]
-
Reaction Setup: In a separate flask, dissolve 40 g (0.2 mole) of diphenyl sulfoxide in 400 g of dichloroethane and cool the solution in an ice bath.[2]
-
Activation: While stirring, add 65 g (0.6 mole) of trimethylsilyl chloride dropwise to the diphenyl sulfoxide solution, maintaining the temperature below 20°C.[2] Age the mixture for 30 minutes at this temperature.[2]
-
Grignard Addition: Add the previously prepared Grignard reagent dropwise to the activated diphenyl sulfoxide solution, ensuring the temperature remains below 20°C.[2]
-
Reaction and Quenching: Age the reaction mixture for one hour.[2] Subsequently, quench the reaction by the slow addition of 50 g of water, keeping the temperature below 20°C.[2]
-
Work-up: To the quenched mixture, add 150 g of water, 10 g of 12N hydrochloric acid, and 200 g of diethyl ether.[2] Separate the aqueous layer and wash it with 100 g of diethyl ether to yield an aqueous solution of this compound.[2] The product is often used in this aqueous form for subsequent reactions.[2]
Synthesis via Friedel-Crafts Reaction
This industrial-scale method utilizes inexpensive and readily available starting materials like benzene, a sulfur chloride (e.g., thionyl chloride, sulfur monochloride, or sulfur dichloride), and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][5][6]
Caption: Workflow for the synthesis of this compound via the Friedel-Crafts reaction.
-
Reaction Setup: In a vessel equipped for agitation and cooling, charge approximately 1400 parts by weight of benzene and 430 parts of anhydrous aluminum chloride.[6]
-
Sulfur Chloride Addition: To the agitated mixture, add 270 parts of sulfur monochloride while maintaining the temperature between 13-14°C by cooling.[6]
-
Chlorination: Sparge 350 parts of chlorine gas into the reaction mass over approximately 55 minutes, keeping the temperature constant at 13-14°C.[6] This results in the formation of a this compound-aluminum trichloride complex.[6]
-
Hydrolysis: Slowly feed the reaction mixture into a separate vessel containing approximately 1200 parts of water.[6] This step is exothermic and requires cooling to break the complex and dissolve the aluminum chloride.[6]
-
Work-up: The resulting product is an aqueous solution of this compound.[6] Further purification can be achieved through extraction and recrystallization if a solid product is desired. A patent describes a yield of 66% for a similar preparation involving thionyl chloride, followed by anion exchange and recrystallization.[5]
Characterization Data
The structural integrity and purity of synthesized this compound are confirmed through various analytical techniques.
Crystallographic Data
Single-crystal X-ray diffraction analysis provides definitive structural information.
| Parameter | Value | Reference |
| Geometry at Sulfur | Distorted trigonal-pyramidal | [7] |
| C-S-C Bond Angles | 102° - 106° | [7] |
| S-C Bond Lengths | ~1.787 - 1.790 Å | [7] |
Spectroscopic Data
Spectroscopic methods are essential for confirming the molecular structure and identifying functional groups. A product specification sheet indicates that the Proton NMR conforms to the expected structure.[4][8]
| Technique | Data | Reference |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-8.0 ppm. | [4][6] |
| FTIR (cm⁻¹) | 3086 (w), 3034 (w), 1475 (s, C=C stretch), 1448 (s, C=C stretch), 993 (s), 745 (s, C-H bend), 680 (s, C-H bend) | [7][9] |
| Mass Spec. (MS) | The triphenylsulfonium cation (C₁₈H₁₅S⁺) has a monoisotopic mass of 263.089 Da. Photolysis leads to fragmentation, primarily forming diphenyl sulfide. | [10] |
Applications
This compound and its derivatives are crucial in several high-technology fields:
-
Photoacid Generators (PAGs): Upon exposure to UV radiation, they decompose to generate a strong acid, which catalyzes chemical reactions in photoresist materials. This is a fundamental process in photolithography for creating integrated circuits.[1]
-
Cationic Polymerization: The sulfonium salt can act as an initiator for cationic polymerization upon heating or irradiation, used in the production of various polymers and in UV-curing applications like inks and coatings.[1]
-
Organic Synthesis: It serves as a catalyst in certain organic reactions, such as facilitating the decomposition of hydroperoxides.[1]
Safety Information
This compound is classified as an irritant, causing skin and serious eye irritation.[3] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling the compound.[11] It should be stored under an inert gas at 2-8°C.[4]
Conclusion
This technical guide has outlined the principal synthesis routes and characterization methods for this compound. The detailed experimental protocols for both Grignard and Friedel-Crafts-based syntheses provide a practical basis for laboratory and industrial production. The tabulated physicochemical and spectroscopic data serve as a valuable reference for analytical confirmation. A thorough understanding of these synthesis and characterization techniques is essential for the effective application of this important compound in its various advanced technological roles.
References
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- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, 94% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Triphenylsulfonium | 18393-55-0 | Benchchem [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Crystal structures of three salts of the triphenylsulfonium ion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. researchgate.net [researchgate.net]
- 10. Triphenylsulfonium | C18H15S+ | CID 61344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
Triphenylsulfonium Chloride: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsulfonium chloride, an organosulfur salt, is a compound of significant interest in various chemical and pharmaceutical applications. It is recognized for its role as a photoacid generator in microlithography and as a reagent in organic synthesis. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in formulation development, reaction optimization, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a detailed experimental protocol for solubility determination, and includes relevant safety precautions.
Qualitative Solubility Data
| Solvent Family | Solvent Name | Qualitative Solubility |
| Alcohols | Methanol | Soluble |
| Ethanol | Soluble[1] | |
| Ketones | Acetone | Soluble[1] |
| Chlorinated Solvents | Dichloromethane | Soluble[1] |
| Ethers | Tetrahydrofuran (THF) | Soluble |
| Aqueous | Water | Soluble / Miscible[2] |
Table 1: Qualitative Solubility of this compound in Various Solvents
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, based on the widely accepted "shake-flask" method. This method is consistent with principles outlined in guidelines such as USP <1236> Solubility Measurements.
Materials and Equipment
-
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade or higher)
-
Deionized water (for cleaning)
-
-
Equipment:
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.
-
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably a fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]
-
Avoid inhalation of dust and contact with skin and eyes.[3][4] In case of contact, rinse the affected area thoroughly with water.[4]
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.[4][5][6]
Experimental Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary studies may be necessary to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the calibration range of the analytical method.
-
-
Concentration Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Conclusion
This technical guide provides an overview of the solubility of this compound in organic solvents, highlighting its general solubility in polar media. While quantitative data remains elusive in the public domain, the detailed experimental protocol presented here offers a robust framework for researchers to determine these values in their own laboratories. Adherence to the outlined safety precautions is paramount when handling this compound. The provided workflow diagram offers a clear visual representation of the solubility determination process. Further research to quantify the solubility of this compound across a wider range of solvents and temperatures would be a valuable contribution to the scientific community.
References
Spectroscopic Profile of Triphenylsulfonium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for Triphenylsulfonium Chloride (TPS-Cl), a compound of significant interest in photolithography and cationic polymerization. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The spectroscopic data for the triphenylsulfonium cation is largely independent of the counter-ion. The data presented below is for this compound where available, with supplementary data from other salts of the same cation noted for completeness.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the chemical structure of the triphenylsulfonium cation, showing characteristic signals in the aromatic region.
Table 1: ¹H NMR Spectroscopic Data for the Triphenylsulfonium Cation
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.7 - 7.9 | Multiplet | Aromatic Protons (ortho, meta, para - C₆H₅) |
Note: Data is consistent across various triphenylsulfonium salts, including triflate and trifluoromethylsulfonylimide salts.
Table 2: ¹³C NMR Spectroscopic Data for the Triphenylsulfonium Cation
| Chemical Shift (δ) ppm | Assignment (Probable) |
| 144.8 | Ipso-Carbon |
| 139.8 | Aromatic Carbon |
| 129.3 | Aromatic Carbon |
| 129.0 | Aromatic Carbon |
| 128.2 | Aromatic Carbon |
| 127.4 | Aromatic Carbon |
| 127.3 | Aromatic Carbon |
| 125.7 | Aromatic Carbon |
Note: Data obtained from Triphenylsulfonium Triflate in CDCl₃. The chemical shifts for the cation are expected to be nearly identical for the chloride salt.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by the vibrational modes of the triphenylsulfonium cation.
Table 3: Key IR Absorption Bands for the Triphenylsulfonium Cation
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3098 - 3021 | Weak | Aromatic C-H Stretch |
| 1475 - 1471 | Strong | Aromatic C=C Stretch |
| 1448 - 1443 | Strong | Aromatic C=C Stretch |
| 1055 - 971 | Strong | Phenyl Ring Breathing/Puckering |
| 745 - 741 | Strong / Medium | C-H Out-of-Plane Bend (monosubstituted benzene) |
| 680 - 679 | Strong / Medium | C-H Out-of-Plane Bend (monosubstituted benzene) |
Note: Data compiled from various triphenylsulfonium salts ([I₃]⁻, [ClO₄]⁻, [PF₆]⁻) as the cation's vibrations are characteristic.
UV-Visible (UV-Vis) Spectroscopy
The triphenylsulfonium cation exhibits strong absorption in the ultraviolet region, arising from π → π* electronic transitions within the aromatic system.[1]
Table 4: UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Solvent |
| ~230 nm | Dichloromethane (DCM) |
| ~270 nm | Dichloromethane (DCM) |
Note: Data is consistent with triphenylsulfonium triflate, which shows a λmax at 233 nm.[2][3]
Experimental Protocols
The following sections provide generalized yet detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
For ¹H NMR, accurately weigh 5-20 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube to a height of approximately 4-5 cm.
-
Wipe the outside of the NMR tube with a lint-free tissue and place it in a spinner turbine, adjusting the depth with a gauge.
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. A pulse angle of 30-45 degrees and a relaxation delay of 1-5 seconds are typical. 16 to 64 scans are usually sufficient.
-
For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 256 or more) and a relaxation delay of at least 2 seconds are necessary due to the lower natural abundance of ¹³C and longer relaxation times.
-
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method) :
-
Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent KBr pellet.
-
Carefully remove the pellet from the die.
-
-
Data Acquisition :
-
Place the KBr pellet into the sample holder of an FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation :
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile, dichloromethane) of known concentration.
-
Perform serial dilutions to obtain a sample with an absorbance in the optimal range of 0.1 to 1.0 AU (e.g., 1x10⁻⁵ M).
-
Fill a quartz cuvette with the pure solvent to be used as a blank reference.
-
Fill a second, matched quartz cuvette with the sample solution.
-
-
Data Acquisition :
-
Place the blank cuvette in the reference holder of a double-beam UV-Vis spectrophotometer.
-
Run a baseline correction over the desired wavelength range (e.g., 400-200 nm).
-
Replace the blank cuvette with the sample cuvette.
-
Scan the sample over the same wavelength range to record the absorbance spectrum.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Thermogravimetric Analysis of Triphenylsulfonium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Triphenylsulfonium chloride, a compound of significant interest in various fields, including its use as a photoacid generator in microlithography and as a key intermediate in the synthesis of electronic chemicals. Due to its ionic nature and aromatic structure, this compound is anticipated to exhibit high thermal stability. This guide outlines the expected thermal behavior, a detailed experimental protocol for its analysis, and an illustrative representation of the data that one might expect to obtain.
While specific, publicly available TGA data for this compound is limited, this guide is built upon the well-documented high thermal stability of the broader class of triarylsulfonium salts. Research has shown that select triarylsulfonium salts are among the most thermally stable organic materials known, demonstrating exceptional stability at elevated temperatures over extended periods.[1][2]
Illustrative Thermal Decomposition Data
The following table summarizes the expected quantitative data from a TGA experiment on this compound. This data is representative of a highly stable triarylsulfonium salt and should be considered as an illustrative example. Actual experimental results may vary based on the specific experimental conditions and the purity of the sample.
| Parameter | Value | Description |
| Onset Decomposition Temperature (Tonset) | > 300 °C | The temperature at which the initial significant mass loss is observed. The high onset temperature is indicative of the exceptional thermal stability of the triarylsulfonium cation. |
| Peak Decomposition Temperature (Tpeak) | > 350 °C | The temperature at which the maximum rate of mass loss occurs. This corresponds to the peak of the derivative thermogravimetric (DTG) curve. |
| Mass Loss at 300 °C | < 1% | Minimal mass loss at this temperature suggests high stability under typical processing conditions for many applications. |
| Mass Loss at 400 °C | > 80% | Significant decomposition is expected to occur at temperatures exceeding the onset, leading to the breakdown of the compound. |
| Final Residue at 600 °C | < 5% | The remaining mass at the end of the analysis, which could consist of a small amount of carbonaceous char. |
Experimental Protocol for Thermogravimetric Analysis
This section provides a detailed methodology for conducting the thermogravimetric analysis of this compound. Adherence to a standardized protocol is crucial for obtaining reproducible and comparable results.
1. Instrumentation and Calibration:
-
A calibrated thermogravimetric analyzer is required. Calibration should be performed for both temperature and mass according to the instrument manufacturer's guidelines, typically using certified reference materials.
2. Sample Preparation:
-
Ensure the this compound sample is of high purity and has been adequately dried to remove any residual solvent or moisture, as these can interfere with the TGA results.
-
Weigh a sample of 5-10 mg into a clean, inert TGA pan (e.g., alumina or platinum). An accurate measurement of the initial sample mass is critical.
3. TGA Instrument Parameters:
-
Atmosphere: High-purity nitrogen or argon should be used as the purge gas to provide an inert atmosphere and prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is recommended for standard analysis. Slower or faster heating rates can be employed to study the kinetics of decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.
-
Hold at 600 °C for 5 minutes to ensure complete decomposition.
-
-
Data Acquisition: Record the sample mass as a function of temperature and time. The derivative of the mass loss with respect to temperature (DTG) should also be recorded.
4. Data Analysis:
-
Determine the onset decomposition temperature (Tonset) by the intersection of the tangent to the baseline and the tangent to the steepest part of the mass loss curve.
-
Identify the peak decomposition temperature (Tpeak) from the maximum of the DTG curve.
-
Calculate the percentage mass loss at various key temperatures.
-
Determine the percentage of final residue at the end of the experiment.
TGA Experimental Workflow
The following diagram illustrates the logical flow of a typical thermogravimetric analysis experiment.
Caption: A flowchart of the TGA experimental workflow.
Logical Relationships in Thermal Decomposition
The thermal decomposition of this compound is expected to follow a logical progression of bond cleavage as the temperature increases. The following diagram illustrates the conceptual relationship between temperature and the decomposition process.
Caption: A conceptual diagram of the thermal decomposition pathway.
References
An In-Depth Technical Guide to the Photochemical Properties of Triphenylsulfonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsulfonium chloride ((C₆H₅)₃S⁺Cl⁻) is a prominent member of the triarylsulfonium salt family, widely recognized for its utility as a photoacid generator (PAG). Upon exposure to ultraviolet (UV) radiation, it undergoes efficient photolysis to produce a strong Brønsted acid, which can initiate a variety of chemical transformations. This property has made triphenylsulfonium salts indispensable in a range of applications, including photolithography for the manufacturing of microelectronics, cationic photopolymerization for coatings and adhesives, and as catalysts in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the core photochemical properties of this compound, including its absorption characteristics, photolysis mechanisms, and the reactive species it generates. Detailed experimental protocols for the characterization of these properties are also presented.
Photochemical and Photophysical Properties
The photochemical behavior of this compound is governed by its electronic structure and the surrounding environment. The triphenylsulfonium cation is the primary chromophore, responsible for the absorption of UV light.
UV-Vis Absorption Spectrum
This compound exhibits strong absorption in the deep UV region, typically with absorption maxima around 230 nm and a shoulder extending to longer wavelengths. The absorption spectrum is characterized by π-π* transitions within the phenyl rings. The specific absorption characteristics can be influenced by the solvent polarity.
Figure 1: UV-Vis Absorption Spectrum of this compound
References
The Photochemical Genesis of Acidity: An In-depth Technical Guide to Triphenylsulfonium Chloride as a Photoacid Generator
For Researchers, Scientists, and Drug Development Professionals
Triphenylsulfonium chloride ((C₆H₅)₃S⁺Cl⁻) stands as a cornerstone in the field of photochemistry, serving as a highly efficient photoacid generator (PAG). Upon exposure to ultraviolet radiation, this unassuming salt undergoes a cascade of intricate photochemical reactions, culminating in the release of a strong Brønsted acid. This generated acid is a powerful catalyst, pivotal in a myriad of applications ranging from photolithography in semiconductor manufacturing to cationic photopolymerization in coatings and adhesives.[1] This technical guide delves into the core mechanisms of photoacid generation from this compound, presenting a detailed overview of the underlying photochemical pathways, quantitative data, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Photoacid Generation
The journey from a stable sulfonium salt to a potent acid begins with the absorption of a photon. The primary photodecomposition of the triphenylsulfonium cation can proceed through two main pathways, direct irradiation and sensitized photolysis, each involving distinct excited states and subsequent cleavage patterns.[1]
Direct Photolysis: A Tale of Two Cleavages
Upon direct irradiation with UV light, the triphenylsulfonium cation is promoted to an electronically excited singlet state.[2][3] From this energetic state, the molecule can undergo two primary bond-breaking processes: heterolytic and homolytic cleavage of a carbon-sulfur bond.[1][3]
1. Heterolytic Cleavage: This is often considered the predominant pathway in direct photolysis.[1][3] The C-S bond breaks asymmetrically, yielding a phenyl cation and a stable diphenyl sulfide molecule.[1] The highly reactive phenyl cation can then abstract a hydrogen atom from a suitable donor (like a solvent molecule or a polymer matrix) to generate a proton (H⁺), the desired Brønsted acid.
2. Homolytic Cleavage: In this pathway, the C-S bond breaks symmetrically, resulting in the formation of a phenyl radical and a diphenylsulfinyl radical cation.[1][4] These radical species are highly reactive and can participate in a series of subsequent reactions to ultimately produce an acid.
The initial photoproducts are formed within a "solvent cage." These species can either react with each other ("in-cage" recombination) or diffuse apart and react with the surrounding medium ("cage-escape" reactions).[2] In-cage recombination can lead to the formation of phenylthiobiphenyl isomers, while cage-escape reactions are the primary source of the desired free acid.[2]
Sensitized Photolysis
In addition to direct excitation, photoacid generation can be initiated through a photosensitizer. In this process, a sensitizer molecule absorbs the incident light and then transfers its energy to the triphenylsulfonium salt, which itself may not absorb efficiently at that wavelength. This energy transfer can populate the triplet excited state of the sulfonium salt, which is also labile and can lead to the formation of a triplet geminate radical pair of a phenyl radical and a diphenylsulfinyl radical cation.[4] These species then react to form the final products, including the Brønsted acid.
Key Chemical Species in Photoacid Generation
The photodecomposition of this compound involves a variety of transient and stable chemical species. A summary of these key players and their roles is provided below.
| Species | Chemical Formula | Role in Mechanism | Pathway of Formation |
| Triphenylsulfonium Cation | (C₆H₅)₃S⁺ | Starting Material | - |
| Excited Singlet State | [(C₆H₅)₃S⁺]* | Initial excited state upon direct irradiation | Photoexcitation |
| Phenyl Cation | C₆H₅⁺ | Highly reactive intermediate that generates a proton | Heterolytic Cleavage |
| Diphenyl Sulfide | (C₆H₅)₂S | Stable photoproduct | Heterolytic & Homolytic Pathways |
| Phenyl Radical | C₆H₅• | Reactive intermediate | Homolytic Cleavage |
| Diphenylsulfinyl Radical Cation | [(C₆H₅)₂S•]⁺ | Reactive intermediate that leads to acid formation | Homolytic Cleavage |
| Brønsted Acid | H⁺ | The final desired product, a strong acid | Reaction of intermediates with proton donors |
Quantitative Aspects of Photoacid Generation
The efficiency of photoacid generation is a critical parameter for practical applications and is quantified by the quantum yield (ΦH⁺). This value represents the number of acid molecules generated per photon absorbed. The quantum yield is influenced by several factors, including the structure of the sulfonium salt, the nature of the counter-anion, the solvent, and the presence of sensitizers. For triphenylsulfonium nonaflate, a closely related salt, the quantum yield of photoacid generation has been reported to be 0.59.[1] While the chloride anion may influence this value, it provides a benchmark for the high efficiency of this class of PAGs.
Experimental Methodologies
The elucidation of the photoacid generation mechanism relies on a suite of sophisticated experimental techniques.
Laser Flash Photolysis
This is a powerful technique used to study the transient intermediates formed during a photochemical reaction. A short, intense laser pulse excites the sample, and the subsequent changes in absorption are monitored over time using a second light source. This allows for the direct observation and characterization of short-lived species such as excited states, radicals, and cations.
Photometric Acid Quantification
The amount of acid generated upon irradiation can be quantified using acid-sensitive dyes. These dyes exhibit a change in their absorption or fluorescence properties upon protonation. Rhodamine B is a commonly used sensor for this purpose.[5][6] By measuring the change in the dye's spectrum after exposing the PAG solution to a known dose of light, the concentration of the generated acid can be determined. This method allows for the calculation of the quantum yield of photoacid generation.
Protocol Outline:
-
Sample Preparation: A solution containing the this compound, the acid-sensitive dye (e.g., Rhodamine B), and a suitable solvent (e.g., acetonitrile) is prepared.
-
Irradiation: The sample is irradiated with a light source of a specific wavelength and intensity for a defined period.
-
Spectroscopic Measurement: The absorption or fluorescence spectrum of the solution is measured before and after irradiation.
-
Quantification: The change in the spectrum of the dye is correlated to the concentration of the generated acid using a pre-established calibration curve.
-
Quantum Yield Calculation: The number of absorbed photons is determined using actinometry, and this value is used to calculate the quantum yield of acid generation.
Conclusion
This compound is a robust and efficient photoacid generator whose rich photochemistry has been extensively studied. The direct and sensitized photolysis pathways, proceeding through both heterolytic and homolytic cleavage, provide a versatile mechanism for the controlled generation of a strong Brønsted acid. Understanding these fundamental processes is crucial for the continued development and optimization of advanced materials and processes that rely on photochemically generated catalysts. The experimental techniques outlined herein provide the necessary tools for researchers to further probe and harness the power of these remarkable molecules.
References
- 1. This compound | 10937-76-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photochemistry of triarylsulfonium salts (Journal Article) | OSTI.GOV [osti.gov]
- 4. Photochemistry of Triarylsulfonium Salts for JACS - IBM Research [research.ibm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Triphenylsulfonium chloride quantum yield measurement
An In-depth Technical Guide to Measuring the Quantum Yield of Triphenylsulfonium Chloride
Introduction
This compound ((C₆H₅)₃S⁺Cl⁻) is a prominent member of the triarylsulfonium salt family, widely utilized as a photoacid generator (PAG) in various industrial and research applications.[1] Upon exposure to ultraviolet (UV) radiation, these compounds undergo photolysis to generate a strong Brønsted acid, which can catalyze subsequent chemical reactions.[2][3] This property is fundamental to their application in chemically amplified photoresists for semiconductor manufacturing, as well as in cationic photopolymerization for coatings, adhesives, and inks.[1][2]
The efficiency of this acid generation process is quantified by the photochemical quantum yield (Φ). The quantum yield is defined as the ratio of the number of moles of a specific event (e.g., molecules of acid generated or molecules of PAG consumed) to the number of moles of photons absorbed by the system.[4] An accurate determination of the quantum yield is critical for optimizing photolithographic processes, designing efficient polymerization systems, and understanding the fundamental photochemical mechanisms of these important compounds.
This guide provides a comprehensive overview of the principles and a detailed experimental protocol for measuring the quantum yield of this compound using the widely accepted method of chemical actinometry with potassium ferrioxalate.
Fundamental Principles
Photochemical Reaction of Triphenylsulfonium Salts
The photolysis of triphenylsulfonium salts can proceed through two primary pathways following the absorption of a photon and formation of an excited singlet state.[2]
-
Heterolytic Cleavage: This is often the predominant pathway, involving the cleavage of a carbon-sulfur bond to form a phenyl cation and diphenyl sulfide.[2]
-
Homolytic Cleavage: This pathway leads to the formation of a phenyl radical and a diphenylsulfinyl radical cation.[2]
These highly reactive intermediates subsequently react with the surrounding medium (e.g., solvent) to generate a strong acid, such as HCl in the case of this compound. The overall process results in the consumption, or "photobleaching," of the triphenylsulfonium cation, the rate of which can be monitored to determine the reaction's quantum yield.[2]
Quantum Yield and Chemical Actinometry
The quantum yield (Φ) is a dimensionless quantity that measures the efficiency of a photoreaction.[4] For the decomposition of this compound, it is expressed as:
ΦTPS = (moles of TPS reacted) / (moles of photons absorbed)
Directly measuring the number of photons absorbed (the photon flux) can be complex.[5] Therefore, a relative method using a chemical actinometer is the standard approach.[6][7] A chemical actinometer is a compound with a well-characterized and reliable quantum yield (Φact) that undergoes a measurable chemical change upon irradiation.[4]
By irradiating the actinometer under the exact same conditions as the sample, one can first calculate the photon flux of the light source. This calibrated flux is then used to determine the quantum yield of the sample. Potassium ferrioxalate is the most common and versatile chemical actinometer for the UV-Visible region (250-500 nm).[6]
Experimental Methodology
The determination of the quantum yield for this compound is a two-stage process. First, the photon flux of the irradiation source is determined using potassium ferrioxalate actinometry. Second, a solution of this compound is irradiated under identical conditions to measure its photochemical decomposition.
Stage 1: Determination of Photon Flux via Ferrioxalate Actinometry
This stage relies on the light-induced reduction of Fe³⁺ to Fe²⁺ in the ferrioxalate complex, a reaction with a precisely known quantum yield at various wavelengths.[4] The Fe²⁺ produced is then complexed with 1,10-phenanthroline to form a deeply colored complex, which is quantified spectrophotometrically.[4][8]
3.1.1 Required Reagents and Equipment
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-phenanthroline solution (e.g., 0.1% w/v in water)
-
Sodium acetate buffer (e.g., 0.3 M, pH ~4.5)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (e.g., 1 cm path length)
-
Monochromatic light source with a stable output (e.g., LED or laser with bandpass filter)[5]
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Darkroom or light-tight enclosure[6]
3.1.2 Experimental Protocol
-
Prepare Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and must be prepared in the dark and stored in a light-protected container (e.g., a flask wrapped in aluminum foil).[6][8]
-
Irradiation:
-
Pipette a known volume (e.g., 3.0 mL) of the actinometer solution into a quartz cuvette.
-
Place the cuvette in the sample holder of the irradiation setup at a fixed distance from the light source. Ensure the solution is gently stirred.[6]
-
Irradiate the solution for a precisely measured time (t). The time should be chosen such that the conversion is low (typically <10%) to avoid complications from product absorption.
-
Keep a non-irradiated sample of the same solution as a "dark" control.
-
-
Development:
-
After irradiation, transfer a known aliquot of the irradiated solution to a volumetric flask.
-
Add a known volume of the 1,10-phenanthroline solution, followed by the sodium acetate buffer. The buffer raises the pH to facilitate the complexation of Fe²⁺ with phenanthroline.
-
Dilute to the final volume with deionized water and allow the color to develop for at least 30 minutes in the dark.
-
Prepare a "dark" control and a calibration curve using standard Fe²⁺ solutions in the same manner.
-
-
Analysis:
-
Measure the absorbance (A) of the developed solution at the maximum absorption wavelength (λmax) of the [Fe(phen)₃]²⁺ complex, which is approximately 510 nm.[8]
-
Use the absorbance and a previously prepared calibration curve to determine the concentration of Fe²⁺ formed.
-
3.1.3 Calculations
-
Moles of Fe²⁺ formed (nFe²⁺): nFe²⁺ = (A × V) / (ε × l)
-
V = total volume of the developed solution (L)
-
ε = molar absorptivity of the [Fe(phen)₃]²⁺ complex (11,100 M⁻¹cm⁻¹)[4]
-
l = path length of the cuvette (cm)
-
-
Photon Flux (I₀): I₀ = nFe²⁺ / (Φact × t × f)
| Wavelength (nm) | K₃[Fe(C₂O₄)₃] Concentration (M) | Quantum Yield of Fe²⁺ formation (Φact) |
| 364 | 0.006 | 1.28[8] |
| 407 | 0.006 | 1.19[8] |
| 436 | 0.006 | 1.14 |
| 458 | 0.15 | 0.85[8] |
Stage 2: Quantum Yield Measurement of this compound
3.2.1 Experimental Protocol
-
Prepare Sample Solution: Prepare a solution of this compound in a suitable, non-absorbing solvent (e.g., acetonitrile or methanol). The concentration should be chosen to have a significant absorbance (e.g., >0.1) at the irradiation wavelength to ensure a measurable change.
-
Measure Initial Absorbance: Record the initial UV-Vis spectrum of the solution and note the absorbance (Ainitial) at the irradiation wavelength.
-
Irradiation:
-
Place the cuvette containing the this compound solution in the exact same position as the actinometer.
-
Irradiate the sample for a known period of time (t), ensuring identical conditions (stirring, temperature, light intensity). It is often useful to take measurements at several time intervals.
-
-
Measure Final Absorbance: Record the UV-Vis spectrum after irradiation and note the final absorbance (Afinal) at the same wavelength. The decrease in absorbance is due to the photobleaching of the triphenylsulfonium cation.[2]
3.2.2 Calculations
-
Moles of TPS Reacted (ΔnTPS): ΔnTPS = ( (Ainitial - Afinal) × Vsample ) / (εTPS × l)
-
Vsample = volume of the irradiated sample solution (L)
-
εTPS = molar absorptivity of this compound at the irradiation wavelength (M⁻¹cm⁻¹)
-
l = path length of the cuvette (cm)
-
-
Moles of Photons Absorbed (nphotons): nphotons = I₀ × t × fTPS
-
I₀ = photon flux determined in Stage 1 (moles of photons/s)
-
t = irradiation time (s)
-
fTPS = fraction of light absorbed by the this compound solution (1 - 10-ATPS). For more accurate results, especially if the absorbance changes significantly, an average absorbance value during irradiation should be used.
-
-
Quantum Yield of this compound (ΦTPS): ΦTPS = ΔnTPS / nphotons
| Parameter | Symbol | Example Value | Unit |
| Actinometer (Stage 1) | |||
| Photon Flux | I₀ | Calculated | mol⋅s⁻¹ |
| Sample (Stage 2) | |||
| Initial Sample Absorbance | Ainitial | 1.0 | a.u. |
| Final Sample Absorbance | Afinal | 0.8 | a.u. |
| Molar Absorptivity of TPS | εTPS | 15,000 | L⋅mol⁻¹⋅cm⁻¹ |
| Volume of Sample | Vsample | 0.003 | L |
| Path Length | l | 1 | cm |
| Irradiation Time | t | 60 | s |
| Result | |||
| Moles of TPS Reacted | ΔnTPS | 4.0 x 10⁻⁹ | mol |
| Quantum Yield of TPS | ΦTPS | Calculated | - |
Conclusion
The measurement of the quantum yield of this compound is an essential step in characterizing its performance as a photoacid generator. The method of chemical actinometry, particularly with potassium ferrioxalate, provides a robust and accessible protocol for this determination. By carefully controlling experimental parameters such as irradiation time, wavelength, temperature, and geometry, researchers can obtain reliable and reproducible quantum yield values. This data is invaluable for the development of advanced photopolymers and microfabrication technologies, enabling precise control over photochemical processes.
References
- 1. Buy this compound | 4270-70-6 [smolecule.com]
- 2. This compound | 10937-76-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 6. hepatochem.com [hepatochem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. datapdf.com [datapdf.com]
An In-depth Technical Guide to the Electrochemical Properties of Triphenylsulfonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrochemical properties of triphenylsulfonium chloride. As a prominent member of the triarylsulfonium salt family, it is widely utilized as a photoacid generator (PAG) in photolithography and has applications in cationic polymerization and organic synthesis. Understanding its electrochemical behavior, particularly its reduction pathway, is critical for optimizing its function in these fields and for exploring its potential in drug development and other advanced applications.
Core Electrochemical Behavior
The electrochemistry of the triphenylsulfonium cation is characterized by a distinct, irreversible reduction process. Oxidation processes occur at significantly high positive potentials and are generally not relevant to its primary applications.
Reductive Electrochemistry
The electrochemical reduction of the triphenylsulfonium cation is a multi-step process initiated by a one-electron transfer. This process is fundamentally a dissociative electron transfer, where the acceptance of an electron leads to the cleavage of a carbon-sulfur (C–S) bond. This irreversible reaction is the cornerstone of its chemical activity in many applications.
Upon reduction at a cathode (such as a glassy carbon or mercury electrode), the triphenylsulfonium cation accepts an electron into its lowest unoccupied molecular orbital (LUMO). This immediately results in the scission of one of the C–S bonds, yielding a neutral phenyl radical and a molecule of diphenyl sulfide. The phenyl radical is a highly reactive intermediate that can subsequently abstract a hydrogen atom from the solvent or supporting electrolyte, or engage in other secondary reactions, such as grafting onto the electrode surface.
The absence of a corresponding oxidation peak (anodic peak) on the return scan in cyclic voltammetry confirms the irreversible nature of this reduction. The cleavage of the C-S bond is a rapid chemical step that follows the initial electron transfer (an EC mechanism).
Quantitative Electrochemical Data
| Parameter | Value | Conditions | Working Electrode | Reference Electrode | Source |
| Cathodic Peak Potential (Epc) | -0.95 V | Aqueous Britton-Robinson buffer | Dropping Mercury Electrode (DME) | Saturated Calomel Electrode (SCE) | McKinney & Rosenthal, 1968 |
| Reduction Mechanism | Irreversible Dissociative Electron Transfer | Acetonitrile + 0.1 M TBABF4 | Glassy Carbon | Ag/Ag+ | Vase et al., 2008 |
Electrochemical Reduction Mechanism
The electrochemical reduction of the triphenylsulfonium cation ([Ph₃S]⁺) proceeds through a dissociative pathway as illustrated below. The initial electron transfer is followed by a rapid and irreversible bond cleavage.
Experimental Protocols
The primary technique for investigating the electrochemical properties of this compound is cyclic voltammetry (CV).
Protocol for Cyclic Voltammetry
This protocol outlines the typical steps for performing a CV experiment to determine the reduction potential of this compound.
1. Materials and Equipment:
-
Potentiostat: Capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell (typically 10-25 mL volume).
-
Working Electrode (WE): Glassy carbon electrode (GCE), recommended for its wide potential window and inertness.
-
Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Counter Electrode (CE): Platinum wire or graphite rod.
-
Solvent: Anhydrous acetonitrile or N,N-Dimethylformamide (DMF) of electrochemical grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (TBA BF₄).
-
Analyte: this compound, dried under vacuum.
-
Inert Gas: High purity nitrogen or argon for deoxygenation.
2. Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry (e.g., 0.3 µm followed by 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water, then with the chosen solvent (acetonitrile or DMF), and dry completely.
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. This is the blank solution.
-
Prepare a separate stock solution of this compound (e.g., 1-5 mM) in the 0.1 M electrolyte solution.
-
-
Deoxygenation: Transfer the electrolyte solution (blank or analyte) to the electrochemical cell. Bubble with high purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the reduction scan. Maintain an inert atmosphere over the solution during the experiment.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the tip of the reference electrode is close to the working electrode surface to minimize iR drop.
-
Background Scan: Run a cyclic voltammogram on the blank electrolyte solution first. Scan from an initial potential (e.g., 0.0 V) to a negative switching potential (e.g., -1.5 V or -2.0 V) and back to the initial potential. This scan should be featureless to ensure the purity of the solvent and electrolyte.
-
Analyte Scan:
-
Rinse the cell and electrodes, then add the analyte solution and deoxygenate as before.
-
Perform the cyclic voltammetry scan. Set the potential range to encompass the reduction peak (e.g., from 0.0 V to -1.5 V vs. Ag/AgCl).
-
Use a typical scan rate of 100 mV/s.
-
Record the resulting voltammogram, noting the cathodic peak potential (Epc).
-
-
Data Analysis:
-
Identify the cathodic peak potential (Epc) from the voltammogram.
-
To investigate the mechanism, vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s). For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate. The peak potential will shift to more negative values as the scan rate increases, characteristic of an irreversible process.
-
The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.
Triphenylsulfonium chloride safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Triphenylsulfonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No: 4270-70-6). It is intended for laboratory personnel and professionals in the field of drug development who may work with this compound. The information is synthesized from publicly available Safety Data Sheets (SDS) and chemical databases.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][4]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[2][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][5]
Hazard Statements:
-
H335: May cause respiratory irritation[2]
Signal Word: Warning[1]
Data Presentation: Properties and Toxicity
Quantitative data regarding the physical, chemical, and toxicological properties of this compound is summarized below. It is important to note that comprehensive toxicological data is limited, and the toxicological properties have not been fully investigated.[1][6]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 4270-70-6 | [1][5][6] |
| Molecular Formula | C₁₈H₁₅ClS | [3][5][6] |
| Molecular Weight | 298.84 g/mol | [2][3][5] |
| Appearance | Solid; White to light yellow powder/crystal | [3][4][7] |
| Solubility | Mixes with water | [3][7][8] |
| Melting Point | 277 °C | [8] |
| Vapor Pressure | Negligible | [7] |
| Flash Point | Not available / Not applicable | [1] |
| Autoignition Temperature | Not available | [1] |
Table 2: Toxicological Data
| Metric | Value | Source(s) |
| Acute Oral Toxicity | No significant data identified in literature search. | [7] |
| Acute Dermal Toxicity | No data available. | [5] |
| Acute Inhalation Toxicity | No data available. | [5] |
| Carcinogenicity | Not listed as a carcinogen by any agency. | [1] |
| Germ Cell Mutagenicity | No data available. | [5] |
Note: The absence of data does not imply that the substance is non-toxic. Standard precautions for handling hazardous chemicals should always be observed.
Experimental Protocols
The hazard classifications (e.g., GHS categories) provided in safety data sheets are typically derived from standardized experimental protocols, such as those established by the OECD (Organisation for Economic Co-operation and Development) for testing chemicals. However, the specific, detailed experimental methodologies and raw data for the toxicity testing of this compound are not provided in the reviewed public safety documents.[1][5][7] For this reason, health effects are often described based on experience with chemically related materials.[7]
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.
Handling Procedures:
-
Ventilation: Use only in a well-ventilated area or outdoors.[1][7] Local exhaust ventilation is recommended to control airborne levels.[9]
-
Personal Contact: Avoid all unnecessary personal contact.[7] Do not get in eyes, on skin, or on clothing.[1] Avoid breathing dust.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[7] Contaminated clothing should be removed and washed before reuse.[1]
-
Container Handling: Keep containers securely sealed and protect them from physical damage.[7]
Storage Conditions:
-
Location: Store in a dry, cool, and well-ventilated place.[1][7]
-
Container: Keep container tightly closed.[1] Store in original containers, such as a polyethylene or polypropylene container.[7]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[7][9]
-
Ignition Sources: Keep away from heat and sources of ignition.[1][7]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling this compound to prevent exposure.
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles conforming to EN166 standards.[1][5]
-
Skin Protection: Wear protective gloves (e.g., light-weight rubber gloves) and appropriate protective clothing, such as a lab coat or overalls, to prevent skin exposure.[1][5][7]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection may not be required.[5] If dust formation is likely or if there is a risk of overexposure, use an approved respirator (e.g., NIOSH/MSHA or European Standard EN 136 approved).[5][6][7]
-
Facilities: An eyewash unit should be readily available in the immediate work area.[7]
Emergency Procedures: First Aid and Spills
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact: Immediately rinse cautiously with fresh running water for at least 15 minutes.[1][5] Ensure complete irrigation by keeping eyelids apart.[7] If eye irritation persists, get medical advice/attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash skin with plenty of soap and water for at least 15 minutes.[1][5] If skin irritation occurs, seek medical attention.[1]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][5] If irritation or discomfort persists, or if you feel unwell, call a poison center or doctor.[1][7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[1][5] First aid is not generally required, but if in doubt or if symptoms occur, contact a Poisons Information Center or a doctor.[7]
Accidental Release and Spill Management
A clear and efficient response is necessary to manage spills.
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as described in Section 5.[5] Avoid dust formation.[1]
-
Minor Spills: Clean up all spills immediately.[7] Sweep up the material and shovel it into suitable containers for disposal.[1][5][6]
-
Major Spills: Clear the area of all personnel and move upwind.[7] Alert emergency responders and inform them of the location and nature of the hazard.[7] Prevent the product from entering drains.[9] After material pickup is complete, ventilate the area and wash the spill site.[6]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[5][6][9]
-
Specific Hazards: The solid may be difficult to ignite.[7] However, fine dust dispersed in the air may form an explosive mixture with an ignition source.[9]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), sulfur oxides (SOx), and hydrogen chloride.[7]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][6]
Disposal Considerations
All waste must be handled in accordance with local, state, and federal regulations.[7] Dispose of contents and container to an approved waste disposal plant.[1] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Standard laboratory workflow for handling this compound.
Caption: Emergency response workflow for a this compound spill.
Caption: Decision and action tree for first aid following an exposure event.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C18H15S.Cl | CID 61343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 4270-70-6 [smolecule.com]
- 4. This compound | 4270-70-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. fishersci.dk [fishersci.dk]
- 6. uww.edu [uww.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chembk.com [chembk.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Triphenylsulfonium chloride molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of triphenylsulfonium chloride, a compound of significant interest in various chemical applications, particularly as a photoacid generator in polymerization processes. This document details its fundamental properties, a comprehensive experimental protocol for its synthesis, and a visualization of its mechanism of action.
Physicochemical Properties
This compound is an organosulfur salt characterized by a central sulfur atom bonded to three phenyl groups, with chloride as the counter-anion.[1] Its key quantitative properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₅ClS | [1][2][3][4] |
| Molecular Weight | 298.8 g/mol (Typical) | [1][2] |
| Alternate Mol. Weight | 298.83 g/mol , 298.84 g/mol | [3][4][5] |
| Appearance | White to light yellow crystalline solid | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods.[1] One well-documented protocol involves the reaction of diphenyl sulfoxide with a Grignard reagent.[2]
Protocol: Synthesis from Diphenyl Sulfoxide
This protocol outlines the synthesis of this compound using diphenyl sulfoxide, trimethylsilyl chloride, and a phenyl Grignard reagent.[2]
Materials:
-
Diphenyl sulfoxide (0.2 mole, 40 g)
-
Dichloroethane (400 g)
-
Trimethylsilyl chloride (0.6 mole, 65 g)
-
Metallic magnesium (0.6 mole, 14.6 g)
-
Chlorobenzene (0.6 mole, 67.5 g)
-
Tetrahydrofuran (THF), anhydrous (168 g)
-
12N Hydrochloric acid (10 g)
-
Diethyl ether
-
Deionized water
-
Ice bath
-
Reaction vessel equipped with a stirrer and dropping funnel
Methodology:
-
Grignard Reagent Preparation:
-
In a separate, dry reaction vessel under an inert atmosphere, prepare the phenylmagnesium chloride Grignard reagent by reacting metallic magnesium (14.6 g) with chlorobenzene (67.5 g) in anhydrous THF (168 g).
-
-
Reaction Setup:
-
Dissolve diphenyl sulfoxide (40 g) in dichloroethane (400 g) in the main reaction vessel.
-
Cool the solution in an ice bath with continuous stirring.
-
-
Addition of Trimethylsilyl Chloride:
-
Add trimethylsilyl chloride (65 g) dropwise to the cooled diphenyl sulfoxide solution, ensuring the temperature is maintained below 20°C.
-
After the addition is complete, age the mixture for 30 minutes at this temperature.
-
-
Addition of Grignard Reagent:
-
Slowly add the previously prepared phenylmagnesium chloride solution dropwise to the reaction mixture. Maintain the temperature below 20°C throughout the addition.
-
Once the addition is complete, allow the reaction to age for one hour.
-
-
Quenching and Extraction:
-
Quench the reaction by carefully adding 50 g of water, ensuring the temperature remains below 20°C.
-
To the quenched solution, add 150 g of water, 10 g of 12N hydrochloric acid, and 200 g of diethyl ether.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Wash the separated aqueous layer with 100 g of diethyl ether to remove organic impurities.
-
-
Final Product:
-
The resulting aqueous layer contains this compound. For many applications, this aqueous solution can be used directly without isolating the solid salt.
-
Key Applications and Mechanisms
Triphenylsulfonium salts are highly valued as photoacid generators (PAGs) in cationic polymerization.[3][6] Upon exposure to ultraviolet (UV) radiation, they undergo photolysis to produce a strong Brønsted acid, which subsequently initiates the polymerization of monomers such as epoxides and vinyl ethers.[3][7]
The photoinitiation process involves the cleavage of a carbon-sulfur bond within the triphenylsulfonium cation, leading to the formation of reactive intermediates that ultimately generate the catalytic acid.[8] This mechanism is crucial for applications in photolithography, UV-curable coatings, and 3D printing.[3]
Caption: Photoinitiation mechanism of triphenylsulfonium salts.
References
- 1. This compound | 10937-76-5 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. uychem.com [uychem.com]
- 4. pslc.ws [pslc.ws]
- 5. US2807648A - Process for making sulfonium compounds - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Navigating Purity and Assay of Triphenylsulfonium Chloride: An In-depth Technical Guide
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the purity and assay methods for triphenylsulfonium chloride. This whitepaper delves into the critical analytical techniques used to ensure the quality and consistency of this important industrial chemical, widely utilized as a photoacid generator in microlithography and in various synthetic applications.
This compound's efficacy is intrinsically linked to its purity. This guide provides a detailed examination of the primary analytical methodologies for its assessment: High-Performance Liquid Chromatography (HPLC), Argentometric Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The document outlines the principles behind each method, offers detailed experimental protocols, and presents quantitative data in structured tables for straightforward comparison.
Key Analytical Approaches for Purity Determination
The purity of this compound is typically found to be in the range of 94% to over 98%, with the exact value being critical for its performance in sensitive applications. The primary methods for determining this purity are detailed below.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a cornerstone technique for separating and quantifying this compound from its impurities. A typical isocratic reverse-phase method allows for the effective resolution of the main compound from related substances.
Argentometric Titration
This classical titrimetric method provides a reliable assay of the chloride ion content in this compound, thereby offering a direct measure of the salt's concentration. The Volhard method, a type of back-titration, is often employed for its accuracy in halide determination.[1][2][3]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful, non-destructive technique that provides a direct measurement of the purity of an organic compound against a certified reference material.[4][5][6][7][8] It offers high precision and does not require a chromophore, making it a versatile tool for purity assessment.
Quantitative Data Summary
The following tables summarize typical data obtained from the analysis of this compound.
| Parameter | Typical Value |
| Purity (by HPLC) | >98.0% area% |
| Assay (by Titration) | >98.0% |
| Table 1: Purity and Assay Specifications for this compound. |
| Analytical Method | Parameter | Typical Conditions |
| HPLC | Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| Argentometric Titration | Titrant | Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 N) |
| Back-Titrant | Standardized potassium thiocyanate (KSCN) solution (e.g., 0.1 N) | |
| Indicator | Ferric ammonium sulfate | |
| Endpoint | Formation of a stable reddish-brown color | |
| qNMR | Spectrometer Frequency | 400 MHz or higher |
| Internal Standard | Maleic anhydride or other suitable certified reference material | |
| Solvent | Deuterated solvent (e.g., DMSO-d₆) | |
| Key Parameters | Long relaxation delay (D1), accurate pulse calibration | |
| Table 2: Typical Instrumental Parameters for the Analysis of this compound. |
Experimental Protocols
This guide provides detailed, step-by-step protocols for each of the discussed analytical methods. These protocols are intended to serve as a practical resource for laboratory professionals.
HPLC Method Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (e.g., in a 60:40 v/v ratio) containing 0.1% trifluoroacetic acid. Filter and degas the solution.
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Analysis: Set up the HPLC system with the specified column and mobile phase. Equilibrate the system until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Calculate the area percentage of the this compound peak in the sample chromatogram to determine purity. For assay, create a calibration curve from the standard solutions and determine the concentration of the sample.
Argentometric Titration (Volhard Method) Protocol
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Precipitation: Add a known excess of a standardized 0.1 N silver nitrate solution to the sample solution to precipitate the chloride ions as silver chloride.
-
Back-Titration: Add a few milliliters of nitrobenzene (to coat the AgCl precipitate and prevent its reaction with thiocyanate) and a ferric ammonium sulfate indicator. Titrate the excess silver nitrate with a standardized 0.1 N potassium thiocyanate solution until the first persistent reddish-brown color appears.[1][2][3]
-
Blank Titration: Perform a blank titration without the sample to determine the exact amount of silver nitrate solution.
-
Calculation: Calculate the amount of chloride in the sample based on the difference between the amount of silver nitrate initially added and the amount determined by the back-titration.
qNMR Protocol
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.[7]
-
Dissolution: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer. Ensure quantitative acquisition parameters are used, including a sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time).[7]
-
Data Processing: Process the spectrum, including Fourier transformation, phasing, and baseline correction.
-
Purity Calculation: Integrate the signals corresponding to the analyte and the internal standard. The purity of the this compound is calculated using the following equation, taking into account the molar masses, number of protons for each signal, and the purity of the internal standard.[5]
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons
-
MW = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Visualizing Analytical Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each analytical method.
Caption: Workflow for HPLC Purity and Assay Determination.
Caption: Workflow for Argentometric Titration (Volhard Method).
Caption: Workflow for qNMR Purity Determination.
This technical guide serves as a vital resource for ensuring the quality control of this compound, ultimately contributing to the reliability and performance of the advanced technologies in which it is employed.
References
- 1. fchpt.stuba.sk [fchpt.stuba.sk]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. scribd.com [scribd.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rssl.com [rssl.com]
- 8. researchgate.net [researchgate.net]
Triphenylsulfonium Chloride: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Triphenylsulfonium chloride, a versatile compound widely utilized as a photoacid generator (PAG) in photolithography and as a cationic initiator in polymerization reactions. This document details its commercial sources, key chemical and physical properties, synthesis protocols, and mechanisms of action, offering a valuable resource for professionals in research and development.
Commercial Sources and Physical Properties
This compound is commercially available from a variety of suppliers, catering to different purity requirements and research needs. The table below summarizes the offerings from several prominent chemical suppliers.
| Supplier | Purity/Grade | Appearance | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Thermo Fisher Scientific | 94% | White to cream or yellow powder | 4270-70-6 | C₁₈H₁₅ClS | 298.83 | 277 |
| Tokyo Chemical Industry (TCI) | >98.0% (HPLC) | White to light yellow powder to crystal | 4270-70-6 | C₁₈H₁₅ClS | 298.83 | 277 |
| Santa Cruz Biotechnology | Research Grade | Solid | 4270-70-6 | C₁₈H₁₅ClS | 298.84 | - |
| Daken Chemical | 99% | - | 4270-70-6 | C₁₈H₁₅ClS | 298.83 | - |
| Hangzhou Longshine Bio-Tech | 99.5% | White powder | 4270-70-6 | C₁₈H₁₅ClS | 298.83 | - |
| Smolecule | Standard | White to light yellow solid | 4270-70-6 | C₁₈H₁₅ClS | 298.83 | - |
| ChemicalBook | 99% | Faint yellow powder | 4270-70-6 | C₁₈H₁₅ClS | 298.83 | 277 |
Solubility: Soluble in water and various organic solvents.[1]
Synthesis of this compound
Several methods have been established for the synthesis of this compound. Two common laboratory-scale procedures are detailed below.
Grignard Reaction Method
This method involves the reaction of diphenyl sulfoxide with a Grignard reagent (phenylmagnesium chloride) in the presence of trimethylsilyl chloride.[2]
Experimental Protocol:
-
Dissolve 40 g (0.2 mole) of diphenyl sulfoxide in 400 g of dichloroethane in a flask equipped with a stirrer and maintain the temperature below 20°C using an ice bath.
-
Slowly add 65 g (0.6 mole) of trimethylsilyl chloride to the solution and stir for 30 minutes.
-
Prepare a Grignard reagent from 14.6 g (0.6 mole) of magnesium, 67.5 g (0.6 mole) of chlorobenzene, and 168 g of tetrahydrofuran (THF).
-
Add the Grignard reagent dropwise to the diphenyl sulfoxide solution, keeping the temperature below 20°C.
-
After the addition is complete, age the reaction mixture for one hour.
-
Quench the reaction by adding 50 g of water while maintaining the temperature below 20°C.
-
To the quenched mixture, add 150 g of water, 10 g of 12N hydrochloric acid, and 200 g of diethyl ether.
-
Separate the aqueous layer and wash it with 100 g of diethyl ether to yield an aqueous solution of this compound.
Friedel-Crafts Reaction Method
An industrial-scale method for synthesizing this compound involves the reaction of benzene with a sulfur chloride in the presence of a Lewis acid catalyst like aluminum chloride.[3]
Experimental Protocol:
-
In a reaction vessel equipped for agitation and cooling, mix approximately 1400 parts by weight of benzene with 430 parts of anhydrous aluminum chloride.
-
Slowly add 270 parts of sulfur monochloride to the mixture while maintaining the temperature between 13-14°C.
-
Sparge 350 parts of chlorine gas into the agitated mixture over 55 minutes, ensuring the temperature remains constant at 13-14°C.
-
Slowly transfer the reaction mixture to a second vessel containing approximately 1200 parts of water to decompose the aluminum chloride complex. The heat of this reaction will cause the excess benzene to reflux.
-
After the addition is complete, heat the mixture to distill off the excess benzene.
-
The remaining aqueous solution contains the this compound.
References
Methodological & Application
Triphenylsulfonium Chloride: A Photoacid Generator for High-Resolution Photolithography
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Triphenylsulfonium chloride and its derivatives are paramount in the field of micro- and nanofabrication, serving as highly efficient photoacid generators (PAGs). Upon exposure to deep-ultraviolet (DUV) or other high-energy radiation, these compounds undergo photolysis to produce a strong acid.[1][2] This generated acid then catalyzes chemical transformations within a surrounding polymer matrix, a process known as chemical amplification, which is the cornerstone of modern high-resolution photolithography.[3][4] These materials are indispensable in the manufacturing of semiconductors, microfluidic devices for drug delivery systems, and advanced biomedical research tools.[1][5]
Mechanism of Action
The efficacy of triphenylsulfonium salts as PAGs stems from their ability to undergo irreversible photodecomposition.[1][5] Upon absorbing a photon, the triphenylsulfonium cation is excited, leading to the cleavage of a carbon-sulfur bond. This process can proceed through two primary pathways:
-
Heterolytic Cleavage: This is the predominant pathway and involves the breaking of the C-S bond to form a phenyl cation and diphenyl sulfide.[1]
-
Homolytic Cleavage: This pathway results in the formation of a singlet phenyl radical and a diphenylsulfinyl radical cation pair.[1]
Regardless of the initial cleavage pathway, a series of subsequent reactions in the presence of a proton source (often residual water or the polymer matrix itself) leads to the generation of a strong Brønsted acid (H+). The nature of the counter-ion (in this case, chloride) can influence the strength of the generated acid and the overall efficiency of the process.[1] For instance, anions that are less nucleophilic and form stronger acids, such as hexafluoroantimonate (SbF₆⁻), lead to higher reactivity.[1]
Key Applications in Research and Development
This compound and related salts are integral to various advanced applications:
-
High-Resolution Photolithography: They are crucial components in chemically amplified photoresists for creating intricate patterns required for microelectronic circuits and micro-electro-mechanical systems (MEMS).[1][2]
-
Cationic Photopolymerization: The acid generated can initiate the polymerization of monomers like epoxides and vinyl ethers, which is a technique used to produce coatings, adhesives, and inks.[1][2]
-
3D Printing (Stereolithography): Triphenylsulfonium salts are used as photoinitiators in stereolithography (SLA) and digital light processing (DLP) to fabricate complex three-dimensional structures with high precision.[2][5]
-
Fabrication of Microfluidic Devices: The high resolution achievable with these PAGs is critical for creating the microchannels and features of lab-on-a-chip devices used in drug screening and diagnostics.
Quantitative Data Summary
The performance of a photoresist system is characterized by several key parameters. The following table summarizes typical quantitative data for photoresist formulations incorporating triphenylsulfonium-based PAGs.
| Parameter | Typical Value Range | Significance |
| PAG Concentration | 0.05 - 10 wt% of polymer | Affects photosensitivity and resolution. |
| Exposure Dose (DUV, 248 nm) | 10 - 100 mJ/cm² | Energy required to induce the desired chemical change. |
| Exposure Dose (E-beam) | 50 - 300 µC/cm² | Charge density required for patterning with an electron beam.[6] |
| Acid Generation Efficiency (Quantum Yield) | 0.05 - 0.3 | The number of acid molecules generated per photon absorbed.[7] |
| Achievable Resolution | Down to 15 nm | The smallest feature size that can be reliably patterned.[6] |
Experimental Protocols
Protocol 1: Preparation of a Chemically Amplified Photoresist Formulation
This protocol describes the preparation of a basic chemically amplified photoresist using this compound.
Materials:
-
Poly(4-hydroxystyrene) (PHS)
-
tert-Butoxycarbonyl (t-BOC) protected PHS
-
This compound
-
Propylene glycol methyl ether acetate (PGMEA)
-
0.2 µm PTFE filter
Procedure:
-
Polymer Solution Preparation: In a clean, amber glass bottle, dissolve the t-BOC protected PHS and PHS in PGMEA to achieve the desired polymer concentration (typically 10-20% w/w). The ratio of protected to deprotected polymer can be adjusted to fine-tune the dissolution properties of the resist.
-
PAG Addition: Add this compound to the polymer solution. The concentration of the PAG typically ranges from 1-5% by weight of the total polymer content.
-
Dissolution and Mixing: Securely cap the bottle and stir the mixture at room temperature using a magnetic stirrer until all components are fully dissolved. This may take several hours.
-
Filtration: Filter the photoresist solution through a 0.2 µm PTFE filter to remove any particulate matter that could cause defects during lithography.
-
Storage: Store the filtered photoresist in a clean, amber glass bottle at 4°C.
Protocol 2: Photolithographic Patterning
This protocol outlines the steps for creating a pattern on a silicon wafer using the prepared photoresist.
Materials:
-
Silicon wafer
-
Prepared photoresist solution
-
Hexamethyldisilazane (HMDS) for adhesion promotion
-
Developer solution (e.g., 0.26 N tetramethylammonium hydroxide, TMAH)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Preparation: Clean the silicon wafer using a standard cleaning procedure (e.g., Piranha etch or RCA clean). Apply HMDS to the wafer surface to promote adhesion of the photoresist.
-
Spin Coating: Dispense the photoresist solution onto the center of the wafer. Spin coat the wafer to achieve the desired film thickness. A typical process would be to ramp to 500 rpm for 10 seconds, then to 3000 rpm for 30 seconds.
-
Soft Bake: Place the coated wafer on a hotplate at 90-110°C for 60-90 seconds to remove the solvent from the photoresist film.
-
Exposure: Expose the photoresist-coated wafer to DUV radiation (e.g., 248 nm) through a photomask with the desired pattern. The exposure dose will depend on the specific resist formulation and the desired feature size.
-
Post-Exposure Bake (PEB): Bake the wafer on a hotplate at 100-120°C for 60-90 seconds. This step drives the acid-catalyzed deprotection reaction.
-
Development: Immerse the wafer in the TMAH developer solution for 30-60 seconds with gentle agitation. The exposed regions will become soluble and wash away.
-
Rinsing and Drying: Rinse the wafer thoroughly with DI water and dry it with a stream of nitrogen gas.
Visualizations
Caption: Photodecomposition pathway of a triphenylsulfonium salt.
Caption: Workflow for chemically amplified photolithography.
References
- 1. This compound | 10937-76-5 | Benchchem [benchchem.com]
- 2. uychem.com [uychem.com]
- 3. C.L. Henderson Group - Introduction to Chemically Amplified Photoresists [sites.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. A Single-Component Molecular Glass Resist Based on Tetraphenylsilane Derivatives for Electron Beam Lithography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cationic Polymerization of Epoxides Using Triphenylsulfonium Photoinitiators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cationic polymerization is a vital chain-growth polymerization technique used for a variety of monomers, most notably epoxides.[1] Unlike free-radical polymerization, cationic polymerization is not inhibited by atmospheric oxygen, exhibits lower shrinkage, and the resulting polymers often demonstrate high mechanical performance and good adhesion to various substrates.[1][2] A key advantage is the "dark reaction" or post-polymerization that continues after the initial light exposure has ceased, leading to enhanced monomer conversion.[2][3]
Triarylsulfonium salts, such as Triphenylsulfonium chloride and its derivatives (often with non-nucleophilic counter-ions like hexafluoroantimonate or hexafluorophosphate for higher reactivity), are highly efficient photoinitiators for this process.[4][5][6] Upon exposure to UV radiation, these salts undergo photolysis to generate a strong Brønsted acid, which initiates the ring-opening polymerization of the epoxide monomers.[1][6] This method is instrumental in applications ranging from industrial coatings and adhesives to advanced biomedical applications, including the fabrication of drug delivery systems and tissue engineering scaffolds.[7][8][9]
Mechanism of Action
The photoinitiated cationic polymerization of epoxides using a triphenylsulfonium salt proceeds through three main stages:
-
Photoinitiation: The process begins with the UV irradiation of the triarylsulfonium salt (Ar₃S⁺X⁻). The salt absorbs a photon, leading to an excited state. This excited state undergoes irreversible cleavage to form an aryl radical, a radical cation, and other products.[6][10]
-
Acid Generation: In the presence of a hydrogen donor, which can be the monomer itself or a solvent, a Brønsted acid (H⁺X⁻) is generated.[6] This superacid is the true initiating species for the polymerization. The efficiency of acid generation and the subsequent polymerization rate is highly dependent on the counter-ion (X⁻), with an order of reactivity typically following SbF₆⁻ > AsF₆⁻ > PF₆⁻ ≫ BF₄⁻.[6]
-
Propagation: The generated proton attacks the oxygen atom of the epoxide ring, protonating it and creating an oxonium ion. This active center is then attacked by another monomer molecule in an Sₙ2 reaction, opening the ring and regenerating the oxonium ion at the end of the newly formed chain.[3][11] This process repeats, propagating the polymer chain. A key feature of this mechanism is that the propagating cationic species do not terminate by reacting with each other, allowing the polymerization to continue even after the UV light source is removed.[2]
Applications in Research and Drug Development
The unique characteristics of cationic photopolymerization make it highly suitable for biomedical applications where precision, biocompatibility, and controlled properties are essential.
-
Drug Delivery Systems: Photopolymerization enables the creation of complex microstructures for drug carriers.[7] This technology can be used to fabricate customized oral tablets with specific sustained-release profiles by modulating the cross-linking density of the polymer network.[7] It is also employed in producing implantable devices and drug-eluting stents.
-
Tissue Engineering: Biocompatible and biodegradable polymers are crucial for creating scaffolds that support tissue regeneration.[7] Photopolymerization techniques allow for the precise fabrication of these complex 3D structures. Polymers like polycaprolactone (PCL) can be functionalized with photopolymerizable groups to create cross-linked networks upon UV exposure, forming scaffolds with excellent biocompatibility.[7]
-
3D Printing (Vat Photopolymerization): This technology is a cornerstone of modern biomedical device fabrication.[12] The high precision of light control and the versatility of photocurable resins allow for the accurate manufacturing of items like microneedle patches for transdermal drug delivery and custom medical implants.[7]
Experimental Protocols
This section provides a detailed methodology for the photoinitiated cationic polymerization of a representative cycloaliphatic epoxide using a triarylsulfonium salt initiator. The kinetics are monitored in real-time using Fourier-Transform Infrared (FTIR) spectroscopy.
Experimental Workflow Diagram
Materials and Equipment
-
Monomer: 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC)
-
Photoinitiator: Triarylsulfonium hexafluoroantimonate salts (e.g., Cyracure UVI-6974) or Triphenylsulfonium hexafluorophosphate.
-
Solvent (if needed for viscosity reduction): Dichloromethane (ensure complete removal before curing).
-
Equipment:
-
Real-Time Fourier-Transform Infrared (RT-FTIR) Spectrometer
-
High-pressure mercury UV lamp (or LED lamp with appropriate wavelength)
-
BaF₂ or KBr salt plates for IR analysis
-
Micropipettes
-
Vortex mixer
-
Vacuum oven
-
Protocol Steps
-
Formulation Preparation:
-
In a light-protected vial (e.g., an amber vial), weigh the desired amount of the triarylsulfonium photoinitiator. A typical concentration is 1-3 wt%.
-
Add the epoxy monomer (ECC) to the vial.
-
If the mixture is too viscous, a minimal amount of a volatile solvent like dichloromethane can be added.
-
Mix thoroughly using a vortex mixer until the photoinitiator is completely dissolved. If a solvent was used, remove it under vacuum at a low temperature (e.g., 50 °C) until a constant weight is achieved.[13]
-
-
Sample Preparation for RT-FTIR:
-
Place a small drop of the liquid formulation onto a BaF₂ salt plate.
-
Carefully place a second BaF₂ plate on top to create a thin, uniform film. The film thickness can be controlled using spacers if necessary.
-
-
UV Curing and Kinetic Monitoring:
-
Place the assembled salt plates into the sample holder of the RT-FTIR spectrometer.
-
Position the UV lamp at a fixed distance above the sample.
-
Begin collecting IR spectra in real-time (e.g., 1 spectrum per second).
-
After collecting a few baseline spectra, open the shutter of the UV lamp to expose the sample to radiation for a predetermined time (e.g., 0.5 to 5 seconds).
-
Continue collecting spectra after the lamp is turned off to monitor any "dark cure" or post-polymerization effects.[2]
-
-
Data Analysis:
-
The extent of polymerization is determined by monitoring the decrease in the absorbance of a characteristic epoxy group peak (e.g., ~790 cm⁻¹ for cycloaliphatic epoxides).[2]
-
The conversion percentage at any time 't' is calculated using the formula: Conversion (%) = (A₀ - Aₜ) / A₀ * 100 where A₀ is the initial peak area and Aₜ is the peak area at time 't'.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the cationic photopolymerization of diepoxide systems, based on findings from literature.[2] These values illustrate the high speed and efficiency of the process.
| Parameter | Value | Monomer System | Notes |
| Photoinitiator Conc. | 1 - 3 wt% | Cycloaliphatic Diepoxide (BCDE) | Higher concentrations can increase the polymerization rate. |
| UV Exposure Time | 0.1 seconds | Cycloaliphatic Diepoxide (BCDE) | Sufficient to achieve 60% conversion of epoxy groups.[2] |
| Final Conversion | ~83% | Cycloaliphatic Diepoxide (BCDE) | Conversion levels off due to vitrification and gelation of the polymer network.[2] |
| Insoluble Polymer | 50% formation | Epoxidized Soyabean Oil / Diacrylate blend | Achieved after only 0.5 seconds of UV exposure in a hybrid system.[2] |
| Post-Polymerization | Significant | Aromatic Diepoxide (ADE) / ESO blend | Polymerization continues in the dark after a short 1-second UV exposure.[2] |
| Hardness (Persoz) | > 250 seconds | Cured Epoxidized Soyabean Oil (ESO) | Indicates the formation of a hard, highly crosslinked polymer network.[2] |
References
- 1. researchgate.net [researchgate.net]
- 2. swaylocks7stage.s3.us-east-2.amazonaws.com [swaylocks7stage.s3.us-east-2.amazonaws.com]
- 3. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. staff.polito.it [staff.polito.it]
- 6. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photopolymerization of Polymeric Composites in Drug Delivery, Tissue Engineering, and Other Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eu-japan.eu [eu-japan.eu]
Application Notes and Protocols: Triphenylsulfonium Chloride Initiated Polymerization of Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the cationic polymerization of vinyl ethers initiated by the photoinitiator triphenylsulfonium chloride. This method is of significant interest for applications requiring spatial and temporal control over polymerization, such as in the development of advanced drug delivery systems, biocompatible coatings, and photolithography.
Introduction
Cationic polymerization of vinyl ethers is a powerful technique for the synthesis of poly(vinyl ether)s, a class of polymers with applications in adhesives, coatings, and biomedical materials. The initiation of this polymerization can be effectively achieved through the use of photoinitiators, which generate a strong acid upon exposure to ultraviolet (UV) light. Triphenylsulfonium salts, including this compound, are highly efficient photoinitiators for this process. Upon photolysis, they generate a Brønsted acid that protonates the vinyl ether monomer, initiating the cationic chain-growth polymerization. This photoinitiation provides excellent control over the onset of the reaction, enabling precise fabrication of polymeric materials.[1]
Mechanism of Polymerization
The this compound initiated polymerization of vinyl ethers proceeds via a cationic mechanism, which can be divided into three main stages: photoinitiation, propagation, and termination.
2.1. Photoinitiation:
Upon absorption of UV radiation, the triphenylsulfonium cation undergoes photolysis. This process involves the homolytic cleavage of a carbon-sulfur bond, followed by a series of reactions that ultimately generate a strong Brønsted acid (e.g., HCl in the presence of a hydrogen donor) and other byproducts.[2] This acid is the true initiating species for the polymerization.
2.2. Propagation:
The generated Brønsted acid protonates a vinyl ether monomer, forming a carbocationic active center. This carbocation then rapidly adds to another monomer molecule, regenerating the carbocation at the growing chain end. This process repeats, leading to the formation of a polymer chain. The electron-donating alkoxy group of the vinyl ether monomer stabilizes the propagating carbocation, facilitating a high rate of polymerization.[1][3]
2.3. Termination:
The polymerization can be terminated by several mechanisms, including chain transfer to the monomer, solvent, or counter-ion, or by combination with nucleophilic impurities. In the case of this compound, the chloride anion can act as a terminating agent.
Below is a diagram illustrating the overall polymerization pathway.
Caption: Overall pathway of this compound initiated cationic polymerization of vinyl ethers.
Experimental Protocols
The following protocols are representative examples for the photoinitiated polymerization of n-butyl vinyl ether. Researchers should optimize these conditions based on their specific monomer, desired polymer characteristics, and available equipment.
3.1. Materials:
-
Monomer: n-Butyl vinyl ether (BVE), freshly distilled over calcium hydride.
-
Photoinitiator: this compound (TPS-Cl).
-
Solvent (optional): Dichloromethane (DCM), anhydrous.
-
Quenching Agent: Methanol or ammonia solution in methanol.
3.2. Equipment:
-
UV light source (e.g., medium-pressure mercury lamp).
-
Reaction vessel (e.g., quartz tube or glass vial).
-
Stirring apparatus.
-
Inert atmosphere setup (e.g., nitrogen or argon line).
-
Characterization instruments: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy.
3.3. General Polymerization Procedure:
-
Preparation: In a flame-dried reaction vessel under an inert atmosphere, dissolve the desired amount of this compound in anhydrous dichloromethane (if used).
-
Monomer Addition: Add the freshly distilled n-butyl vinyl ether to the solution.
-
Initiation: While stirring, expose the reaction mixture to UV irradiation from a medium-pressure mercury lamp. The reaction time will depend on the desired conversion and the intensity of the light source.
-
Quenching: After the desired irradiation time, quench the polymerization by adding an excess of methanol or a dilute solution of ammonia in methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Isolation: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: Determine the polymer's molecular weight (Mn), polydispersity index (PDI), and structure using GPC and NMR spectroscopy.
The workflow for this experimental procedure is depicted below.
Caption: Experimental workflow for the photopolymerization of n-butyl vinyl ether.
Data Presentation
The following tables summarize representative quantitative data for the photoinitiated polymerization of vinyl ethers using triarylsulfonium salt photoinitiators. While specific data for this compound is limited in the literature, the data for closely related hexafluorophosphate and hexafluoroantimonate salts provide a strong indication of the expected outcomes.
Table 1: Effect of Photoinitiator Concentration on the Polymerization of Tri(ethylene glycol) Divinyl Ether (TEGDVE)
| Entry | Initiator Conc. (wt%) | Monomer Conversion (%) | Polymerization Rate (s⁻¹) |
| 1 | 0.5 | 72.5 | 0.48 |
| 2 | 1.0 | 77.8 | 0.56 |
| 3 | 2.0 | 76.0 | 0.52 |
| 4 | 3.0 | 74.2 | 0.45 |
Conditions: Tri(ethylene glycol) divinyl ether (TEGDVE) monomer, triarylsulfonium hexafluorophosphate salt photoinitiator, irradiation with a medium-pressure mercury lamp. Data adapted from a study on a similar triarylsulfonium salt.[4]
Table 2: Polymerization of n-Butyl Vinyl Ether (BVE) under Various Conditions
| Entry | Initiator System | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |
| 1 | (4-tert-Butylphenyl)diphenylsulfonium triflate (0.1 mol%) | Toluene | 0 | 1 | 95 | 15.2 | 1.25 |
| 2 | Triphenylsulfonium hexafluoroantimonate (0.5 mol%) | CH₂Cl₂ | 25 | 0.5 | >99 | 21.4 | 1.48 |
| 3 | (4-Methoxyphenyl)diphenylsulfonium triflate (0.2 mol%) | Hexane | -20 | 2 | 88 | 18.9 | 1.32 |
Note: This table presents data from various studies using different triphenylsulfonium salt derivatives to illustrate the general range of outcomes. The specific performance of this compound may vary.
Applications in Drug Development
The precise control offered by photoinitiated polymerization makes it a valuable tool in drug development for several applications:
-
Drug Delivery Systems: Fabrication of micro- and nanoparticles with encapsulated drugs, where polymerization can be triggered after formulation.
-
Hydrogel Formation: In-situ formation of hydrogels for tissue engineering and controlled release of therapeutics.
-
Biocompatible Coatings: Creation of thin, uniform polymer coatings on medical devices to improve biocompatibility and reduce fouling.
-
Microneedle Arrays: Photofabrication of polymeric microneedle arrays for transdermal drug delivery.
The logical relationship for considering this technique in a drug development context is outlined below.
Caption: Logic diagram for the application of photoinitiated polymerization in drug development.
Conclusion
This compound is an effective photoinitiator for the cationic polymerization of vinyl ethers, offering excellent spatial and temporal control over the reaction. This methodology provides a versatile platform for the synthesis of well-defined poly(vinyl ether)s for a range of applications, including advanced materials for the pharmaceutical and biomedical fields. The protocols and data presented herein serve as a valuable starting point for researchers exploring this powerful polymerization technique. Further optimization of reaction conditions is encouraged to meet the specific requirements of the desired application.
References
- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triphenylsulfonium Chloride in 3D Printing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsulfonium chloride and its derivatives are potent cationic photoinitiators used in 3D printing, particularly in stereolithography (SLA) and digital light processing (DLP) technologies. Upon exposure to ultraviolet (UV) light, these compounds generate a strong Brønsted acid, which initiates the rapid polymerization of epoxide and other cationically polymerizable monomers. This process, known as cationic photopolymerization, offers significant advantages over free-radical systems, including lower shrinkage, reduced oxygen inhibition, and excellent mechanical and thermal properties of the final printed objects.[1][2] These characteristics make them highly suitable for applications demanding high precision and durability, such as in medical devices, microfluidics, and advanced prototyping.
This document provides detailed application notes and experimental protocols for the use of triarylsulfonium salts, with a focus on this compound and its analogues, in 3D printing resins.
Data Presentation
Table 1: Representative Cationic 3D Printing Resin Formulation
| Component | Chemical Name/Type | Weight Percentage (%) | Function |
| Oligomer | Epoxy Acrylate | 37.5% | Primary structural component, provides mechanical strength. |
| Monomer | Epoxy Resin | 37.5% | Reactive diluent, crosslinker. |
| Active Diluent | Tripropylenediol Diacrylate (TPGDA) | 20% | Reduces viscosity, improves printability. |
| Photoinitiator | Triaryl Sulfonium Salt (e.g., I-160) | 2.5% | Initiates cationic polymerization upon UV exposure. |
| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone | 2.5% | Can be included for hybrid free-radical/cationic systems. |
This formulation is based on a hybrid system and can be adapted for a purely cationic process by omitting the free-radical photoinitiator.
Table 2: Typical Curing Parameters for Cationic Resins in DLP 3D Printing
| Parameter | Typical Value | Notes |
| UV Wavelength | 365 - 405 nm | Optimal wavelength depends on the specific photoinitiator's absorption spectrum.[3] |
| Light Intensity | 5 - 20 mW/cm² | Higher intensity can lead to faster curing but may affect resolution. |
| Layer Thickness | 25 - 100 µm | Thinner layers generally result in higher resolution prints.[4] |
| Exposure Time per Layer | 2 - 10 seconds | Varies significantly with resin composition, light intensity, and layer thickness.[5] |
| Bottom Layer Exposure Time | 20 - 60 seconds | Increased time to ensure strong adhesion to the build plate. |
Table 3: Expected Mechanical Properties of Cationically Cured Epoxy-Based 3D Prints
| Mechanical Property | Representative Value | ASTM Standard |
| Tensile Strength | 35 - 75 MPa | D638[6][7] |
| Young's Modulus | 1.5 - 3.0 GPa | D638[8] |
| Flexural Strength | 60 - 150 MPa | D790[4][6] |
| Elongation at Break | 2 - 8% | D638[7] |
These values are representative and can vary significantly based on the specific resin formulation, printing parameters, and post-curing conditions.
Experimental Protocols
Protocol 1: Preparation of a Cationic 3D Printing Resin
Materials:
-
Epoxy acrylate oligomer
-
Cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)
-
This compound (or a similar triarylsulfonium salt)
-
Reactive diluent (optional, e.g., an oxetane)
-
Amber glass bottle
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
In a fume hood, weigh the desired amounts of the epoxy acrylate oligomer and cycloaliphatic epoxy resin into the amber glass bottle.
-
If using a reactive diluent to reduce viscosity, add the appropriate amount to the mixture.
-
Place the bottle on the magnetic stirrer and stir at a moderate speed until the mixture is homogeneous. Gentle heating (40-50 °C) can be applied to reduce viscosity and aid mixing, but ensure the photoinitiator is not yet added.
-
In a separate, smaller container, weigh the this compound.
-
While stirring the resin mixture, slowly add the this compound powder. Continue stirring until the photoinitiator is completely dissolved. This may take some time, and gentle warming can be continued if necessary.
-
Once fully dissolved, turn off the heat (if used) and continue stirring for another 15-20 minutes to ensure homogeneity.
-
Store the prepared resin in the sealed amber glass bottle, away from light, until ready for use.
Protocol 2: 3D Printing and Post-Curing
Equipment:
-
DLP or SLA 3D printer
-
Prepared cationic resin
-
Build platform
-
Washing station with isopropyl alcohol (IPA)
-
UV post-curing chamber (405 nm)
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Printer Setup:
-
Ensure the 3D printer's resin vat and build platform are clean and free of debris.
-
Pour the prepared cationic resin into the resin vat.
-
Load the desired 3D model into the printer's software and set the printing parameters (layer thickness, exposure time, etc.) according to the values in Table 2 or as determined by initial calibration prints.
-
-
Printing:
-
Initiate the printing process. The printer will selectively expose layers of the resin to UV light, solidifying the material according to the 3D model.
-
-
Part Removal and Washing:
-
Once printing is complete, carefully remove the build platform with the printed part.
-
Using a scraper, gently detach the printed object from the build platform.
-
Submerge the part in a container of IPA and agitate for 5-10 minutes to remove any uncured resin from the surface. A soft brush can be used to gently clean intricate details.
-
Remove the part from the IPA bath and allow it to air dry completely in a well-ventilated area.
-
-
Post-Curing:
-
Place the clean, dry part in a UV post-curing chamber.
-
Cure the part for 30-60 minutes at a temperature of 60-80 °C. The combination of UV light and heat ensures complete polymerization and development of optimal mechanical properties.[9]
-
The exact time and temperature will depend on the resin formulation and the desired final properties.
-
Mandatory Visualization
Caption: Cationic photopolymerization initiated by a triphenylsulfonium salt.
Caption: Experimental workflow for 3D printing with a cationic resin.
References
- 1. perstorp.com [perstorp.com]
- 2. sartomer.arkema.com [sartomer.arkema.com]
- 3. 3D Printing Resin Curing: How It Works & Best Practices [accio.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Free-Radical/Cationic Photosensitive Resin Applied for 3D Printer with Liquid Crystal Display (LCD) Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triphenylsulfonium Chloride as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsulfonium chloride (TPS-Cl) is an organosulfur compound recognized primarily for its application as a photoacid generator (PAG) in photolithography and cationic polymerization.[1] Upon exposure to ultraviolet (UV) radiation, it undergoes photolysis to produce a strong Brønsted acid, which then catalyzes subsequent chemical transformations.[2][3] While its role as a photoinitiator is well-established, its application as a direct catalyst in broader organic synthesis is less documented. This document provides an overview of its primary applications and a detailed protocol for a specific catalytic use: the decomposition of organic hydroperoxides.
Primary Application: Photoacid Generator
This compound and its derivatives are extensively used in the microelectronics industry as components of chemically amplified photoresists.[1][4] In this capacity, the photochemically generated acid catalyzes reactions such as the deprotection of polymer side chains, which alters the solubility of the polymer in a developer solution, enabling the creation of intricate patterns for integrated circuits.[5] Similarly, in cationic polymerization, the generated acid initiates the polymerization of monomers like epoxides and vinyl ethers.[3]
Experimental Workflow: Photolithography using a Photoacid Generator
References
- 1. academic.oup.com [academic.oup.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. CN102838518A - Preparation method of triphenyl sulfonium salt - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US4209465A - Decomposition of cumene hydroperoxide using a stable carbonium, tropylium or oxonium salt as the catalyst - Google Patents [patents.google.com]
Synthesis of Functionalized Polymers with Triphenylsulfonium Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized polymers utilizing triphenylsulfonium chloride and other related sulfonium salts. These compounds are versatile reagents that can act as photoacid generators (PAGs) to initiate cationic polymerization or be incorporated into polymer structures through post-polymerization modification to impart unique functionalities. This guide is intended for researchers in materials science, polymer chemistry, and drug development.
Introduction to this compound in Polymer Synthesis
This compound and its derivatives are ionic compounds that have gained significant attention in polymer chemistry. Their primary application lies in their ability to act as photoacid generators (PAGs). Upon exposure to ultraviolet (UV) light, these salts undergo photolysis to produce a strong Brønsted acid, which can initiate cationic polymerization of various monomers, such as epoxides and vinyl ethers. This property is extensively used in applications like photoresists for microelectronics and 3D printing.[1]
Beyond their role as initiators, sulfonium moieties can be incorporated into polymer chains to create functional materials with applications in the biomedical field.[2][3] Sulfonium-containing polymers have shown promise as antimicrobial agents and as non-viral vectors for gene delivery.[2][4][5] The permanent cationic charge of the sulfonium group allows for interaction with negatively charged biological membranes and nucleic acids.
This document outlines two primary approaches for creating functionalized polymers with sulfonium groups:
-
Cationic Polymerization Initiated by Triphenylsulfonium Salts: Utilizing triphenylsulfonium salts as photoinitiators to polymerize monomers like epoxides.
-
Post-Polymerization Functionalization: Modifying a pre-existing polymer to introduce sulfonium functionalities.
Cationic Polymerization Initiated by Triphenylsulfonium Salts
Triphenylsulfonium salts are highly efficient photoinitiators for cationic polymerization.[1] Upon irradiation, they generate a strong acid that can initiate the polymerization of various monomers, including epoxides, vinyl ethers, and styrenes.[6]
Mechanism of Photoinitiation
The photoinitiation mechanism of triphenylsulfonium salts involves the absorption of a photon, leading to the homolytic or heterolytic cleavage of a carbon-sulfur bond. This process generates reactive species, including a Brønsted acid, which then initiates the polymerization cascade.
References
- 1. Combating drug-resistant bacteria with sulfonium cationic poly(methionine) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonium-based polymethacrylamides for antimicrobial use: influence of the structure and composition - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM01247J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Properties of Sulfonium Polyelectrolytes for Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. swaylocks7stage.s3.us-east-2.amazonaws.com [swaylocks7stage.s3.us-east-2.amazonaws.com]
Application Notes and Protocols: Triphenylsulfonium Chloride in Dual-Cure Adhesive Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenylsulfonium chloride as a cationic photoinitiator in dual-cure adhesive systems. The information is intended for researchers, scientists, and professionals in drug development and related fields who are exploring advanced adhesive technologies.
Introduction to this compound in Dual-Cure Adhesives
This compound is a photoacid generator (PAG) used to initiate cationic polymerization in dual-cure adhesive systems.[1] Upon exposure to ultraviolet (UV) light, it generates a strong Brønsted acid, which initiates the curing of monomers like epoxides and vinyl ethers.[2] Dual-cure systems are advantageous as they combine two curing mechanisms, typically light-cure and a secondary cure mechanism (e.g., heat or chemical), ensuring complete polymerization even in areas not accessible to light.
The key features of using triphenylsulfonium salts in dual-cure adhesives include:
-
"Dark Cure" Capability: The acid generated by the photoinitiator remains active even after the UV light source is removed, allowing the polymerization to continue in shadowed areas.
-
High Reactivity: Triphenylsulfonium salts are known for their high reactivity, which can lead to rapid curing speeds.
-
Low Volatility: As a salt, it has low volatility, which is beneficial for formulation stability and safety.
-
No Oxygen Inhibition: Cationic polymerization is not inhibited by oxygen, unlike free-radical polymerization, which is a significant advantage in many applications.
Chemical Mechanism of Action
The dual-cure process involving this compound typically involves a photo-initiated cationic polymerization and a secondary thermal or chemical cure.
2.1 Photo-Initiated Cationic Polymerization
Upon exposure to UV radiation, this compound undergoes photolysis to generate a strong acid. This acid then protonates a monomer (e.g., an epoxy group), creating a reactive cationic species that propagates the polymerization chain reaction.
2.2 Secondary Cure Mechanism
For a dual-cure system, a secondary curing mechanism is incorporated to ensure full polymerization. This can be achieved through:
-
Thermal Curing: In addition to the photoinitiator, a thermal acid generator (TAG) or a redox-based catalyst system can be included in the formulation.[3] Heating the adhesive activates this secondary system, ensuring cure in areas inaccessible to light.
-
Chemical Curing: A two-part adhesive system can be formulated where one part contains the polymerizable components and the photoinitiator, and the second part contains a chemical curing agent (e.g., an oxidizing agent that reacts with a reducing agent in the first part).[2]
Quantitative Data Summary
While specific quantitative performance data for dual-cure adhesives exclusively containing this compound is not extensively available in publicly accessible literature, the following tables provide a general representation of the types of data that should be collected and compared when evaluating such systems. The values presented are illustrative and will vary depending on the specific formulation.
Table 1: Illustrative Performance Data of a Dual-Cure Epoxy Adhesive
| Property | Test Method | Light-Cure Only | Dual-Cure (Light + Heat) |
| Lap Shear Strength (MPa) | ASTM D1002 | 15 - 25 | 25 - 35 |
| Curing Time (UV) | UV Radiometer | 5 - 15 seconds | 5 - 15 seconds |
| Curing Time (Thermal) | Oven | N/A | 30 - 60 minutes @ 80-100°C |
| Depth of Cure (mm) | ISO 4049 | 2 - 4 | > 10 (fully cured) |
| Glass Transition Temp (°C) | DSC | 90 - 110 | 120 - 150 |
| Hardness (Shore D) | ASTM D2240 | 75 - 85 | 80 - 90 |
Table 2: Illustrative Data for a Dual-Cure Dental Adhesive
| Property | Test Method | Light-Cure Only | Dual-Cure (Light + Chemical) |
| Microtensile Bond Strength (MPa) | ISO 29022 | 30 - 45 | 40 - 55 |
| Degree of Conversion (%) | FTIR Spectroscopy | 60 - 75 | 75 - 90 |
| Working Time (minutes) | ISO 4049 | N/A | 2 - 5 |
| Setting Time (minutes) | ISO 4049 | < 1 (light exposure) | 5 - 10 |
| Film Thickness (µm) | ISO 4049 | 10 - 20 | 10 - 20 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize dual-cure adhesive systems containing this compound.
4.1. Sample Preparation of a Two-Part Dual-Cure Adhesive
-
Part A (Photo-active component):
-
In a light-protected container, combine the desired epoxy or acrylate monomers (e.g., Bis-GMA, TEGDMA).
-
Add this compound (typically 0.5-2.0 wt%).
-
If a chemical cure is desired, add a reducing agent (e.g., a tertiary amine).
-
Add any fillers, silane coupling agents, or other additives.
-
Mix thoroughly until a homogenous paste is obtained, avoiding the introduction of air bubbles.
-
-
Part B (Curing agent):
-
In a separate container, combine the desired monomers.
-
Add the oxidizing agent (e.g., benzoyl peroxide) for the chemical cure.
-
Add any fillers or other additives.
-
Mix thoroughly.
-
-
Mixing for Application:
-
Dispense equal amounts of Part A and Part B onto a mixing pad.
-
Mix the two parts thoroughly for the manufacturer-recommended time (typically 15-30 seconds) immediately before application.
-
4.2. Measurement of Degree of Conversion (DC) by FTIR Spectroscopy
-
Record a baseline FTIR spectrum of the uncured adhesive mixture.
-
Apply a thin layer of the mixed adhesive to the FTIR crystal.
-
For light-cure evaluation, expose the sample to a dental curing light (e.g., LED at a specific wavelength and intensity) for a defined period (e.g., 20-40 seconds).
-
For dual-cure evaluation, after light exposure, allow the sample to continue curing in the dark for a specified time (e.g., 5, 10, 20 minutes).
-
Record the FTIR spectrum of the cured sample.
-
Calculate the DC by comparing the peak height of the aliphatic C=C stretching vibration (around 1638 cm⁻¹) against an internal standard peak (e.g., aromatic C=C at around 1608 cm⁻¹) before and after curing.
4.3. Determination of Microtensile Bond Strength (µTBS)
-
Prepare substrate surfaces (e.g., dentin, enamel, or a standardized material) according to the desired testing protocol.
-
Apply the mixed dual-cure adhesive to the substrate surface.
-
Light-cure the adhesive according to the specified parameters.
-
Build up a composite resin block on top of the adhesive layer and cure it.
-
Store the bonded specimens in distilled water at 37°C for 24 hours.
-
Section the specimens into beams with a cross-sectional area of approximately 1 mm².
-
Mount each beam in a microtensile testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.
-
Calculate the µTBS by dividing the fracture load by the cross-sectional area of the beam.
4.4. Measurement of Curing Profile by Differential Scanning Calorimetry (DSC)
-
Place a small, accurately weighed sample of the uncured adhesive mixture into a DSC pan.
-
For photo-curing analysis, use a photo-DSC instrument and irradiate the sample with a UV/Vis light source at a controlled intensity and duration.
-
For thermal curing analysis, heat the sample in the DSC at a defined rate (e.g., 10°C/min) to determine the exotherm associated with the thermal cure.
-
Analyze the resulting thermogram to determine the onset of curing, peak exotherm temperature, and total heat of polymerization.
Visualizations
Caption: Dual-cure mechanism with this compound.
Caption: Experimental workflow for evaluating dual-cure adhesives.
References
Application Notes and Protocols for Epoxy Resin Curing with Triphenylsulfonium Salt Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the ultraviolet (UV) curing of epoxy resins using triphenylsulfonium salt photoinitiators. This technology is pivotal in various applications, including the fabrication of microfluidic devices, biocompatible coatings, and advanced adhesives.
Introduction
Cationic photopolymerization is a powerful method for curing epoxy resins, offering advantages such as low shrinkage, absence of oxygen inhibition, and excellent adhesion.[1][2] Triarylsulfonium salts, a class of photoinitiators, generate a strong Brønsted acid upon exposure to UV light, which initiates the ring-opening polymerization of the epoxy groups.[1][3] This process, known as cationic curing, results in a highly cross-linked polymer network. The reaction continues even after the removal of the UV light source in a process referred to as "dark cure."[1]
The choice of the counter-ion in the sulfonium salt is crucial, as it determines the strength of the generated acid and, consequently, the polymerization rate.[3] Non-nucleophilic anions like hexafluoroantimonate (SbF₆⁻) and hexafluorophosphate (PF₆⁻) are commonly used to ensure high reactivity.[3][4]
Curing Mechanism
The photoinitiation and polymerization process can be summarized in the following key steps:
-
Photoinitiation: Upon absorption of UV radiation, the triarylsulfonium salt (Ar₃S⁺X⁻) undergoes photolysis, leading to the formation of a Brønsted acid (HX).[1][3]
-
Initiation: The generated acid protonates the oxygen atom of an epoxy ring, activating it for nucleophilic attack.
-
Propagation: A neutral epoxy monomer attacks the activated (protonated) epoxy ring, leading to the formation of a new carbocation and chain growth. This process repeats, propagating the polymer chain.[3]
-
Chain Transfer/Termination: The growing polymer chain can be terminated by reacting with nucleophilic impurities or through chain transfer to another monomer or polymer chain.
Experimental Protocols
Materials and Formulation
A typical formulation for UV-curable epoxy systems consists of an epoxy resin, a photoinitiator, and optional additives to modify the properties of the cured material.
Materials:
-
Epoxy Resin: Cycloaliphatic epoxy resins such as (3,4-epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (ECC) are commonly used due to their high reactivity.[1] Bisphenol A diglycidyl ether (DGEBA) is another widely used epoxy resin.[5]
-
Photoinitiator: Triarylsulfonium hexafluoroantimonate salts (50% in propylene carbonate) or triarylsulfonium hexafluorophosphate salts are effective cationic photoinitiators.[6][7][8]
-
Solvent (optional): Propylene carbonate is often used as a solvent for the photoinitiator.
-
Additives (optional): Oxetanes can be added as reactive diluents to reduce viscosity and improve cure speed.[2]
Table 1: Example Formulations
| Component | Formulation 1 (General Purpose) | Formulation 2 (Flexible Coating) |
| Epoxy Resin | Cycloaliphatic Epoxy Resin (e.g., UVR-6105) | Epoxidized Cardanol (e.g., Lite 2513HP) with Cycloaliphatic Epoxy (10 wt%) |
| Photoinitiator | Triarylsulfonium hexafluoroantimonate salts (1-3 wt%)[6][8] | Triarylsulfonium hexafluoroantimonate salts (2 wt%)[7] |
| Reactive Diluent | - | - |
Preparation of the Resin Mixture
Protocol:
-
In a suitable container (e.g., a glass vial), accurately weigh the desired amount of epoxy resin.
-
Add the specified weight percentage of the triphenylsulfonium salt photoinitiator solution to the epoxy resin.
-
Thoroughly mix the components until a homogeneous solution is obtained. This can be achieved using a vortex mixer or a magnetic stirrer. Ensure that the photoinitiator is completely dissolved.
-
To remove any entrapped air bubbles, degas the mixture using a vacuum desiccator or by centrifugation.
UV Curing Procedure
Equipment:
-
UV lamp with a specified wavelength and intensity (e.g., 365 nm).
-
Substrate (e.g., glass slide, silicon wafer).
Protocol:
-
Apply a thin film of the prepared resin mixture onto the substrate. The thickness of the film can be controlled using a spin coater or a doctor blade.
-
Expose the coated substrate to UV light. The exposure time will depend on the light intensity, photoinitiator concentration, and the specific epoxy resin used.
-
The curing process can be monitored in real-time by following the disappearance of the epoxy group absorption band using Fourier Transform Infrared (FTIR) spectroscopy.[5][9]
Monitoring the Curing Process with FTIR Spectroscopy
FTIR spectroscopy is a powerful technique for monitoring the extent of the curing reaction by tracking the decrease in the concentration of epoxy groups.
Protocol:
-
Acquire an initial FTIR spectrum of the uncured resin mixture.
-
The characteristic absorption band for the epoxy group is typically found around 915 cm⁻¹.[9][10]
-
During UV exposure, acquire spectra at regular time intervals.
-
The degree of epoxy conversion can be calculated using the following equation, by normalizing the epoxy peak area to an internal reference peak that does not change during the reaction (e.g., a C-H stretching band).
Epoxy Conversion (%) = [1 - (Aₜ / A₀)] x 100
Where:
-
Aₜ is the absorbance of the epoxy peak at time t.
-
A₀ is the initial absorbance of the epoxy peak.
-
Quantitative Data
The efficiency of the curing process is influenced by several factors, including the type of epoxy resin, the concentration of the photoinitiator, and the UV light intensity.
Table 2: Curing Performance of Different Formulations
| Epoxy System | Photoinitiator (wt%) | UV Exposure | Epoxy Conversion (%) | Glass Transition Temp. (Tg) (°C) | Reference |
| Epoxidized Cardanol / Cycloaliphatic Epoxy | Triarylsulfonium hexafluoroantimonate (2%) | 35 mW/cm² Dimax lamp | 64-72 | 25-53 | [7] |
| (3,4-epoxycyclohexane)methyl-3,4-epoxycyclohexyl-carboxylate (EPOX) | Pyrazoline-based sulfonium salt (PI-CF3) | 425 nm LED | 51.87 | - | [1] |
| 1,4-butanediol diglycidyl ether | Triarylsulfonium hexafluoroantimonate (2%) | 55 mW/cm² for 15 min | - | - | [6] |
| Cycloaliphatic diepoxide (CAE) with starch-g-GMA | Triphenylsulfonium hexafluorophosphate | Fusion lamp, 7 m/min conveyor speed | - | - | [7] |
Note: The data presented is compiled from various studies and the experimental conditions may vary.
Troubleshooting
-
Incomplete Curing: This may be due to insufficient UV exposure (time or intensity), low photoinitiator concentration, or the presence of basic impurities that can neutralize the generated acid.
-
Yellowing of the Cured Resin: Some photoinitiators can cause yellowing upon UV exposure.[4] Selecting a different photoinitiator or optimizing the curing conditions may mitigate this issue.
-
Poor Adhesion: Ensure the substrate is clean and free of contaminants. Surface treatment of the substrate may be necessary to improve adhesion.
Safety Precautions
-
Epoxy resins and photoinitiators can be skin and eye irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or under a fume hood.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding and wear UV-protective eyewear.
References
- 1. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toagoseiamerica.com [toagoseiamerica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. avensonline.org [avensonline.org]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane and Investigation of Its Cationic UV-Curing Material Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for Triphenylsulfonium Chloride in Coatings and Inks Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsulfonium chloride (TPS-Cl) is a photoacid generator (PAG) widely utilized in the formulation of coatings and inks that cure via cationic polymerization. Upon exposure to ultraviolet (UV) radiation, it generates a strong Brønsted acid, which initiates the polymerization of monomers and oligomers, such as epoxides and vinyl ethers.[1][2][3] This technology offers several advantages over traditional free-radical curing systems, including low shrinkage, excellent adhesion to a variety of substrates, and a lack of inhibition by oxygen.[3][4] These characteristics make triphenylsulfonium salts and other cationic photoinitiators ideal for applications requiring high-performance coatings and inks with superior durability and chemical resistance.[1][2]
Physicochemical Properties of this compound
This compound is a white to faint yellow crystalline powder.[5] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4270-70-6 | [5] |
| Molecular Formula | C₁₈H₁₅ClS | [5] |
| Molecular Weight | 298.83 g/mol | [5] |
| Melting Point | 277 °C | [5] |
| Solubility | Soluble in water | [5] |
| Appearance | Faint yellow powder | [5] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |
Mechanism of Action: Cationic Polymerization
The curing process initiated by this compound involves a two-step mechanism: photoinitiation and propagation.
-
Photoinitiation: Upon absorption of UV light, the triphenylsulfonium cation undergoes photolysis, leading to the formation of a Brønsted acid. This process can proceed through both heterolytic and homolytic cleavage pathways.[1] The generated acid is the active species that initiates polymerization.[3]
-
Propagation: The strong acid protonates a monomer, such as an epoxide, creating a carbocation. This carbocation then reacts with other monomer units in a chain reaction, leading to the formation of a crosslinked polymer network.[3] This polymerization can continue even after the UV light source is removed, a phenomenon known as "dark cure".[3]
Performance Data
The concentration of the triphenylsulfonium photoinitiator plays a crucial role in the curing process and the final properties of the coating. The following tables summarize the effect of triarylsulfonium (TAS) photoinitiator concentration on the performance of a UV-cured epoxy-based coating.
Table 1: Influence of TAS Photoinitiator Concentration on UV-Curing Parameters
| TAS Concentration (mol/kg x 10⁻³) | Photolysis of TAS (mol/kg x 10⁻³) | Consumption of Epoxy Groups (mol/kg) | Formation of Hydroxyl Groups (%) | Formation of Ether Groups (%) |
| 6.0 | 3.78 | 3.47 | 40 | 177 |
| 37.5 | 28.5 | 4.4 | 327 | 1223 |
| Data adapted from a study on a bicycloaliphatic diepoxide and epoxy resin system after 1.2 seconds of UV exposure.[6] |
Table 2: Influence of TAS Photoinitiator Concentration on Final Coating Properties
| TAS Concentration (mol/kg x 10⁻³) | Gel Fraction (%) | Relative Hardness | Flexibility (mm) | Gloss (at 60°) (%) |
| 6.0 | 84.2 | 0.86 | 10 | 100 |
| 37.5 | 69.98 | 0.78 | 10 | 100 |
| Data adapted from a study on a bicycloaliphatic diepoxide and epoxy resin system.[6] |
These data indicate that increasing the photoinitiator concentration significantly enhances the consumption of epoxy groups and the formation of hydroxyl and ether groups, which is indicative of a higher degree of polymerization.[6] However, at higher concentrations, a decrease in gel fraction and relative hardness was observed, suggesting that an optimal concentration exists for achieving desired film properties.[6]
Experimental Protocols
The following protocols provide a general framework for the formulation and testing of UV-curable coatings and inks using this compound.
Formulation of a UV-Curable Clear Coating
Materials:
-
Cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate)
-
Reactive diluent (e.g., a monofunctional epoxy or oxetane)
-
This compound (or a solution thereof)
-
Leveling agent (optional)
-
Substrate (e.g., glass plates, metal panels)
Procedure:
-
In a light-protected container, combine the cycloaliphatic epoxy resin and the reactive diluent at the desired ratio.
-
Add the this compound photoinitiator to the resin mixture. The concentration typically ranges from 1 to 5 wt%.
-
If desired, add a leveling agent to improve surface properties.
-
Thoroughly mix the components until a homogeneous solution is obtained.
-
Apply the formulation to the substrate at a controlled thickness using a film applicator.
-
Cure the coated substrate using a UV lamp with an appropriate wavelength and intensity. The curing time will depend on the formulation and the UV source.
Evaluation of Cured Coating Properties
A series of standardized tests should be performed to evaluate the performance of the cured coating.
1. Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion)
This test assesses the adhesion of the coating to the substrate.[5][7][8][9]
-
Procedure:
-
Make a series of parallel cuts through the coating to the substrate using a sharp blade.
-
Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.[8]
-
Apply a specified pressure-sensitive tape over the cross-hatched area.
-
Rapidly remove the tape at a 180° angle.
-
Visually inspect the cross-hatched area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal, 0B = severe flaking).[7]
-
2. Chemical Resistance (ASTM D4752 - MEK Rub Test)
This test evaluates the coating's resistance to solvents, which is an indicator of the degree of cure.[10][11][12][13]
-
Procedure:
-
Saturate a piece of cheesecloth with methyl ethyl ketone (MEK).
-
Rub the coated surface with the solvent-saturated cloth using moderate pressure.
-
Count the number of double rubs (one forward and one backward motion) until the coating is marred or removed. A higher number of double rubs indicates better chemical resistance and a more complete cure.[10]
-
3. Hardness Testing (ASTM D4366 - Pendulum Hardness)
This test measures the hardness of the cured film.[14][15][16][17]
-
Procedure:
-
Place a pendulum (König or Persoz) on the coated surface.
-
Set the pendulum into oscillation from a defined starting angle.
-
Measure the time it takes for the amplitude of the oscillation to decrease to a specified angle. A longer damping time corresponds to a harder coating.[14]
-
4. Degree of Cure (Real-Time FTIR Spectroscopy)
This technique allows for the quantitative monitoring of the curing process.[18][19][20][21][22][23]
-
Procedure:
-
Place a thin film of the liquid formulation in the sample compartment of an FTIR spectrometer equipped with a UV light source.
-
Record the infrared spectrum of the uncured sample, noting the characteristic absorption bands of the reactive functional groups (e.g., epoxy ring).
-
Expose the sample to UV light and record spectra at regular intervals.
-
The degree of cure can be calculated by monitoring the decrease in the intensity of the characteristic absorption bands of the reactive groups over time.[19][21]
-
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[24] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly effective photoacid generator for initiating cationic polymerization in coatings and inks. Its use enables the formulation of high-performance materials with excellent adhesion, chemical resistance, and rapid curing characteristics. By carefully controlling the concentration of this compound and other formulation components, and by employing standardized testing protocols, researchers can optimize the properties of UV-cured coatings and inks for a wide range of applications.
References
- 1. swaylocks7stage.s3.us-east-2.amazonaws.com [swaylocks7stage.s3.us-east-2.amazonaws.com]
- 2. adhesion.kr [adhesion.kr]
- 3. sartomer.arkema.com [sartomer.arkema.com]
- 4. osti.gov [osti.gov]
- 5. industrialphysics.com [industrialphysics.com]
- 6. Influence of TAS photoinitiator on UV-curing and performance of coating based on a bicycloaliphatic diepoxide and epoxy resin modified by black seed oil | Engineering and Technology For Sustainable Development [jst.vn]
- 7. blog.chasecorp.com [blog.chasecorp.com]
- 8. micomlab.com [micomlab.com]
- 9. Explaining ASTM D3359 Adhesion Testing for Conformal Coatingsï¼1ï¼ [ellsworth.com.vn]
- 10. trl.com [trl.com]
- 11. store.astm.org [store.astm.org]
- 12. kelid1.ir [kelid1.ir]
- 13. worldoftest.com [worldoftest.com]
- 14. industrialphysics.com [industrialphysics.com]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. lr-test.com [lr-test.com]
- 18. Real-time UV cure monitoring: Dielectric and infrared spectroscopy analyses show close linear correlation | Semantic Scholar [semanticscholar.org]
- 19. scispace.com [scispace.com]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 22. Real-Time Monitoring of Adhesive Curing and Kinetic Model Calibration | Veryst Engineering [veryst.com]
- 23. "Development of quantitative FT-IR methods for analyzing the cure kinet" by Sang Ha Son [docs.lib.purdue.edu]
- 24. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photolysis of Triphenylsulfonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsulfonium salts are widely utilized as photoacid generators (PAGs) in various industrial and research applications, including photolithography for semiconductor manufacturing and cationic photopolymerization for coatings and adhesives.[1][2] Upon exposure to ultraviolet (UV) radiation, these compounds undergo photolysis, leading to the generation of a strong Brønsted acid. This in situ acid generation is pivotal for catalyzing subsequent chemical reactions in the surrounding medium. This document provides detailed application notes and protocols for conducting and analyzing the photolysis of triphenylsulfonium chloride, a representative member of this class of compounds.
Photolysis Mechanism
The photolysis of triphenylsulfonium salts is a complex process that can proceed through multiple pathways, primarily influenced by whether the irradiation is direct or sensitized. The two main pathways under direct irradiation are heterolytic and homolytic cleavage of a carbon-sulfur bond.
-
Heterolytic Cleavage: This is often considered the predominant pathway, where the C-S bond breaks to form a phenyl cation and diphenyl sulfide.[1]
-
Homolytic Cleavage: This pathway results in the formation of a singlet phenyl radical and a diphenylsulfinyl radical cation pair.[1]
These initial reactive intermediates can then undergo further reactions, leading to the formation of "in-cage" recombination products, such as phenylthiobiphenyls, or "cage-escape" products like diphenyl sulfide.[3] The formation of in-cage products is more favored in viscous media where the diffusion of the initial fragments is restricted.[3] The ultimate function of triphenylsulfonium salts as photoacid generators stems from these photodecomposition pathways, which lead to the release of a proton.
A diagram illustrating the primary photolysis pathways is presented below.
Caption: Primary photolysis pathways of the triphenylsulfonium cation.
Experimental Protocols
This section outlines a general protocol for the photolysis of this compound in solution, followed by methods for product analysis.
Protocol 1: Photolysis of this compound in Acetonitrile
Objective: To induce and monitor the photodecomposition of this compound in a standard organic solvent.
Materials:
-
This compound (CAS 4270-70-6)
-
Acetonitrile (HPLC grade)
-
Quartz cuvettes or reaction vessel
-
UV lamp (e.g., low-pressure mercury lamp with principal emission at 254 nm)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in acetonitrile. Typical concentrations for photolysis studies range from 0.01 M to 0.1 M.
-
Sample Irradiation:
-
Transfer a known volume of the this compound solution into a quartz cuvette or reaction vessel.
-
Place the vessel at a fixed distance from the UV lamp. Ensure consistent geometry for all experiments.
-
If using a cuvette, it can be placed directly in a UV-Vis spectrophotometer equipped with an irradiation source for real-time monitoring.
-
For larger scale reactions, a photochemical reactor with a cooling system to maintain a constant temperature is recommended.
-
Irradiate the solution for a defined period. It is advisable to take aliquots at different time intervals to monitor the progress of the reaction.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the irradiated solution.
-
Dilute the aliquot with acetonitrile to a suitable concentration for analysis.
-
Analyze the sample using HPLC to quantify the remaining this compound and the formation of photoproducts. A C18 column is typically suitable, with a mobile phase of acetonitrile and water.
-
Use GC-MS to identify and quantify the volatile photoproducts, such as diphenyl sulfide and phenylthiobiphenyl isomers.
-
A workflow diagram for this experimental setup is provided below.
Caption: Experimental workflow for the photolysis of this compound.
Data Presentation
The quantitative data from photolysis experiments should be summarized for clear comparison. The following tables provide examples of how to present such data.
Table 1: Photolysis of Triphenylsulfonium Salts - Quantum Yields
| Compound | Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference |
| Triphenylsulfonium salt | 436 | Chloroform | 0.23 | [3] |
| Sulfonium PAGs | 254 | Not Specified | 0.23 - 0.85 | [3] |
Note: The quantum yield can be influenced by the counter-ion, solvent, and irradiation wavelength.
Table 2: Relative Product Distribution from Photolysis of Triphenylsulfonium Salts in Acetonitrile
| Counter-ion | Concentration | Product Ratio (In-cage : Escape) |
| Br⁻, BF₄⁻, AsF₆⁻, PF₆⁻, SbF₆⁻ | 0.01 M | ~1 |
| Br⁻ | 0.1 M | Favors escape product |
| BF₄⁻, AsF₆⁻, PF₆⁻, SbF₆⁻ | 0.1 M | ~1 |
Data is generalized from studies on various triphenylsulfonium salts. The "in-cage" products are primarily phenylthiobiphenyls, and the "escape" product is diphenyl sulfide.
Conclusion
The photolysis of this compound is a fundamental process with significant industrial relevance. The provided protocols and application notes offer a starting point for researchers to design and conduct their own photolysis experiments. Careful control of experimental parameters such as wavelength, solvent, and concentration is crucial for obtaining reproducible and meaningful results. The analytical techniques outlined, HPLC and GC-MS, are powerful tools for quantifying the disappearance of the starting material and the appearance of photoproducts, thereby elucidating the reaction mechanism and efficiency. Further studies can explore the effect of different counter-ions, sensitizers, and polymer matrices on the photochemistry of triphenylsulfonium salts.
References
Application Notes and Protocols: Triphenylsulfonium Chloride in the Synthesis of Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsulfonium salts, including triphenylsulfonium chloride, are powerful photoacid generators (PAGs) widely employed in photolithography and other photochemical applications.[1] Upon exposure to ultraviolet (UV) light or electron beams, these compounds decompose to generate a strong Brønsted acid, which can initiate cationic polymerization.[1][2] This property makes them valuable initiators for the synthesis of various polymers, including block copolymers.[1] Block copolymers synthesized using this method are of particular interest in fields such as nanotechnology and drug delivery due to their ability to self-assemble into ordered nanostructures.
This document provides detailed application notes and experimental protocols for the use of triphenylsulfonium derivatives in the synthesis of block copolymers, catering to researchers in polymer chemistry, materials science, and drug development.
Mechanism of Action: Photoinitiated Cationic Polymerization
Triphenylsulfonium salts function as photoinitiators for cationic polymerization. The process is initiated by the photolysis of the triphenylsulfonium salt, which generates a strong acid. This acid then protonates a monomer, creating a cationic propagating species that subsequently polymerizes in a chain-growth fashion. For the synthesis of block copolymers, a living or controlled polymerization is desirable, where termination and chain transfer reactions are minimized. This allows for the sequential addition of a second monomer to the living polymer chain, resulting in the formation of a block copolymer.
Caption: Photoinitiated cationic block copolymerization workflow.
Application: Synthesis of Photo-Patternable Block Copolymers
A key application of triphenylsulfonium chemistry in block copolymer synthesis is the creation of "smart" materials that can be patterned using lithographic techniques. This is achieved by incorporating the photoacid-generating sulfonium salt directly into one of the polymer blocks. Upon exposure to light, the generated acid can catalyze a chemical change in an adjacent block, such as the deprotection of an acid-sensitive group, leading to a change in polarity and solubility. This allows for the selective removal of the exposed or unexposed regions, creating a nanopattern.
One example is the synthesis of poly(methyl methacrylate)-b-poly(sulfonium acrylate) (PMMA-b-PSA) diblock copolymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. In this system, a monomer containing a triphenylsulfonium salt is copolymerized to form the PSA block.
Quantitative Data Summary
The following table summarizes the molecular weight and polydispersity data for a series of PMMA-b-PSA block copolymers synthesized via RAFT polymerization using a PMMA macro-chain transfer agent.
| Entry | [SA]:[PMMA-CTA] | Molar Mass of PMMA Block ( g/mol ) | Molar Mass of PMMA-b-PSA ( g/mol ) | Polydispersity Index (PDI) |
| 1 | 25:1 | 12,000 | 21,000 | 1.25 |
| 2 | 50:1 | 12,000 | 30,000 | 1.28 |
| 3 | 100:1 | 12,000 | 45,000 | 1.35 |
Data adapted from a study on RAFT polymerization of a sulfonium-containing monomer.
Experimental Protocols
Protocol 1: Synthesis of PMMA-b-PSA Diblock Copolymer via RAFT Polymerization
This protocol describes the synthesis of a well-defined block copolymer with a photoacid-generating block.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Sulfonium acrylate (SA) monomer (synthesized separately to contain a triphenylsulfonium salt)
-
PMMA macro-chain transfer agent (PMMA-CTA)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
Methanol
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the PMMA macro-chain transfer agent and the sulfonium acrylate (SA) monomer in anhydrous DMF. The molar ratio of SA to PMMA-CTA will determine the length of the PSA block (see table above).
-
Initiator Addition: Add AIBN as the radical initiator.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours).
-
Precipitation: After cooling the reaction mixture to room temperature, precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and redissolve it in a minimal amount of DMF. Reprecipitate the polymer in methanol to remove any unreacted monomer and low molecular weight byproducts.
-
Drying: Dry the final polymer product in a vacuum oven at 40°C overnight.
Characterization:
-
¹H NMR Spectroscopy: To confirm the incorporation of both monomer units and to determine the block copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the block copolymer.
Caption: Workflow for PMMA-b-PSA synthesis via RAFT.
Protocol 2: Generalized Protocol for Photoinitiated Cationic Block Copolymerization
This protocol outlines a general procedure for synthesizing a block copolymer using a triphenylsulfonium salt as a direct photoinitiator for sequential cationic polymerization. This method is suitable for monomers that undergo cationic polymerization, such as vinyl ethers and some styrenic monomers.
Materials:
-
This compound (or another triphenylsulfonium salt with a non-nucleophilic counteranion)
-
Monomer 1 (e.g., isobutyl vinyl ether)
-
Monomer 2 (e.g., 2-chloroethyl vinyl ether)
-
Anhydrous solvent (e.g., dichloromethane)
-
Methanol (for quenching)
-
UV light source (e.g., mercury lamp with appropriate filters)
Procedure:
-
Preparation of First Block:
-
In a quartz reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the first monomer in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (low temperatures, e.g., -78°C to 0°C, are often used in cationic polymerization to suppress side reactions).
-
Irradiate the solution with UV light while stirring. Monitor the polymerization progress by taking aliquots and analyzing for monomer conversion (e.g., by GC or NMR).
-
-
Addition of Second Monomer:
-
Once the desired conversion of the first monomer is reached, cease the UV irradiation.
-
Under inert atmosphere, add the second monomer to the living polymer solution.
-
Resume UV irradiation to initiate the polymerization of the second monomer.
-
-
Quenching and Isolation:
-
After the desired reaction time for the second block, quench the polymerization by adding an excess of methanol.
-
Isolate the block copolymer by precipitation in a non-solvent (e.g., methanol or hexane).
-
Filter and dry the polymer under vacuum.
-
Characterization:
-
¹H NMR Spectroscopy: To confirm the formation of the block copolymer and determine its composition.
-
Gel Permeation Chromatography (GPC): To analyze the molecular weight and PDI. A shift in the GPC trace after the addition of the second monomer, with a maintained narrow PDI, indicates successful block copolymerization.
Concluding Remarks
This compound and its derivatives are versatile tools for the synthesis of advanced block copolymers. By acting as photoacid generators, they enable the creation of materials with unique properties, such as photo-patternable domains. The provided protocols offer starting points for researchers to explore this chemistry in their specific applications, from fundamental polymer synthesis to the development of novel materials for drug delivery and nanotechnology. Careful control over reaction conditions, particularly temperature and purity of reagents, is crucial for achieving well-defined block copolymers with desired characteristics.
References
Applications of Triphenylsulfonium Chloride in Dental Materials: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsulfonium chloride (TPS-Cl) is a photoacid generator (PAG) that, upon exposure to ultraviolet (UV) light, generates a strong acid, which can initiate cationic polymerization.[1] While the broader class of triarylsulfonium salts, particularly those with non-nucleophilic counter-ions like hexafluorophosphate (SbF₆⁻) or hexafluoroantimonate (AsF₆⁻), have been explored as photoinitiators in various fields, including dental materials, specific data and established applications for this compound in dentistry are not extensively documented in publicly available literature.[2][3] However, based on the known mechanisms of related compounds, we can infer its potential applications, particularly in dental composites and adhesives that utilize cationic polymerization.
This document provides a detailed overview of the potential applications, experimental protocols, and relevant data for triphenylsulfonium salts in dental materials, with the explicit understanding that much of the specific quantitative data and protocols are extrapolated from studies on analogous sulfonium salts due to the limited direct research on the chloride variant in this specific field.
Principle of Action: Cationic Photoinitiation
Triphenylsulfonium salts function as cationic photoinitiators. Upon irradiation with UV light, the triphenylsulfonium cation undergoes irreversible photolysis to generate a Brønsted acid (a strong protonic acid).[3] This photogenerated acid then initiates the ring-opening polymerization of cyclic monomers, such as epoxides, which can be incorporated into dental resin formulations.
The general mechanism can be visualized as follows:
Caption: Photoinitiation mechanism of this compound.
Potential Applications in Dental Materials
Dental Resin Composites
Triphenylsulfonium salts could serve as photoinitiators in dental composite formulations that are based on cationic polymerization rather than the more common free-radical polymerization of methacrylates.
Advantages of Cationic Polymerization in Dental Composites:
-
Lower Polymerization Shrinkage: Ring-opening polymerization of cyclic monomers like epoxides generally results in less shrinkage compared to the free-radical polymerization of methacrylates. This could potentially reduce polymerization stress at the tooth-restoration interface, a major cause of post-operative sensitivity and marginal leakage.
-
No Oxygen Inhibition: Cationic polymerization is not inhibited by oxygen, which can be a significant advantage in a clinical setting, as it eliminates the formation of an un-cured surface layer.[2]
Hypothetical Formulation: While no specific formulations with this compound are documented, a hypothetical formulation for an experimental dental composite could be structured as follows.
| Component | Example Compound | Purpose | Hypothetical Concentration (wt%) |
| Cationically Polymerizable Monomer | Cycloaliphatic diepoxide | Resin Matrix | 60-80 |
| Photosensitizer | Anthracene derivative | Enhance light absorption in the visible spectrum | 0.1-0.5 |
| Photoinitiator | This compound | Acid Generator | 0.5-2.0 |
| Filler | Silanized Barium Glass | Reinforcement, Radiopacity | 20-40 |
Dental Adhesives
Similar to composites, this compound could be used in dental adhesive systems that rely on cationic polymerization. This could be particularly relevant for self-etch adhesives where an acidic component is already present.
Experimental Protocols
The following are generalized protocols for the evaluation of dental materials containing a triphenylsulfonium salt photoinitiator, based on standard testing methodologies in dental materials research.
Protocol 1: Evaluation of Polymerization Kinetics using Photo-DSC
Objective: To determine the rate and extent of polymerization of an experimental resin containing this compound.
Materials:
-
Experimental resin formulation
-
Differential Scanning Calorimeter (DSC) with a photocalorimetry accessory
-
UV/Vis light source with a defined wavelength and intensity
Procedure:
-
Prepare the experimental resin containing a known concentration of this compound.
-
Place a small, accurately weighed sample (5-10 mg) of the uncured resin into a DSC pan.
-
Place the pan in the DSC cell and allow it to equilibrate at a constant temperature (e.g., 37°C).
-
Irradiate the sample with a UV light source (e.g., 365 nm) at a constant intensity for a set duration (e.g., 60 seconds).
-
Record the heat flow as a function of time during and after irradiation.
-
The total heat evolved is proportional to the degree of conversion. The rate of heat evolution provides the polymerization rate.
Caption: Workflow for Photo-DSC analysis.
Protocol 2: Measurement of Flexural Strength
Objective: To determine the mechanical strength of the polymerized composite.
Materials:
-
Polymerized composite specimens (e.g., 25 x 2 x 2 mm)
-
Universal testing machine
-
Three-point bending fixture
Procedure:
-
Prepare bar-shaped specimens of the composite material by curing the resin in a mold according to a defined light-curing protocol.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Measure the dimensions of each specimen.
-
Place the specimen on the three-point bending fixture in the universal testing machine.
-
Apply a compressive load at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.
-
Record the fracture load.
-
Calculate the flexural strength using the appropriate formula.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential toxicity of the polymerized material.
Materials:
-
Polymerized disc-shaped specimens of the dental material
-
Fibroblast cell line (e.g., L929)
-
Cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare extracts of the polymerized material by incubating the specimens in a cell culture medium for a defined period (e.g., 24, 48, 72 hours) according to ISO 10993-5 standards.
-
Seed fibroblast cells in a 96-well plate and incubate until they adhere.
-
Replace the culture medium with the prepared material extracts at various concentrations.
-
Incubate the cells with the extracts for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Caption: MTT Assay Workflow.
Quantitative Data Summary
| Photoinitiator System | Typical Concentration (wt%) | Polymerization Mechanism | Key Advantages | Key Disadvantages |
| Camphorquinone (CQ) / Amine | 0.2 - 1.0 | Free Radical | Well-established, Visible light activation | Oxygen inhibition, Yellowing |
| Phenyl-1,2-propanedione (PPD) | 0.5 - 2.0 | Free Radical | Less yellowing than CQ | Lower reactivity than CQ |
| Triarylsulfonium Salts (general) | 0.5 - 2.0 | Cationic | No oxygen inhibition, Low shrinkage | UV activation, Sensitivity to moisture |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 0.3 - 2.0 | Free Radical | High reactivity, Good bleaching | Limited curing depth, UV/violet light required |
Safety and Handling
This compound is classified as a hazardous substance. It can cause skin and serious eye irritation.[1][4][5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
While direct evidence is limited, the fundamental principles of cationic photopolymerization suggest that this compound holds potential for use in advanced dental materials, particularly in formulations where low polymerization shrinkage and the absence of oxygen inhibition are critical. Further research is warranted to specifically investigate the efficacy, mechanical properties, and biocompatibility of dental composites and adhesives formulated with this compound. The experimental protocols provided here offer a framework for such future investigations. Researchers are encouraged to use the data on analogous sulfonium salts as a starting point for formulation and testing, while paying close attention to the safety and handling requirements of this chemical.
References
Troubleshooting & Optimization
Technical Support Center: Triphenylsulfonium Chloride Photoinitiators
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of Triphenylsulfonium (TPS) chloride and other TPS salt photoinitiators in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a Triphenylsulfonium (TPS) photoinitiator?
A: Triphenylsulfonium salts are cationic photoinitiators, also known as photoacid generators (PAGs). When exposed to ultraviolet (UV) light, the TPS cation absorbs a photon and enters an excited state. From this state, it undergoes irreversible carbon-sulfur (C-S) bond cleavage through either homolysis (forming a radical cation and a phenyl radical) or heterolysis. In the presence of a hydrogen donor (like the monomer or a solvent), these fragments react to produce a very strong Brønsted acid (H⁺). This photogenerated acid is the true initiating species that starts the cationic polymerization of monomers like epoxides and vinyl ethers.[1][2][3][4]
Caption: Photoactivation and acid generation pathway for a TPS initiator.
Q2: My polymerization is slow or incomplete. What are the common causes?
A: Low polymerization efficiency is a frequent issue with several potential causes. The most common factors include a mismatch between your light source's emission spectrum and the initiator's absorption spectrum, the presence of contaminants that neutralize the generated acid, using a TPS salt with a highly nucleophilic counter-anion, or issues with initiator concentration.[5][6] Follow a systematic troubleshooting approach to identify the root cause.
Caption: A logical workflow for troubleshooting low initiator efficiency.
Q3: Why is my TPS initiator not working with my 365 nm or 405 nm LED light source?
A: Standard triarylsulfonium salts, including triphenylsulfonium chloride, primarily absorb light in the far-UV region, typically at wavelengths below 300 nm.[7][8] Common LED sources used in photopolymerization emit light at longer wavelengths (e.g., 365 nm, 385 nm, 405 nm). Since there is little to no overlap between the lamp's emission and the initiator's absorption, the initiator cannot be excited efficiently, and acid generation is minimal.[6][9]
Q4: How can I use TPS systems with longer wavelength light sources like LEDs?
A: There are two primary strategies to make TPS salts effective under near-UV or visible light:
-
Photosensitization (Multi-Component System): This is the most common approach. It involves adding a second molecule, a photosensitizer, to the formulation. The photosensitizer is chosen for its strong absorption at the desired LED wavelength. Upon irradiation, it absorbs the light and transfers energy to the TPS salt, causing it to decompose and generate acid.[2][10]
-
Structural Modification (One-Component System): This involves chemically modifying the triphenylsulfonium cation by attaching a chromophore (a light-absorbing group) to its structure. This modification shifts the molecule's absorption spectrum into the longer wavelength region, allowing it to be directly activated by the LED light without a separate sensitizer.[7][9][11]
Q5: What is photosensitization and how do I choose a suitable photosensitizer?
A: Photosensitization is a process where a molecule that absorbs light (the photosensitizer, 'S') transfers energy to another molecule that does not (the TPS salt). For TPS salts, this typically occurs via an electron transfer mechanism. The excited photosensitizer (S*) donates an electron to the TPS salt, which then becomes unstable and fragments, ultimately leading to acid formation.[10][11]
An effective photosensitizer should have:
-
High molar extinction coefficient at the emission wavelength of your light source.
-
An excited state energy level sufficient to induce the decomposition of the TPS salt.
-
Good solubility and compatibility with your formulation.
Caption: Electron transfer mechanism in photosensitization of TPS salts.
Table 1: Common Photosensitizers for Triarylsulfonium Salts
| Photosensitizer | Typical λmax (nm) | Suitable Light Source | Notes |
| Anthracene Derivatives | 360 - 380 | 365 nm LED | Classic, efficient sensitizer. |
| Thioxanthone Derivatives (e.g., ITX) | 380 - 400 | 385/395 nm LED | Widely used in industrial coatings.[7][12] |
| Benzophenothiazine | > 400 | 405 nm LED | Good for visible light applications.[10] |
| Triphenylamine Derivatives | 380 - 420 | 385/405 nm LED | Versatile with tunable absorption properties.[9][13] |
| Camphorquinone (CQ) | ~468 | 455/470 nm LED | Commonly used in dental applications, often with a co-initiator. |
Q6: How does the counter-anion affect initiator efficiency?
A: The counter-anion (X⁻ in Ar₃S⁺X⁻) plays a critical role in the efficiency of cationic polymerization. The polymerization proceeds via a propagating cationic chain end. If the counter-anion is highly nucleophilic, it can attack and bond with this active center, terminating the polymerization chain. Therefore, for high efficiency, the anion must be very weakly or non-nucleophilic. The strength of the photogenerated acid (HX), and thus the initiation rate, is also determined by the stability and non-nucleophilicity of the anion.[6][8]
Table 2: Comparison of Common Counter-Anions for TPS Salts
| Counter-Anion | Formula | Relative Initiating Efficiency | Characteristics |
| Hexafluoroantimonate | SbF₆⁻ | Very High | Excellent initiator, produces a very strong superacid. Considered a benchmark.[6] |
| Hexafluorophosphate | PF₆⁻ | High | Very common and effective. Slightly less active than SbF₆⁻.[1] |
| Nonaflate | C₄F₉SO₃⁻ | High | Provides good thermal stability and high acid strength.[1] |
| Tetrafluoroborate | BF₄⁻ | Moderate | Less efficient due to higher nucleophilicity compared to SbF₆⁻ and PF₆⁻. |
| Tosylate | CH₃C₆H₄SO₃⁻ | Low | Generally a poor choice for efficient cationic polymerization due to its nucleophilicity.[6] |
Q7: What common formulation components inhibit TPS initiators?
A: Cationic polymerization initiated by the strong acid from TPS salts is highly sensitive to basic or nucleophilic substances. These compounds can neutralize the acid before it can initiate polymerization, drastically reducing or completely halting the reaction.[6]
Common Inhibitors:
-
Water and Alcohols: Act as chain transfer agents and can terminate polymerization. Anhydrous conditions are preferred.
-
Amines: Strongly basic compounds that will readily neutralize the photogenerated acid.
-
Pigments/Fillers: Some pigments and fillers can have basic surface sites that adsorb or neutralize the acid, reducing curing efficiency, especially at the material's surface.
Troubleshooting Guides & Protocols
Guide 1: Experimental Protocol for Screening Photosensitizers
This protocol outlines a method for systematically testing different photosensitizers to find the most effective one for your specific formulation and light source.
Methodology:
-
Materials Preparation:
-
Prepare a stock solution of your monomer (e.g., 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate) containing a fixed concentration of the Triphenylsulfonium salt initiator (e.g., 1% by weight).
-
Prepare separate stock solutions (e.g., 0.5% w/w) of each photosensitizer to be tested in a suitable solvent or directly in the monomer if soluble.
-
-
Formulation:
-
In separate vials, mix the initiator/monomer stock solution with each photosensitizer stock solution to achieve a final, fixed sensitizer concentration (e.g., 0.2% w/w). Include a control sample with no photosensitizer.
-
Ensure all formulations are thoroughly mixed and protected from ambient light.
-
-
Curing & Assessment:
-
Place a standardized drop (e.g., 20 µL) of each formulation onto a microscope slide.
-
Expose each sample to your LED light source (e.g., 405 nm, 100 mW/cm²) at a fixed distance.
-
Measure the tack-free time : the time required for the surface to become non-tacky to the touch with a cotton swab. A shorter time indicates higher efficiency.
-
For a more quantitative measure, perform a solvent rub test (e.g., with acetone) after a fixed exposure time to assess the degree of crosslinking.
-
-
Analysis:
-
Compare the tack-free times for all tested sensitizers. The sensitizer providing the fastest cure is the most efficient under these conditions.
-
Further optimization can be performed by varying the concentration of the top-performing sensitizer.
-
Guide 2: Protocol for Quantifying Polymerization Kinetics with RT-FTIR
Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique to quantitatively measure polymerization kinetics by monitoring the disappearance of monomer functional groups.
Methodology:
-
Instrument Setup:
-
Configure an FTIR spectrometer for kinetic measurements (rapid scan mode).
-
Position your LED curing lamp so that it can uniformly illuminate the sample area on the ATR crystal or in the transmission holder.
-
-
Sample Preparation:
-
Place a single drop of your complete, photosensitized formulation onto the FTIR's sample stage (e.g., an ATR crystal).
-
If using transmission, place the drop between two transparent salt plates (e.g., KBr) with a spacer to ensure a consistent film thickness.
-
-
Data Acquisition:
-
Identify the characteristic infrared absorption peak for your monomer that will be consumed during polymerization. For epoxides, this is often the C-O-C stretching of the oxirane ring at approximately 915-750 cm⁻¹.
-
Begin recording spectra continuously (e.g., 1 scan per second).
-
After collecting a few baseline spectra (t=0), turn on the LED light source to initiate polymerization.
-
Continue recording until the peak height no longer changes, indicating the reaction has reached its maximum conversion.
-
-
Data Analysis & Interpretation:
-
Calculate the conversion at each time point (t) using the following formula:
-
Conversion(t) [%] = (1 - (PeakArea(t) / PeakArea(0))) * 100
-
-
Plot the % Conversion versus Time (s). The slope of this curve represents the rate of polymerization.
-
This method allows for direct, quantitative comparison of the efficiency of different initiator systems, concentrations, and sensitizers.
-
References
- 1. uychem.com [uychem.com]
- 2. mdpi.com [mdpi.com]
- 3. Photoinitiated cationic polymerization with triarylsulfonium salts | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. kar.kent.ac.uk [kar.kent.ac.uk]
- 6. radtech2022.com [radtech2022.com]
- 7. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting common issues in Triphenylsulfonium chloride polymerization
Welcome to the technical support center for troubleshooting common issues in polymerization reactions involving triphenylsulfonium salts. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve problems encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting for specific issues you might encounter when using triphenylsulfonium salts as photoacid generators (PAGs) in cationic polymerization.
Q1: My polymerization is not initiating, or the conversion is very low. What are the possible causes?
Answer: Failure to initiate or low conversion is a common problem in cationic polymerization, which is notoriously sensitive to impurities and reaction conditions.
-
Moisture Contamination: Water is a potent inhibitor of cationic polymerization. The photogenerated acid will preferentially react with water to form a hydronium ion, which is not an effective initiator for most monomers.[1]
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C overnight and cooled under an inert atmosphere). Use anhydrous solvents and monomers. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient UV Exposure: The photolysis of the triphenylsulfonium salt is essential to generate the initiating acid.
-
Solution: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength for your specific sulfonium salt (typically in the deep UV range, e.g., 254 nm). Check the lamp's age and intensity. Increase the exposure time or intensity if necessary.
-
-
Presence of Basic Impurities: Basic compounds (e.g., amines, amides) in the monomer, solvent, or from previous reaction steps can neutralize the photogenerated acid, preventing initiation.
-
Solution: Purify the monomer and solvent to remove basic impurities. Common purification techniques include distillation, passing through a column of activated alumina, or treatment with a drying agent.
-
-
Incorrect Initiator Concentration: While more initiator generally leads to a faster reaction, an excessively high concentration can sometimes lead to side reactions or insolubility issues.
-
Solution: Optimize the initiator concentration. A typical starting point is 0.5-2 mol% relative to the monomer.
-
Q2: The molecular weight (Mn) of my polymer is much lower than expected. What could be the cause?
Answer: Low molecular weight is often a result of premature chain termination or the presence of chain transfer agents.
-
Chain Transfer to Monomer or Solvent: The growing polymer chain can transfer a proton to a monomer molecule or a solvent molecule, terminating the original chain and starting a new, shorter one.[2]
-
Solution: Lowering the reaction temperature can often reduce the rate of chain transfer reactions. Choose a solvent with low basicity and a low chain transfer constant (e.g., dichloromethane is often preferred over more basic solvents like ethers).
-
-
Impurities Acting as Chain Transfer Agents: As mentioned, water is a prime culprit. Alcohols can also act as chain transfer agents.[1]
-
Solution: Rigorously dry and purify all reactants and solvents.
-
-
High Initiator Concentration: A higher concentration of initiator leads to more initiated chains, which can result in a lower final molecular weight for a given amount of monomer.
-
Solution: Decrease the initiator concentration. This will result in fewer growing chains, and each chain will have more monomer to add before termination.
-
Q3: The polydispersity index (PDI) of my polymer is very high (e.g., > 2.0). How can I achieve a narrower molecular weight distribution?
Answer: A high PDI indicates a broad distribution of polymer chain lengths, which can be caused by several factors that lead to non-uniform chain growth.
-
Slow Initiation: If the initiation of new polymer chains occurs throughout the polymerization process rather than all at once at the beginning, the chains will have different growth times, leading to a broad molecular weight distribution.
-
Solution: Ensure rapid and uniform initiation by using a sufficiently high UV intensity and ensuring the initiator is well-dissolved and evenly distributed in the monomer solution.
-
-
Chain Transfer Reactions: As with low molecular weight, chain transfer events terminate growing chains and initiate new ones, contributing to a broader distribution of chain lengths.[2]
-
Solution: Minimize chain transfer by lowering the reaction temperature and using purified reagents and appropriate solvents.
-
-
Temperature Gradients: In photopolymerization, significant heat can be generated (exotherm), leading to temperature gradients within the reaction vessel. Since the rates of propagation and termination are temperature-dependent, this can lead to different polymerization rates in different parts of the solution.
-
Solution: Ensure efficient stirring and, if necessary, use a cooling bath to maintain a constant and uniform temperature throughout the reaction.
-
Q4: My reaction mixture turns yellow or brown, and the resulting polymer is discolored. What is causing this?
Answer: Discoloration often indicates side reactions or degradation.
-
Side Reactions of the Cationic Chain End: The highly reactive carbocation at the end of the growing polymer chain can undergo side reactions, such as Friedel-Crafts alkylation with the aromatic rings of the triphenylsulfonium cation or the polymer backbone.
-
Solution: Lowering the reaction temperature can help to suppress these side reactions.
-
-
Degradation of the Initiator or Polymer: High UV intensity or prolonged exposure can lead to the degradation of the initiator or the polymer.
-
Solution: Optimize the UV exposure time and intensity to be sufficient for initiation without causing significant degradation.
-
Data Presentation
The following tables summarize the expected impact of various experimental parameters on the outcomes of cationic polymerization initiated by triphenylsulfonium salts. The data is representative and intended to illustrate general trends.
Table 1: Effect of Initiator Concentration on Polymer Properties
| Initiator Concentration (mol%) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0.5 | 85 | 25,000 | 1.8 |
| 1.0 | 95 | 15,000 | 1.6 |
| 2.0 | 98 | 8,000 | 1.5 |
| 5.0 | 99 | 3,500 | 1.4 |
| Data is illustrative for the polymerization of a vinyl ether. Higher initiator concentrations lead to more initiated chains, resulting in lower molecular weight polymers. |
Table 2: Effect of Temperature on Polymerization of a Cycloaliphatic Epoxide
| Temperature (°C) | Onset of Polymerization (Tonset, °C) | Enthalpy of Polymerization (ΔH, J/g) |
| 25 | 78 | 650 |
| 50 | 75 | 645 |
| 70 | 70 | 630 |
| 90 | 65 | 600 |
| Data is representative for a thermally initiated cationic polymerization using a sulfonium salt, illustrating that higher initial temperatures can lead to an earlier onset of polymerization.[3] For photoinitiated systems, temperature primarily affects the rates of propagation and termination. |
Experimental Protocols
Protocol 1: General Procedure for Photoinitiated Cationic Polymerization of Cyclohexene Oxide
This protocol provides a general method for the polymerization of cyclohexene oxide using a triphenylsulfonium salt as a photoinitiator. Cyclohexene oxide is a reactive monomer often used in studies of cationic ring-opening polymerization.[4][5]
Materials:
-
Cyclohexene oxide (CHO), freshly distilled from calcium hydride.
-
Triphenylsulfonium hexafluorophosphate (Ph₃SPF₆) or a similar triphenylsulfonium salt.
-
Anhydrous dichloromethane (DCM).
-
Methanol.
-
All glassware should be oven-dried and cooled under a nitrogen atmosphere.
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of triphenylsulfonium salt (e.g., 1 mol% relative to the monomer) in anhydrous DCM.
-
Add the freshly distilled cyclohexene oxide to the initiator solution via syringe. The final monomer concentration is typically in the range of 1-2 M.
-
Stir the solution at room temperature to ensure it is homogeneous.
-
Place the flask in a UV reactor equipped with a mercury lamp (e.g., emitting at 254 nm) and a cooling system to maintain a constant temperature.
-
Irradiate the solution with UV light for the desired amount of time (e.g., 30 minutes to 2 hours), while maintaining stirring.
-
To terminate the polymerization, open the flask to the atmosphere and add a small amount of methanol.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Mandatory Visualizations
Caption: Troubleshooting workflow for low or no polymerization.
Caption: Troubleshooting workflow for low molecular weight polymer.
Caption: Troubleshooting workflow for high polydispersity index.
References
- 1. Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Triphenylsulfonium Chloride in Cationic Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side reactions during cationic polymerization initiated by triphenylsulfonium chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound during photoinitiated cationic polymerization?
A1: Upon UV irradiation, this compound primarily undergoes photolysis, leading to the formation of a Brønsted acid that initiates polymerization. However, several side reactions can occur, resulting in the formation of byproducts. The main photodecomposition pathway involves both in-cage and cage-escape products.[1]
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In-cage recombination: This process forms various isomers of phenylthiobiphenyl.[1]
-
Cage-escape reaction: This leads to the formation of diphenylsulfide.[1]
Under certain conditions, secondary photochemical reactions can also occur, yielding products like triphenylene and dibenzothiophene.[2]
Q2: How do these side reactions affect my polymerization and the final polymer properties?
A2: The formation of byproducts can have several adverse effects:
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Reduced Initiation Efficiency: Side reactions consume the photoinitiator without generating the active acid species, leading to lower polymerization rates and incomplete monomer conversion.
-
Altered Polymer Properties: The incorporation of photolysis byproducts into the polymer chain can alter its chemical and physical properties, such as molecular weight, polydispersity, and thermal stability.
-
Contamination: The presence of unreacted initiator fragments and side products can contaminate the final polymer, which is a significant concern in applications like drug delivery and microelectronics.
Q3: What is the influence of the counter-ion on the side reactions?
A3: The nature of the counter-ion (anion) associated with the triphenylsulfonium cation significantly influences the course of the side reactions. Non-nucleophilic anions, such as hexafluoroantimonate (SbF₆⁻) and hexafluorophosphate (PF₆⁻), are generally preferred as they are less likely to terminate the growing polymer chain.[3] The counter-ion can also affect the ratio of in-cage to cage-escape products.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no polymerization | 1. Insufficient acid generation: Side reactions are consuming the photoinitiator. 2. Inappropriate light source: The wavelength or intensity of the UV lamp does not match the absorption spectrum of the triphenylsulfonium salt. 3. Presence of basic impurities: Impurities in the monomer or solvent can neutralize the photogenerated acid. | 1. Optimize reaction conditions: Adjust light intensity and exposure time. Consider using a sensitizer if appropriate. 2. Verify light source: Ensure the lamp's emission spectrum overlaps with the initiator's absorption maximum. 3. Purify reagents: Purify the monomer and solvent to remove basic impurities. |
| Inconsistent polymerization rates | 1. Fluctuations in light intensity: Variations in lamp output can lead to inconsistent initiation rates. 2. Oxygen inhibition: Although cationic polymerization is less sensitive to oxygen than radical polymerization, high concentrations of dissolved oxygen can still have an inhibitory effect. 3. Temperature variations: Cationic polymerization is sensitive to temperature changes. | 1. Monitor and stabilize light source: Use a power meter to ensure consistent light intensity. 2. Degas the reaction mixture: Purge the monomer and solvent with an inert gas (e.g., nitrogen or argon) before and during polymerization. 3. Control reaction temperature: Use a thermostated reaction setup. |
| Unexpected polymer properties (e.g., low molecular weight, broad polydispersity) | 1. Chain transfer reactions: Chain transfer to monomer, polymer, or solvent can limit the polymer chain length. 2. Termination reactions: The growing polymer chain can be terminated by nucleophilic impurities or the counter-ion. 3. Formation of byproducts: Side products from the photoinitiator can interfere with the polymerization process. | 1. Choose appropriate solvent and monomer: Select a solvent with a low chain transfer constant. Ensure high monomer purity. 2. Use a non-nucleophilic counter-ion: Employ triphenylsulfonium salts with anions like SbF₆⁻ or PF₆⁻. 3. Optimize initiator concentration: Use the minimum effective concentration of the photoinitiator to reduce side reactions. |
| Presence of unknown peaks in analytical data (NMR, HPLC, GC-MS) | 1. Photolysis of the initiator: The peaks correspond to side products from the decomposition of this compound. 2. Impurities in starting materials: The monomer, solvent, or initiator may contain impurities. | 1. Characterize byproducts: Use techniques like GC-MS and NMR to identify the side products. Refer to the experimental protocols below. 2. Analyze starting materials: Run analytical checks on all reagents before use. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the photolysis of triphenylsulfonium salts.
| Parameter | Value | Conditions | Reference |
| Quantum Yield of Photolysis (Φ) | 0.23 | λirr = 436 nm | [1] |
| Quantum Yield of Acid Generation (ΦH+) | 0.65 | at 365 nm for a modified sulfonium salt | [4] |
| Cage to Escape Product Ratio (C/E) | ~1 | In dilute solution | [1] |
| Cage to Escape Product Ratio (C/E) | up to 5:1 | In the solid state | [1] |
Experimental Protocols
Protocol 1: Analysis of Photolysis Byproducts by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the separation and identification of the major byproducts from the photolysis of this compound.
1. Sample Preparation:
- Irradiate a solution of this compound (e.g., 10 mM in acetonitrile) with a suitable UV lamp for a defined period.
- Take an aliquot of the irradiated solution and dilute it with the mobile phase to an appropriate concentration for HPLC analysis.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
- Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 50:50 acetonitrile:water and gradually increase the acetonitrile concentration to 95% over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at a wavelength where the byproducts have significant absorbance (e.g., 254 nm).
- Injection Volume: 10-20 µL.
3. Data Analysis:
- Identify the peaks corresponding to diphenylsulfide and phenylthiobiphenyl isomers by comparing their retention times with those of authentic standards, if available.
- Quantify the products by creating a calibration curve with known concentrations of the standards.
Protocol 2: Identification of Byproducts by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for preparing a sample for NMR analysis to identify side reaction products.
1. Sample Preparation:
- Perform the polymerization reaction under the desired conditions.
- After the reaction, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or hexane).
- Separate the polymer by filtration or centrifugation.
- Evaporate the solvent from the filtrate to concentrate the low molecular weight byproducts.
- Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Filter the solution into a clean NMR tube to remove any particulate matter.[1][5]
2. NMR Analysis:
- Acquire ¹H and ¹³C NMR spectra.
- Characteristic signals for the aromatic protons and carbons of diphenylsulfide and phenylthiobiphenyls can be used for identification.
- Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous structure elucidation of more complex byproducts.
Protocol 3: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
This protocol describes the determination of the molecular weight and polydispersity of the polymer, which can be affected by side reactions.
1. Sample Preparation:
- Dissolve a known concentration of the purified polymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran - THF).
- Filter the polymer solution through a 0.2 or 0.45 µm filter to remove any dust or undissolved particles.
2. GPC Conditions:
- Columns: A set of columns suitable for the expected molecular weight range of the polymer.
- Mobile Phase: The same solvent used for sample preparation (e.g., THF).
- Flow Rate: Typically 1.0 mL/min.
- Detector: Refractive index (RI) detector is commonly used.
- Calibration: Use a set of polymer standards with known molecular weights (e.g., polystyrene standards) to calibrate the system.
3. Data Analysis:
- Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample using the calibration curve.
- A broad PDI may indicate the presence of chain transfer or termination reactions.
Visualizations
Caption: Photolysis pathway of triphenylsulfonium salts leading to polymerization and side products.
Caption: Troubleshooting workflow for common issues in cationic polymerization.
References
Stability and degradation pathways of Triphenylsulfonium chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Triphenylsulfonium chloride (TPS-Cl). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by three main factors:
-
Light Exposure: TPS-Cl is a photoacid generator (PAG) and is sensitive to light, particularly UV radiation.[1][2][3] Exposure to light can initiate its decomposition.
-
Temperature: Elevated temperatures can lead to the thermal degradation of TPS-Cl.
-
Chemical Environment: The presence of nucleophiles, especially in alkaline (basic) conditions, can cause the degradation of the triphenylsulfonium cation.[1] It is also incompatible with strong oxidizing agents.[4]
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the stability and integrity of this compound, it is recommended to:
-
Store the compound in a cool, dry, and well-ventilated area.[4]
-
Protect it from light by using an opaque or amber-colored container.
-
Keep the container tightly sealed to prevent moisture ingress.
-
Store it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term storage.[5]
-
Avoid storage with incompatible materials such as strong oxidizing agents.[4]
Q3: What are the main degradation products of this compound upon photolysis?
A3: Upon photolysis, this compound primarily degrades through heterolytic and homolytic cleavage of the carbon-sulfur bond.[1][3] The major degradation products include:
-
Phenylthiobiphenyls (in-cage product): Formed from the recombination of the initial photoproducts within the solvent cage.[1]
-
Diphenyl sulfide (cage-escape product): Formed when the initial photoproducts diffuse out of the solvent cage.[1]
-
Hydrochloric acid: The chloride counter-ion leads to the formation of a strong Brønsted acid upon photolysis.
Q4: Can I use this compound in aqueous solutions?
A4: Yes, this compound is soluble in water.[2][5] However, the stability in aqueous solutions can be pH-dependent. In strongly alkaline aqueous solutions, it can be susceptible to nucleophilic attack by hydroxide ions, leading to degradation. For applications requiring long-term stability in solution, it is advisable to use neutral or slightly acidic conditions and to prepare the solutions fresh.
Troubleshooting Guides
Issue 1: Inconsistent or Low Acid Generation in Photolithography
| Possible Cause | Troubleshooting Steps |
| Degradation of TPS-Cl Stock | Ensure TPS-Cl has been stored correctly (cool, dark, dry, inert atmosphere).[4][5] If degradation is suspected, obtain a fresh batch or re-purify the existing stock. |
| Incomplete Photolysis | Verify the wavelength and intensity of the light source are appropriate for TPS-Cl. Ensure the exposure time is sufficient. Check for any components in the photoresist formulation that may be absorbing the exposure radiation, reducing the amount reaching the TPS-Cl. |
| Incompatibility with Other Reagents | Review all components in your formulation for potential nucleophiles or strong bases that could be quenching the generated acid or degrading the TPS-Cl. |
| Solvent Effects | The solvent can influence the efficiency of photoacid generation. Consider testing different solvents compatible with your system to optimize the process. |
Issue 2: Unexpected Side Reactions or Polymerization Results
| Possible Cause | Troubleshooting Steps |
| Reaction with Nucleophilic Monomers | If using TPS-Cl as a cationic polymerization initiator, ensure your monomers are not strongly nucleophilic, as they may directly attack and decompose the sulfonium salt. |
| Formation of Byproducts from Degradation | The degradation products of TPS-Cl (e.g., diphenyl sulfide) may interfere with your reaction. Analyze your product mixture for the presence of these byproducts using techniques like HPLC or GC-MS to confirm if this is the issue. |
| Influence of the Chloride Counter-ion | The chloride anion can sometimes participate in side reactions. If this is suspected, consider using a triphenylsulfonium salt with a different, non-nucleophilic counter-ion (e.g., hexafluorophosphate, triflate).[1] |
Issue 3: Poor Solubility or Dispersion in Formulation
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | While TPS-Cl is soluble in polar solvents like water, its solubility in less polar organic solvents used in some formulations may be limited.[2][5] Test a range of compatible solvents to find one that provides adequate solubility. |
| Aggregation of TPS-Cl | Ensure thorough mixing, and consider gentle warming or sonication to aid dissolution, being mindful of the thermal stability of TPS-Cl. |
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Key Considerations |
| Light (UV) | High | Primary degradation pathway. Leads to the generation of a strong acid.[1][3] |
| Temperature | Moderate | Can cause thermal decomposition, though it is generally considered thermally stable under normal conditions.[4] |
| pH | High | Stable in neutral to acidic conditions. Degrades in strong alkaline media due to nucleophilic attack.[1] |
| Solvent | Moderate | The polarity and viscosity of the solvent can influence the photolysis pathways and the ratio of "in-cage" to "cage-escape" products.[1] |
| Presence of Nucleophiles | High | Susceptible to degradation by nucleophilic attack on the sulfur atom or the phenyl rings.[1] |
| Presence of Oxidizing Agents | High | Incompatible with strong oxidizing agents.[4] |
Table 2: Major Degradation Products of this compound
| Degradation Pathway | Major Products | Mechanism |
| Photolysis (Direct Irradiation) | Phenylthiobiphenyls, Diphenyl sulfide, Benzene, HCl | Heterolytic and homolytic cleavage of the C-S bond.[1][3] |
| Alkaline Hydrolysis | Diphenyl sulfide, Phenol, Benzene derivatives | Nucleophilic attack by hydroxide ions. |
| Thermal Decomposition | Carbon oxides (CO, CO₂), Sulfur oxides (SOx), Hydrogen chloride | Combustion products under high heat.[4] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and its Photodegradation Products
This protocol outlines a general method for the separation and quantification of this compound and its primary photodegradation products.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For degradation studies, expose the solution to a UV light source (e.g., 254 nm) for a specified duration.
-
Prior to injection, dilute the samples with the initial mobile phase composition and filter through a 0.45 µm syringe filter.
4. Detection:
-
Set the detector to monitor at a wavelength where both the parent compound and the expected degradation products have significant absorbance (e.g., 230 nm or 254 nm).
5. Data Analysis:
-
Identify peaks based on retention times of standard compounds (if available).
-
Quantify the amount of remaining TPS-Cl and the formed degradation products by integrating the peak areas and using a calibration curve.
Protocol 2: NMR Spectroscopic Monitoring of this compound Degradation
This protocol describes how to use Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the degradation of this compound in real-time.
1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes suitable for the experiment (e.g., standard 5 mm tubes).
2. Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., CD₃CN, D₂O, or CD₃OD) directly in the NMR tube.
-
Add an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
3. Data Acquisition:
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.
-
Initiate the degradation process (e.g., by placing the NMR tube in a controlled temperature bath or by irradiating it with a light source compatible with the NMR probe).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
4. Data Analysis:
-
Identify the characteristic signals of this compound and its degradation products in the NMR spectra. The aromatic protons of the triphenylsulfonium cation typically appear in the range of 7.7-8.0 ppm.
-
Integrate the signals corresponding to the parent compound and the degradation products relative to the internal standard.
-
Plot the concentration of this compound and the degradation products as a function of time to determine the degradation kinetics.
Visualizations
Caption: Photolytic degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
How to prevent premature polymerization with Triphenylsulfonium chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Triphenylsulfonium chloride as a photoinitiator, with a focus on preventing premature polymerization.
Troubleshooting Guide
Our troubleshooting guide is designed to help you quickly identify and resolve issues you may encounter during your experiments.
Issue 1: My monomer solution with this compound is becoming viscous or gelling before I expose it to UV light.
-
Question: What are the likely causes of this premature polymerization?
-
Answer: Premature polymerization in the dark is typically caused by one or more of the following factors:
-
Elevated Storage Temperature: this compound, like many cationic photoinitiators, can become thermally active at elevated temperatures, leading to the slow generation of acidic species that initiate polymerization.[1] Some related compounds, like trialkylsulfonium salts, are known to initiate polymerization at temperatures as low as 50°C.[2]
-
Contamination: The presence of certain impurities can trigger the decomposition of the photoinitiator. Strong oxidizing agents are known to be incompatible with this compound.[3] Additionally, trace amounts of water or other nucleophilic impurities in the monomer or solvent can also affect stability.
-
Ambient Light Exposure: While primarily a photoinitiator, prolonged exposure to ambient laboratory light, especially if it has a UV component, can be sufficient to generate a low concentration of initiating species over time.
-
Monomer Reactivity: Some monomers are inherently more reactive and susceptible to cationic polymerization, even with a very low concentration of initiating species.
-
-
Question: How can I resolve this issue?
-
Answer:
-
Verify Storage Conditions: Ensure that both the this compound and the prepared monomer solution are stored in a cool, dark, and dry place. The recommended storage temperature for this compound is between 2-8°C.[4]
-
Use Fresh or Purified Monomers: If possible, distill or purify your monomer immediately before use to remove any inhibitors added by the manufacturer and any accumulated impurities.
-
Incorporate an Inhibitor: For formulations that require a longer shelf life, consider adding a small amount of a suitable inhibitor. Nucleophilic compounds, such as amines (e.g., triethanolamine), are effective at scavenging the prematurely generated cations that initiate polymerization.[1][5] Radical scavengers like quinones or phenolic antioxidants may also be beneficial if radical-induced decomposition is a concern.[1][5]
-
Prepare Solutions Fresh: If possible, prepare your photoinitiator-monomer solution immediately before use to minimize the time it has to polymerize prematurely.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: What are the ideal storage conditions for this compound?
-
Answer: this compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and refrigerated at 2-8°C.[4] It should be kept in a dry, well-ventilated area away from light and incompatible materials, particularly strong oxidizing agents.[3]
-
Question: What container materials are recommended for storing this compound and its solutions?
-
Answer: Polyethylene or polypropylene containers are recommended for storing this compound.[3]
Stability and Inhibition
-
Question: How stable is this compound under normal laboratory conditions?
-
Answer: The product is considered stable under recommended storage conditions.[3] However, its stability in solution with a monomer is influenced by temperature, light exposure, and the purity of the components.[1]
-
Question: How do inhibitors prevent premature polymerization?
-
Answer: In cationic polymerization, inhibitors work by neutralizing the active species that initiate the polymer chains. For example, basic compounds like amines can act as cation scavengers, reacting with the protons generated by the photoinitiator before they can react with the monomer.[1][5]
-
Question: Will adding an inhibitor affect the UV curing process?
-
Answer: Yes, the addition of an inhibitor can sometimes reduce the final degree of conversion upon UV curing.[1] It is crucial to use the minimum effective concentration of the inhibitor. The high concentration of reactive species generated during UV exposure is intended to overcome the effect of the inhibitor.[5]
Quantitative Data Summary
The following tables provide illustrative data on the stability of formulations containing this compound under various conditions.
Table 1: Effect of Temperature on the Viscosity of a Monomer Solution with this compound
| Storage Temperature (°C) | Initial Viscosity (cP) | Viscosity after 24 hours (cP) | Viscosity after 72 hours (cP) |
| 4 | 50 | 51 | 52 |
| 25 (Room Temp) | 50 | 65 | 90 |
| 40 | 50 | 150 | >500 (Gelled) |
Table 2: Effect of Triethanolamine as an Inhibitor on Viscosity
| Inhibitor Conc. (wt%) | Storage Condition | Initial Viscosity (cP) | Viscosity after 72 hours (cP) |
| 0 | 40°C, Dark | 50 | >500 (Gelled) |
| 0.1 | 40°C, Dark | 50 | 75 |
| 0.5 | 40°C, Dark | 50 | 60 |
Experimental Protocols
Protocol 1: Accelerated Stability Testing via Viscosity Measurement
This protocol is designed to assess the shelf life of a formulation containing this compound.
-
Sample Preparation:
-
Prepare your monomer solution with the desired concentration of this compound in a light-blocking container.
-
If testing inhibitors, prepare identical samples with varying concentrations of the inhibitor.
-
Prepare a control sample of the monomer without the photoinitiator.
-
-
Initial Viscosity Measurement:
-
Measure the initial viscosity of each sample at a controlled temperature using a viscometer or rheometer.
-
-
Incubation:
-
Seal the sample containers and place them in a temperature-controlled oven at a moderately elevated temperature (e.g., 40-60°C). Ensure the samples are protected from light.
-
-
Periodic Viscosity Measurement:
-
At regular intervals (e.g., 24, 48, 72 hours), remove the samples from the oven and allow them to equilibrate to the measurement temperature.
-
Measure the viscosity of each sample.
-
-
Data Analysis:
-
Plot viscosity as a function of time for each sample. A significant increase in viscosity indicates premature polymerization.
-
Protocol 2: Evaluation of Inhibitor Efficiency
This protocol helps determine the optimal concentration of an inhibitor.
-
Follow the steps in Protocol 1 , preparing multiple samples with a range of inhibitor concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5% by weight).
-
Compare the viscosity-time plots. The most effective inhibitor concentration will show the smallest change in viscosity over time.
-
Optional: Curing Performance: After the stability test, expose the samples to a controlled dose of UV radiation and measure the degree of cure (e.g., via FTIR spectroscopy) to ensure the inhibitor concentration does not excessively hinder the desired polymerization.
Visualizations
Caption: Troubleshooting workflow for premature polymerization.
Caption: Mechanism of polymerization inhibition by cation scavenging.
References
Technical Support Center: Triphenylsulfonium Chloride Initiated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triphenylsulfonium chloride as a photoinitiator. The information provided addresses common issues encountered during experiments, with a focus on the impact of impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a photoacid generator (PAG). Upon irradiation with UV light, it generates a strong acid that initiates cationic polymerization of various monomers, such as epoxides and vinyl ethers. This property makes it a crucial component in applications like UV-curable coatings, inks, adhesives, and in photolithography for creating microelectronic circuits.
Q2: Why is the purity of this compound critical for my reaction?
Cationic polymerizations are notoriously sensitive to impurities.[1] The strong acid generated by this compound can be neutralized or its catalytic activity can be otherwise hindered by various impurities. This can lead to incomplete polymerization, slow reaction rates, and undesirable properties in the final product.
Q3: What are the most common impurities in commercial this compound?
Common impurities can originate from the synthesis process and include:
-
Residual Solvents: Such as dichloroethane, diethyl ether, and tetrahydrofuran, which are often used during synthesis.[2]
-
Unreacted Starting Materials: Including diphenyl sulfoxide and chlorobenzene.
-
Side Products: Arising from the synthesis method, for example, byproducts from Grignard reactions.
-
Other Sulfonium Salts: Technical grade this compound can be a mixture of different triarylsulfonium salts.
-
Water: Cationic polymerizations are highly sensitive to moisture.[1]
Q4: How does water affect my this compound initiated reaction?
Water can act as a chain transfer agent or a terminating agent in cationic polymerization. It can react with the growing polymer chains, leading to lower molecular weight polymers and reduced reaction rates. In some cases, trace amounts of water can act as a co-initiator with Lewis acids, but in photoinitiated cationic polymerization with sulfonium salts, it is generally considered detrimental.[1]
Q5: Can the anion of the sulfonium salt affect the reaction?
Yes, the anion plays a crucial role in the reactivity and propensity of the initiator fragments to undergo termination.[3] The photolysis of the triphenylsulfonium cation generates a strong Brønsted acid, and the strength of this acid is determined by the counteranion. Non-nucleophilic anions like hexafluoroantimonate (SbF₆⁻) and hexafluorophosphate (PF₆⁻) are preferred as they are less likely to terminate the growing polymer chain, leading to more efficient polymerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no polymerization | Inhibitory Impurities: Basic impurities can neutralize the photogenerated acid. | Purify the this compound via recrystallization. Ensure all reagents and solvents are anhydrous. |
| Insufficient UV Exposure: The photoinitiator may not be fully activated. | Increase UV exposure time or intensity. Ensure the UV lamp wavelength matches the absorption spectrum of the photoinitiator. | |
| Oxygen Inhibition: While less of an issue for cationic polymerization than for free-radical polymerization, high oxygen levels can still have a negative impact. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Slow polymerization rate | Retarding Impurities: Impurities like residual solvents or diphenyl sulfoxide can slow down the reaction. | Purify the this compound. Use high-purity, anhydrous monomers and solvents. |
| Low Photoinitiator Concentration: Insufficient generation of acid to drive the reaction at a high rate. | Optimize the concentration of this compound. | |
| Low UV Intensity: Slower generation of the initiating acid. | Increase the intensity of the UV source. | |
| Inconsistent results between batches | Variable Impurity Levels: Different batches of this compound may have varying types and levels of impurities. | Characterize the purity of each batch of photoinitiator using techniques like HPLC. Purify if necessary. |
| Moisture Contamination: Variable amounts of water in reagents or from the atmosphere. | Use freshly dried solvents and monomers. Store reagents in a desiccator. | |
| Poor properties of the cured material (e.g., brittleness, low crosslink density) | Chain Termination by Impurities: Impurities can lead to premature termination of polymer chains, resulting in lower molecular weight and poor network formation. | Purify all reaction components. Ensure the absence of nucleophilic impurities. |
| Incorrect Monomer to Initiator Ratio: An inappropriate ratio can affect the polymer's molecular weight and structure. | Optimize the formulation through a design of experiments (DOE) approach. |
Quantitative Data on Impurity Effects
The following table summarizes the expected qualitative and potential quantitative effects of common impurities on the cationic polymerization of a standard epoxy monomer initiated by this compound. The quantitative values are illustrative and can vary based on the specific monomer and reaction conditions.
| Impurity | Typical Concentration in Unpurified Product | Effect on Polymerization Rate | Effect on Final Monomer Conversion | Plausible Quantitative Impact (at 0.5% w/w impurity) |
| Water | 0.1 - 0.5% | Decrease | Decrease | ~15-20% reduction in rate |
| Diphenyl sulfoxide | 0.5 - 2.0% | Decrease | Decrease | ~10-15% reduction in rate |
| Chlorobenzene | 0.2 - 1.0% | Minor Decrease | Minor Decrease | ~5% reduction in rate |
| Basic Impurities (e.g., amines) | < 0.1% | Strong Inhibition | Significant Decrease | >50% reduction in rate |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes the purification of this compound from common impurities using isopropanol.
Materials:
-
Crude this compound
-
Isopropanol (ACS grade or higher)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol to create a slurry.
-
Heating: Gently heat the mixture while stirring. Add small portions of hot isopropanol until the solid completely dissolves. Avoid adding excess solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove all traces of isopropanol.
-
Purity Analysis: Assess the purity of the recrystallized product using HPLC-UV or melting point determination.
Protocol 2: Monitoring the Effect of Impurities on Epoxy Polymerization using Photo-DSC
This protocol outlines the use of Photo-Differential Scanning Calorimetry (Photo-DSC) to quantify the effect of a specific impurity on the photopolymerization kinetics of an epoxy resin.
Materials:
-
Purified this compound
-
Epoxy monomer (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)
-
Impurity to be tested (e.g., diphenyl sulfoxide)
-
Photo-DSC instrument equipped with a UV light source
-
DSC sample pans
Procedure:
-
Sample Preparation (Control): Prepare a stock solution of the purified this compound in the epoxy monomer (e.g., 1% w/w).
-
Sample Preparation (Spiked): Prepare a series of samples by adding known concentrations of the impurity (e.g., 0.1%, 0.5%, 1.0% w/w) to the control stock solution.
-
Photo-DSC Analysis:
-
Accurately weigh a small amount (5-10 mg) of the sample into a DSC pan.
-
Place the pan in the Photo-DSC cell and allow it to equilibrate at the desired isothermal temperature (e.g., 30 °C).
-
Expose the sample to UV light of a specific intensity and wavelength. The instrument will record the heat flow as a function of time.
-
-
Data Analysis:
-
The exotherm generated during the reaction is proportional to the rate of polymerization.
-
Integrate the area under the exotherm to determine the total heat of polymerization, which is proportional to the final monomer conversion.
-
Compare the polymerization rate (peak of the exotherm) and the final conversion for the control and the impurity-spiked samples to quantify the effect of the impurity.
-
Visualizations
Caption: Photoinitiation and polymerization mechanism.
Caption: Troubleshooting workflow for failed reactions.
References
Technical Support Center: Controlling Molecular Weight in Triphenylsulfonium Chloride Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cationic polymerization of various monomers using triphenylsulfonium chloride and its derivatives as photoacid generators (PAGs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polymerization?
A1: this compound and its analogues are primarily used as photoinitiators, specifically photoacid generators (PAGs), in cationic polymerization.[1][2] Upon exposure to ultraviolet (UV) radiation, these salts undergo photolysis to generate a strong Brønsted acid.[3][4][5] This photogenerated acid then initiates the polymerization of cationically polymerizable monomers, such as epoxides, vinyl ethers, and styrenics.[1][6][7]
Q2: How does the counter-anion of the triphenylsulfonium salt affect the polymerization?
A2: The counter-anion (e.g., Cl⁻, PF₆⁻, SbF₆⁻) plays a crucial role in the efficiency and rate of polymerization. The nucleophilicity of the counter-anion is a key factor; less nucleophilic anions are preferred because they are less likely to terminate the growing polymer chain by combining with the cationic propagating center.[4] The general order of reactivity for common counter-anions in cationic polymerization is: SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻. This is because anions like SbF₆⁻ are very weakly nucleophilic, leading to a more "free" and reactive propagating cation, which results in faster and more efficient polymerization.[8]
Q3: Can the molecular weight be controlled by varying the photoinitiator concentration?
A3: Yes, in principle, the concentration of the triphenylsulfonium salt photoinitiator can influence the molecular weight of the resulting polymer. Generally, a higher initiator concentration leads to the generation of more initiating acid species upon irradiation. This results in a larger number of polymer chains growing simultaneously, which typically leads to a lower average molecular weight, assuming the monomer concentration is constant. Conversely, a lower initiator concentration will generate fewer growing chains, potentially leading to higher molecular weight polymers.
Q4: What is the effect of temperature on cationic polymerization initiated by triphenylsulfonium salts?
A4: Temperature has a significant impact on cationic polymerization. Generally, lowering the polymerization temperature can lead to an increase in the molecular weight of the polymer. This is because chain transfer and termination reactions, which limit the growth of the polymer chain, typically have higher activation energies than the propagation reaction. By reducing the temperature, these chain-limiting reactions are suppressed to a greater extent than the chain growth reaction, allowing for the formation of longer polymer chains. However, very low temperatures can also significantly slow down the rate of polymerization.
Troubleshooting Guide
Issue 1: The molecular weight of my polymer is consistently too low.
| Possible Cause | Suggested Solution |
| High Initiator Concentration | Reduce the concentration of the triphenylsulfonium salt photoinitiator. A lower concentration will generate fewer initiating species, leading to the formation of fewer, but longer, polymer chains. |
| High Temperature | Conduct the polymerization at a lower temperature. This will reduce the rate of chain transfer and termination reactions relative to the propagation rate, favoring the growth of higher molecular weight chains. |
| Presence of Impurities | Ensure that the monomer and solvent are of high purity. Water, alcohols, and other nucleophilic impurities can act as chain transfer agents or terminating agents, leading to lower molecular weights. Purification of reagents is critical. |
| Nucleophilic Counter-ion | If possible, switch to a triphenylsulfonium salt with a less nucleophilic counter-anion (e.g., SbF₆⁻ instead of BF₄⁻). This will reduce the likelihood of termination by the counter-ion. |
Issue 2: The molecular weight of my polymer is too high and the material is difficult to process.
| Possible Cause | Suggested Solution |
| Low Initiator Concentration | Increase the concentration of the triphenylsulfonium salt photoinitiator. This will generate more polymer chains, resulting in a lower average molecular weight. |
| Low Temperature | Increase the polymerization temperature. This will increase the rate of chain transfer reactions, which can help to limit the final molecular weight. |
| Absence of a Chain Transfer Agent | Introduce a controlled amount of a chain transfer agent into the system. The choice of agent will depend on the specific monomer and solvent system. |
Issue 3: The Polydispersity Index (PDI) of my polymer is too broad (e.g., > 2.0).
| Possible Cause | Suggested Solution |
| Slow Initiation | Ensure that the UV light source has sufficient intensity at the absorption wavelength of the photoinitiator for rapid and uniform generation of the initiating acid. Consider using a photosensitizer if there is a mismatch between the lamp's emission spectrum and the initiator's absorption spectrum. |
| Chain Transfer Reactions | Minimize impurities that can act as chain transfer agents. Lowering the reaction temperature can also reduce the impact of chain transfer. |
| Non-uniform Irradiation | Ensure that the reaction mixture is well-stirred and uniformly irradiated to promote simultaneous initiation of all polymer chains. |
| Inappropriate Solvent | The polarity of the solvent can affect the stability of the propagating cation and the ion pair. Experiment with solvents of different polarities to find conditions that favor controlled propagation. |
Quantitative Data on Molecular Weight Control
The following table summarizes the expected qualitative effects of various experimental parameters on the molecular weight and Polydispersity Index (PDI) in cationic polymerization initiated by triphenylsulfonium salts. It is important to note that quantitative data is highly dependent on the specific monomer, solvent, and precise reaction conditions.
| Parameter | Change | Effect on Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) | Rationale |
| Initiator Concentration | Increase | Decrease | May Increase | More initiating sites lead to more, but shorter, polymer chains. Non-uniform initiation can broaden the PDI. |
| Monomer Concentration | Increase | Increase | May Decrease | Higher monomer concentration favors propagation over termination and chain transfer, leading to longer chains and potentially a more uniform growth process. |
| Temperature | Increase | Decrease | May Increase | Higher temperatures increase the rate of chain transfer and termination reactions, which shortens chain length and can introduce more variability. |
| UV Light Intensity | Increase | Decrease | May Increase | Higher intensity leads to a faster generation of initiating acid, resulting in more chains and potentially less controlled growth. |
| Counter-ion Nucleophilicity | Increase | Decrease | May Increase | More nucleophilic counter-ions (e.g., BF₄⁻) are more likely to terminate growing chains, leading to shorter polymers and a broader distribution of chain lengths. |
Key Experimental Protocols
General Protocol for Photoinitiated Cationic Polymerization of Cyclohexene Oxide
This protocol provides a general guideline. Specific concentrations and conditions should be optimized for the desired molecular weight.
Materials:
-
Cyclohexene oxide (monomer), purified by distillation over CaH₂.
-
Triphenylsulfonium hexafluoroantimonate (photoinitiator).
-
Dichloromethane (solvent), dried over CaH₂.
-
Anhydrous methanol (for quenching).
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amount of triphenylsulfonium hexafluoroantimonate in dry dichloromethane.
-
Add the purified cyclohexene oxide monomer to the initiator solution. The monomer-to-initiator ratio is a critical parameter for controlling molecular weight.
-
Stir the solution at the desired temperature (e.g., 0 °C or 25 °C) to ensure homogeneity.
-
Expose the solution to a UV light source (e.g., a medium-pressure mercury lamp) with appropriate wavelength filtering. The irradiation time will depend on the light intensity and the desired conversion.
-
After the desired reaction time, quench the polymerization by adding a small amount of anhydrous methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Filter and collect the precipitated polymer.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterize the polymer's molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) using Gel Permeation Chromatography (GPC) calibrated with appropriate standards (e.g., polystyrene).[9][10]
Visualizations
Signaling Pathway for Photoinitiation
References
- 1. swaylocks7stage.s3.us-east-2.amazonaws.com [swaylocks7stage.s3.us-east-2.amazonaws.com]
- 2. eu-japan.eu [eu-japan.eu]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymersource.ca [polymersource.ca]
- 6. Photoinitiated cationic polymerization with multifunctional vinyl ether monomers (Journal Article) | OSTI.GOV [osti.gov]
- 7. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. radtech2022.com [radtech2022.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Controlling Acid Diffusion in Photolithography with Triphenylsulfonium PAGs
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the critical role of acid diffusion in photolithography, with a specific focus on the use of Triphenylsulfonium (TPS) Photoacid Generators (PAGs).
Troubleshooting Guides
This section provides solutions to common problems encountered during photolithography experiments where acid diffusion is a key factor.
| Issue | Potential Causes Related to Acid Diffusion | Recommended Solutions |
| Excessive Line-Edge Roughness (LER) | - Excessive Acid Diffusion: The photoacid diffuses too far from the exposed regions into the unexposed areas, blurring the intended pattern.[1][2][3] - Non-uniform Acid Distribution: Inhomogeneous distribution of PAGs can lead to localized variations in acid concentration and subsequent deprotection reactions.[2][3] - Sub-optimal Post-Exposure Bake (PEB): An inappropriate PEB temperature or time can either lead to insufficient acid diffusion to smooth standing waves or excessive diffusion that degrades the image.[1][4] | - Optimize PEB Conditions: Systematically vary the PEB temperature and time to find the optimal balance that minimizes LER.[1][4] A lower temperature or shorter time will generally reduce diffusion. - Incorporate a Quencher: Add a base quencher to the photoresist formulation to neutralize stray acid at the line edges, thereby sharpening the features.[5][6] - Use a Polymer-Bound PAG: Consider using a TPS PAG that is chemically bound to the polymer backbone to restrict its movement and reduce diffusion.[7][8] |
| Loss of Critical Dimension (CD) Control | - Excessive Acid Diffusion: Similar to LER, excessive diffusion can cause features to broaden or shrink depending on the tone of the resist.[4][5] - PEB Inconsistency: Minor variations in PEB temperature across the wafer can lead to significant differences in acid diffusion length and, consequently, CD.[9] - Post-Exposure Delay (PED): The time between exposure and PEB can allow for airborne basic contaminants to neutralize the acid at the resist surface, affecting the final dimensions.[10] | - Precise PEB Control: Ensure uniform and repeatable PEB conditions. For many chemically amplified resists, a starting point of 110-130°C for a few minutes is recommended.[9] - Introduce a Quencher: The use of a base quencher helps to control the extent of the acid-catalyzed reaction, leading to better CD control.[5][11] - Minimize PED: Process wafers as quickly as possible after exposure to minimize the impact of airborne contaminants.[10] |
| "T-topping" or "Footing" in Resist Profiles | - Surface Acid Neutralization: Airborne basic contaminants can neutralize the photoacid at the surface of the resist, leading to an insoluble top layer ("T-topping") in positive-tone resists.[10] - Acid-Base Interactions at the Substrate: Interactions between the photoacid and the substrate can lead to either acid depletion (causing "footing" in positive-tone resists) or acid accumulation.[12] | - Use a Protective Topcoat: Applying a topcoat can shield the resist from airborne contaminants.[10] - Optimize Substrate Priming: Ensure proper surface preparation and adhesion promotion (e.g., using HMDS) to create a neutral interface.[13] - Incorporate Base Quenchers: Quenchers can help to moderate the acid activity throughout the resist film, reducing the sensitivity to surface and substrate effects.[14] |
| Low Resist Sensitivity | - Insufficient Acid Generation: The exposure dose may not be high enough to generate the required amount of photoacid for the deprotection reaction. - Excessive Quencher Concentration: While beneficial for controlling diffusion, too much quencher can neutralize the photoacid before it can effectively catalyze the deprotection reaction, thus reducing sensitivity.[6] | - Optimize Exposure Dose: Perform a dose matrix to determine the optimal exposure energy for your specific resist formulation.[9] - Adjust Quencher Loading: If sensitivity is too low, consider reducing the concentration of the base quencher. Finding the right PAG-to-quencher ratio is crucial.[4] |
Frequently Asked Questions (FAQs)
A curated list of common questions regarding acid diffusion and the role of Triphenylsulfonium PAGs.
1. What is acid diffusion and why is it critical in photolithography?
In chemically amplified resists, photolithography relies on the generation of a strong acid from a Photoacid Generator (PAG) upon exposure to light.[12] This acid then acts as a catalyst during a subsequent Post-Exposure Bake (PEB) to induce a chemical reaction in the surrounding polymer matrix, changing its solubility.[1][12] Acid diffusion is the movement of these acid molecules within the resist film. A controlled amount of diffusion is necessary to smooth out standing wave effects and ensure complete deprotection within the exposed areas.[12] However, excessive diffusion can cause the acid to migrate into unexposed regions, leading to a loss of pattern fidelity, increased line-edge roughness (LER), and poor critical dimension (CD) control.[1][5]
2. How do Triphenylsulfonium (TPS) PAGs influence acid diffusion?
Triphenylsulfonium salts are a common class of ionic PAGs used in photolithography.[15] Upon exposure, they generate a strong acid.[16][17] The properties of the anion of the TPS salt significantly influence the diffusion characteristics of the generated photoacid. Larger anions generally lead to slower diffusion, which can be advantageous for high-resolution patterning.[18] The choice of the specific TPS PAG, therefore, provides a handle to modulate the acid diffusion length.
3. What is the role of the Post-Exposure Bake (PEB)?
The Post-Exposure Bake (PEB) is a critical step where the wafer is heated after exposure.[1] This thermal energy facilitates the diffusion of the photogenerated acid and catalyzes the deprotection reaction in the exposed areas of the resist.[1] The temperature and duration of the PEB directly control the extent of acid diffusion and the catalytic chain length (the number of deprotection reactions a single acid molecule can induce).[4][19] Therefore, optimizing the PEB is crucial for achieving the desired balance between resist sensitivity, resolution, and LER.[1]
4. How do quenchers help control acid diffusion?
Base quenchers are basic compounds added to the photoresist formulation to neutralize the photoacid.[5] They play a crucial role in controlling acid diffusion by "quenching" or neutralizing any acid that strays into the unexposed regions.[5][6] This helps to sharpen the boundary between the exposed and unexposed areas, leading to improved LER and CD control.[5] The concentration of the quencher must be carefully optimized, as too little will be ineffective, while too much can reduce the resist's sensitivity.[4][6]
5. What are the advantages of using TPS PAGs over other types of PAGs in controlling acid diffusion?
Triphenylsulfonium PAGs offer several advantages. They are thermally stable and have high quantum yields for acid generation.[20] Furthermore, the wide variety of available TPS salts with different anions allows for the tuning of the generated acid's strength and diffusion properties.[18] This versatility makes them suitable for a broad range of photolithography applications, from deep-UV to extreme ultraviolet (EUV) lithography.[21][22]
Experimental Protocols
Protocol 1: Measuring Acid Diffusion Length using a Bilayer Method
This protocol provides a general methodology for estimating the acid diffusion length in a photoresist film.
Objective: To quantify the diffusion length of a photoacid generated from a TPS PAG in a given resist system.
Materials:
-
Two photoresist formulations:
-
Resist A: Complete formulation containing the TPS PAG.
-
Resist B: Same as Resist A but without the TPS PAG.
-
-
Silicon wafers
-
Spin coater
-
Hotplate
-
Exposure tool (e.g., DUV or EUV stepper)
-
Developer solution
-
Scanning Electron Microscope (SEM) or Atomic Force Microscope (AFM)
Methodology:
-
Substrate Preparation: Clean and prime silicon wafers to ensure good adhesion.
-
Bilayer Film Preparation: a. Spin-coat a layer of Resist B onto the wafer and soft bake. b. Spin-coat a layer of Resist A on top of the Resist B layer and soft bake. This creates a bilayer structure where the PAG is only in the top layer.
-
Exposure: Expose the bilayer film with a pattern of lines and spaces.
-
Post-Exposure Bake (PEB): Bake the wafer at a specific temperature for a defined time. During this step, the acid generated in the top layer will diffuse into the bottom layer.
-
Development: Develop the wafer using the appropriate developer solution. The exposed and deprotected regions will be removed.
-
Analysis: a. Use an SEM or AFM to measure the undercut in the bottom layer at the edge of the patterned features. b. The extent of this undercut is a measure of the acid diffusion length. c. Repeat the experiment with varying PEB times and temperatures to study their effect on diffusion length.
Visualizations
Diagram 1: Photolithography Workflow with Acid Diffusion
Caption: A simplified workflow of the photolithography process highlighting the key stages.
Diagram 2: TPS PAG Acid Generation and Deprotection Pathway
References
- 1. Understanding post-exposure bake (PEB) and its role in resist chemistry [eureka.patsnap.com]
- 2. lithoguru.com [lithoguru.com]
- 3. Line Edge Roughness [spie.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Base Quenchers: How They Control Acid Diffusion for Sharper Features [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Acid Diffusion Control by Using Photoacid Generator Bound Polymer Resist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. researchgate.net [researchgate.net]
- 12. lithoguru.com [lithoguru.com]
- 13. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
- 19. Willson Research Group - Research - Acid Diffusion [willson.cm.utexas.edu]
- 20. A Single-Component Molecular Glass Resist Based on Tetraphenylsilane Derivatives for Electron Beam Lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. spiedigitallibrary.org [spiedigitallibrary.org]
Technical Support Center: Optimizing Curing Temperature for Triphenylsulfonium Chloride Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenylsulfonium chloride and related triarylsulfonium salt photoinitiator systems. The following sections address common issues encountered during cationic polymerization experiments, with a focus on optimizing the curing temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the curing process initiated by this compound?
A1: Temperature plays a crucial role in the cationic polymerization initiated by this compound. Upon UV irradiation, the photoinitiator generates a strong Brønsted acid, which initiates the polymerization of monomers like epoxides and vinyl ethers.[1][2] The subsequent propagation steps are thermally driven.[1] Therefore, temperature directly influences the rate of polymerization and the final properties of the cured material.
Q2: What is the typical thermal stability of triphenylsulfonium salts?
A2: Triarylsulfonium salts, including this compound, generally exhibit good thermal stability.[3] However, the decomposition temperature can be influenced by the nature of the counter-anion and the structure of the alkyl groups.[4] It is crucial to operate within the recommended temperature range to avoid premature decomposition of the photoinitiator, which could lead to inconsistent curing results. This compound is generally considered stable under normal storage conditions.[5]
Q3: How does initiator concentration affect the curing process at different temperatures?
A3: The concentration of the triphenylsulfonium salt photoinitiator is a critical parameter that interacts with temperature to control the curing process. Generally, a higher initiator concentration leads to a faster polymerization rate.[6] However, at very high concentrations, side reactions and potential color changes in the final product can occur.[7] The optimal concentration is a balance between achieving a desirable cure speed and maintaining the desired material properties. The relationship between initiator concentration and cure rate is also temperature-dependent.
Troubleshooting Guide
This guide addresses common problems encountered during the curing process with this compound systems.
Issue 1: Slow or Incomplete Curing
| Potential Cause | Troubleshooting Step |
| Insufficient Curing Temperature | Cationic polymerization is a thermally driven process.[1] If the ambient temperature is too low, the propagation rate will be slow. Consider gently increasing the curing temperature. |
| Low Photoinitiator Concentration | An insufficient concentration of this compound will generate a lower amount of the initiating acid, leading to a slower reaction.[6] Gradually increase the photoinitiator concentration in small increments. |
| Inadequate UV Exposure | Ensure the UV light source has the correct wavelength and intensity to efficiently activate the photoinitiator. Check the lamp's age and output.[8][9] |
| Oxygen Inhibition | While cationic polymerization is generally less sensitive to oxygen than free-radical polymerization, high levels of dissolved oxygen can still have an impact. Consider purging the system with an inert gas like nitrogen. |
Issue 2: Material Degradation or Discoloration
| Potential Cause | Troubleshooting Step |
| Excessive Curing Temperature | High temperatures can lead to thermal degradation of the polymer or the photoinitiator itself.[5] Reduce the curing temperature and monitor for any changes in material appearance. |
| High Photoinitiator Concentration | An excess of photoinitiator can sometimes lead to side reactions and discoloration.[7] Reduce the concentration to the minimum effective level. |
| Contamination | Impurities in the monomer or solvent can react at elevated temperatures, causing discoloration. Ensure all components of the formulation are of high purity. |
Experimental Protocols
Monitoring Curing Kinetics using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique to study the cure kinetics of thermosetting resins by measuring the heat flow associated with the polymerization reaction.[10][11][12]
Objective: To determine the effect of temperature on the curing profile of a this compound initiated system.
Materials:
-
Epoxy or vinyl ether monomer
-
This compound photoinitiator
-
DSC instrument with a photo-curing accessory
-
Hermetic aluminum DSC pans
Procedure:
-
Sample Preparation: Prepare a series of formulations with a fixed concentration of this compound in the monomer.
-
DSC Analysis:
-
Accurately weigh a small amount of the formulation (typically 5-10 mg) into a hermetic aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Equilibrate the sample at the desired isothermal curing temperature.
-
Expose the sample to a UV light source of a specific wavelength and intensity for a set duration to initiate the polymerization.
-
Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH).
-
The degree of conversion (α) at any time (t) can be calculated by dividing the partial heat of reaction at that time by the total heat of reaction.
-
Repeat the experiment at different isothermal temperatures to study the effect of temperature on the curing rate and conversion.[13][14]
-
Monitoring Curing via Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to monitor the disappearance of functional groups of the monomer (e.g., epoxy or vinyl ether) and the appearance of new bonds, providing real-time information on the extent of the curing reaction.[15][16][17][18]
Objective: To track the conversion of monomer as a function of time at a given temperature.
Materials:
-
Epoxy or vinyl ether monomer
-
This compound photoinitiator
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory and a heated stage
-
UV light source
Procedure:
-
Sample Preparation: Prepare a formulation of the monomer and photoinitiator.
-
FTIR Analysis:
-
Apply a thin film of the formulation onto the ATR crystal.
-
Set the heated stage to the desired curing temperature.
-
Record an initial FTIR spectrum before UV exposure.
-
Initiate the curing by exposing the sample to UV light.
-
Collect FTIR spectra at regular time intervals during the curing process.
-
-
Data Analysis:
-
Identify a characteristic absorption band of the reactive monomer group (e.g., the oxirane ring vibration for epoxies around 915 cm⁻¹).[16]
-
Select a reference band that does not change during the reaction (e.g., an aromatic C-H vibration).
-
Calculate the ratio of the absorbance of the reactive band to the reference band at each time point.
-
The degree of conversion can be determined by monitoring the decrease in the normalized absorbance of the reactive band over time.[15]
-
Data Presentation
Table 1: Illustrative Effect of Temperature on Curing Time for a Generic Epoxy System
| Curing Temperature (°C) | Initiator Concentration (wt%) | Time to 90% Conversion (min) |
| 80 | 1.0 | 45 |
| 100 | 1.0 | 25 |
| 120 | 1.0 | 12 |
Note: This table provides illustrative data. Actual values will vary depending on the specific monomer, initiator concentration, and experimental setup.
Table 2: Illustrative Effect of Initiator Concentration on Curing Time at a Constant Temperature (e.g., 100°C)
| Curing Temperature (°C) | Initiator Concentration (wt%) | Time to 90% Conversion (min) |
| 100 | 0.5 | 40 |
| 100 | 1.0 | 25 |
| 100 | 2.0 | 15 |
Note: This table provides illustrative data. Actual values will vary depending on the specific monomer and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for slow curing issues.
Caption: Workflow for optimizing curing temperature.
References
- 1. sartomer.arkema.com [sartomer.arkema.com]
- 2. uychem.com [uychem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goodiuv.com [goodiuv.com]
- 9. goodiuv.com [goodiuv.com]
- 10. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. keszei.chem.elte.hu [keszei.chem.elte.hu]
- 12. nmt.edu [nmt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Thermoset Cure Kinetics Part 4: Isothermal DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. atlantis-press.com [atlantis-press.com]
Strategies to enhance the solubility of Triphenylsulfonium chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the solubility of Triphenylsulfonium chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
A1: this compound is an organosulfur compound widely used as a photoacid generator (PAG) in photolithography and as a cationic polymerization initiator.[1] It is a white to light-yellow solid.[1] Generally, it is soluble in polar organic solvents and miscible with water.[1][2] A technical grade is often available as a solution of approximately 45% in water.[2][3]
Q2: I am having trouble dissolving this compound in my formulation. What are the key factors affecting its solubility?
A2: The solubility of this compound, like other salts, is influenced by several factors:
-
Solvent Polarity: As a salt, it tends to be more soluble in polar solvents.
-
Temperature: For most solids, solubility increases with temperature, allowing for the preparation of supersaturated solutions.
-
The Common Ion Effect: The presence of a common ion (e.g., from another chloride salt) in the solution can reduce the solubility of this compound.
-
pH of the Solution: Although generally stable, extreme pH values can affect the overall formulation and interactions with the salt.
-
Presence of Other Solutes: High concentrations of other dissolved species can impact the ionic strength and overall solvation environment.
Q3: Can I enhance the solubility of this compound by changing its counter-ion?
A3: Yes, anion exchange is a highly effective strategy to modify the physicochemical properties of sulfonium salts, including their solubility.[4] The chloride anion can be replaced with other anions (e.g., triflate, hexafluorophosphate, or larger organic anions) that may offer better solubility in specific organic solvents used in formulations like photoresists.
Q4: Are there any safety precautions I should take when handling this compound?
A4: Yes, this compound is an irritant. It is advisable to handle it with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area to avoid inhalation of dust.
Troubleshooting Guide
Issue 1: The this compound is not dissolving completely in my chosen organic solvent.
-
Possible Cause 1: Insufficient Solvent Polarity.
-
Solution: Try using a more polar solvent or a co-solvent system. A mixture of a polar and a non-polar solvent can sometimes enhance solubility more effectively than a single solvent.
-
-
Possible Cause 2: Low Temperature.
-
Solution: Gently warm the mixture while stirring. Many salts exhibit significantly higher solubility at elevated temperatures. Be cautious and ensure the temperature is well below the boiling point of your solvent and does not cause decomposition of the compound or other components in your formulation.
-
-
Possible Cause 3: Saturation Limit Reached.
-
Solution: You may have exceeded the solubility limit of the solvent. Verify the concentration you are trying to achieve. If a higher concentration is necessary, you may need to consider the solubility enhancement strategies outlined below.
-
Issue 2: After dissolving, the this compound precipitates out of the solution over time.
-
Possible Cause 1: Supersaturated Solution.
-
Solution: The solution was likely saturated at a higher temperature and became supersaturated upon cooling. If the application allows, maintain the solution at a slightly elevated temperature. Otherwise, you will need to work with a lower, more stable concentration or enhance the solubility using the methods described.
-
-
Possible Cause 2: Change in Solvent Composition.
-
Solution: Evaporation of a volatile co-solvent can alter the overall polarity of the solvent system, leading to precipitation. Ensure your container is well-sealed.
-
-
Possible Cause 3: Incompatibility with Other Formulation Components.
-
Solution: Other components in your mixture could be reacting with the this compound or altering the solvent properties, causing it to precipitate. Test the solubility in the pure solvent first, and then incrementally add other components to identify any incompatibilities.
-
Solubility Data
| Solvent | Solvent Type | Qualitative Solubility |
| Water | Polar Protic | Miscible[1][2] |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble[5] |
| Acetone | Polar Aprotic | Soluble[5] |
| Dichloromethane | Polar Aprotic | Soluble[5] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
| Propylene Glycol Methyl Ether Acetate (PGMEA) | Polar Aprotic | Generally used as a solvent for photoresists containing sulfonium salts, suggesting at least moderate solubility.[6] |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility through Heating
This protocol describes a general method for dissolving this compound in an organic solvent using heat.
-
Preparation: Weigh the desired amount of this compound and measure the required volume of the solvent.
-
Mixing: In a suitable flask equipped with a magnetic stirrer, add the solvent followed by the this compound powder.
-
Heating: Gently heat the mixture on a hotplate with continuous stirring. Increase the temperature in increments of 5-10°C.
-
Observation: Monitor the dissolution of the solid. Note the temperature at which it completely dissolves.
-
Cooling: Once dissolved, the solution can be slowly cooled to room temperature. Be aware that if the solution is supersaturated, precipitation may occur upon cooling or with the introduction of seed crystals.[7]
Protocol 2: Anion Exchange to Enhance Solubility in Organic Solvents
This protocol is adapted from procedures for the anion exchange of other triphenylsulfonium salts and can be used to replace the chloride anion with one that may offer better solubility in a specific organic solvent (e.g., in PGMEA for photoresist applications).
-
Dissolution: Dissolve this compound in a suitable polar solvent in which both the starting material and the new salt are soluble, for example, methanol.
-
Addition of Acid: To this solution, add a stoichiometric equivalent or a slight excess of the acid corresponding to the desired anion (e.g., trifluoromethanesulfonic acid for a triflate salt). The reaction is the substitution of the chloride with the new anion.
-
Stirring: Stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure complete exchange.
-
Isolation: The method of isolation will depend on the solubility of the resulting salt.
-
If the new salt is insoluble in the reaction solvent, it may precipitate and can be collected by filtration.
-
If the new salt is soluble, the solvent may need to be removed under reduced pressure. The resulting solid can then be washed to remove any excess acid and the chloride salt byproduct.
-
-
Purification: Recrystallization from a suitable solvent system may be necessary to obtain the pure desired salt.
-
Solubility Test: Test the solubility of the newly formed triphenylsulfonium salt in the target organic solvent (e.g., PGMEA).
Diagrams
Caption: Logical workflow for enhancing the solubility of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Propylene glycol methyl ether acetate - Wikipedia [en.wikipedia.org]
- 7. journals.iucr.org [journals.iucr.org]
Minimizing side products in the synthesis of Triphenylsulfonium chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triphenylsulfonium chloride. The information is designed to help minimize the formation of common side products and optimize reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via the two primary methods: the Friedel-Crafts reaction and the Grignard reaction.
Method 1: Friedel-Crafts Reaction
The Friedel-Crafts synthesis of this compound typically involves the reaction of benzene with a sulfur-containing reagent, such as thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Issue 1: Low Yield of this compound and Formation of Diphenyl Sulfoxide.
-
Symptom: The final product is contaminated with a significant amount of diphenyl sulfoxide, leading to a reduced yield of the desired this compound.
-
Cause: The reaction of benzene with thionyl chloride in the presence of aluminum chloride can lead to the formation of diphenyl sulfoxide as a major byproduct, particularly at elevated temperatures.[1][2] At around 70°C, diphenyl sulfoxide can become the sole product.[1]
-
Solution:
-
Temperature Control: Maintain a low reaction temperature. A patent for a similar process specifies a temperature range of 13-14°C to minimize side reactions.[2] Performing the reaction at approximately 0°C has been shown to produce both diphenyl sulfoxide and diphenyl sulfide, indicating that even lower temperatures may be necessary to favor the formation of the sulfonium salt.[1]
-
Order of Addition: Slowly add the sulfur reagent to the mixture of benzene and aluminum chloride to maintain a controlled reaction rate and temperature.
-
Stoichiometry: While specific quantitative data on the effect of stoichiometry on this compound synthesis is limited, in Friedel-Crafts acylations, using at least a stoichiometric amount of the Lewis acid catalyst is crucial as the product can form a complex with it.[3]
-
Issue 2: Formation of Diphenyl Sulfide.
-
Symptom: The presence of diphenyl sulfide as a byproduct in the reaction mixture.
-
Cause: Diphenyl sulfide can be formed during the Friedel-Crafts reaction, particularly under certain temperature conditions.[1][2] One study showed that at around 0°C, both diphenyl sulfoxide and diphenyl sulfide are formed.[1]
-
Solution:
-
Optimize Temperature: Careful control of the reaction temperature is critical. Experimenting with temperatures below 0°C may help to reduce the formation of diphenyl sulfide.
-
Purification: Diphenyl sulfide can be removed from the final product through purification techniques such as recrystallization or chromatography.
-
Method 2: Grignard Reaction
The Grignard synthesis of this compound typically involves the reaction of diphenyl sulfoxide with a phenyl Grignard reagent, such as phenylmagnesium bromide or phenylmagnesium chloride.
Issue 1: Significant Formation of Biphenyl as a Side Product.
-
Symptom: The final product is contaminated with biphenyl, which can be difficult to separate.
-
Cause: Biphenyl is a common byproduct in Grignard reactions involving phenylmagnesium halides. It is formed from the coupling of the Grignard reagent with unreacted aryl halide (e.g., bromobenzene).[4][5] This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[4][5] The mechanism can proceed through a radical pathway or a benzyne intermediate.[6]
-
Solution:
-
Slow Addition of Grignard Reagent: Add the Grignard reagent slowly to the diphenyl sulfoxide solution to maintain a low concentration of the reagent and minimize self-coupling.
-
Temperature Control: Keep the reaction temperature low, ideally below 20°C, as specified in some synthetic protocols.[7] Higher temperatures promote the formation of biphenyl.[4][5]
-
Ensure Complete Formation of Grignard Reagent: Before adding the Grignard reagent to the diphenyl sulfoxide, ensure that the reaction between magnesium and the aryl halide is as complete as possible to minimize the concentration of unreacted aryl halide.
-
Purification: Biphenyl can be removed from the product by recrystallization from a suitable solvent or by column chromatography.[5] Biphenyl is generally more soluble in non-polar solvents than the ionic this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of the Friedel-Crafts method for synthesizing this compound?
A1:
-
Advantages: This method often utilizes readily available and less expensive starting materials, making it suitable for larger-scale synthesis.[8]
-
Disadvantages: The reaction can be difficult to control, often leading to the formation of significant amounts of side products like diphenyl sulfoxide and diphenyl sulfide.[1] It also requires the use of a strong Lewis acid catalyst, which needs to be handled under anhydrous conditions and can complicate the workup.[3]
Q2: What are the key challenges in the Grignard synthesis of this compound?
A2:
-
The primary challenge is the formation of biphenyl as a major byproduct, which can reduce the yield and complicate purification.[4][5] Grignard reagents are also highly sensitive to moisture and air, requiring strict anhydrous and inert atmosphere conditions for the reaction.
Q3: How can I purify this compound from the common side products?
A3:
-
From Diphenyl Sulfoxide and Diphenyl Sulfide (Friedel-Crafts): Recrystallization is a common method. The choice of solvent is crucial and may require some experimentation. A solvent system where this compound has lower solubility than the byproducts at low temperatures would be ideal. Washing the crude product with a non-polar organic solvent in which the byproducts are soluble but the salt is not may also be effective.
-
From Biphenyl (Grignard): Biphenyl is a non-polar compound and can often be removed by washing the crude product with a non-polar solvent like petroleum ether or hexanes, in which this compound is insoluble.[5] Recrystallization can also be effective. For challenging separations, column chromatography can be employed, potentially using a biphenyl stationary phase for enhanced separation of aromatic compounds.[9][10][11]
Q4: Are there any alternative methods for the synthesis of this compound?
A4:
-
Yes, other methods exist, though they may be less common. For instance, the reaction of diphenyl sulfoxide with aromatic hydrocarbons in the presence of phosphorus pentoxide in methanesulfonic acid has been reported. Additionally, the reaction of diaryliodonium salts with diphenyl sulfide can yield triphenylsulfonium salts.
Data Presentation
The following table summarizes the impact of reaction conditions on the formation of side products in the synthesis of this compound. Note that specific quantitative data for the synthesis of this compound is limited in the reviewed literature; therefore, some data is inferred from analogous reactions and is intended to be illustrative.
| Synthesis Method | Key Parameter | Effect on Side Product Formation | Quantitative Data/Observations |
| Friedel-Crafts | Temperature | Higher temperatures significantly increase the formation of diphenyl sulfoxide. | At ~70°C, diphenyl sulfoxide can be the sole product. At ~0°C, both diphenyl sulfoxide (27% yield) and diphenyl sulfide (37% yield) are formed.[1] |
| Grignard | Temperature | Higher temperatures increase the formation of biphenyl. | The formation of the biphenyl side product is favored by increased reaction temperature.[5] |
| Grignard | Reactant Concentration | High concentration of unreacted aryl halide (e.g., bromobenzene) leads to increased biphenyl formation. | The side product biphenyl is formed by the reaction of the Grignard reagent with unreacted bromobenzene.[4] |
Experimental Protocols
A detailed experimental protocol for the Grignard synthesis of this compound is provided below as an example.
Synthesis of this compound via Grignard Reaction
This protocol is adapted from a general procedure and should be performed by qualified personnel in a suitable laboratory setting.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine. Prepare a solution of bromobenzene (1 equivalent) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium and stir. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy. Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Diphenyl Sulfoxide: In a separate flame-dried flask, dissolve diphenyl sulfoxide (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution in an ice bath to below 20°C.
-
Addition and Reaction: Slowly add the prepared Grignard reagent to the solution of diphenyl sulfoxide via a cannula or dropping funnel, ensuring the temperature remains below 20°C. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Wash the crude solid with a cold, non-polar solvent such as petroleum ether to remove the biphenyl byproduct. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Visualizations
Reaction Pathways and Side Product Formation
The following diagrams illustrate the synthesis of this compound and the formation of major side products.
Caption: Friedel-Crafts synthesis of this compound and major side products.
Caption: Grignard synthesis of this compound and the biphenyl side product.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting issues during the synthesis of this compound.
Caption: A general workflow for troubleshooting the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. This compound CAS#: 4270-70-6 [amp.chemicalbook.com]
- 8. CN102838518A - Preparation method of triphenyl sulfonium salt - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Restek - Blog [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving the Thermal Stability of Triphenylsulfonium Chloride Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of Triphenylsulfonium Chloride (TPS-Cl) formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability important?
This compound is an organosulfur compound widely used as a photoacid generator (PAG) in photolithography for manufacturing semiconductors and as a cationic polymerization initiator.[1] In these applications, the formulation is often subjected to heating steps (e.g., post-exposure bake). If the compound decomposes prematurely due to heat, it can lead to a loss of performance, such as reduced acid generation, discoloration of the photoresist film, and formation of undesirable byproducts that can interfere with the lithographic process.[2][3]
Q2: What is the typical thermal decomposition temperature of this compound?
Q3: What are the likely thermal degradation pathways for this compound?
The thermal degradation of triarylsulfonium salts can proceed through several pathways. While direct thermal degradation studies are limited, insights can be drawn from studies on their alkaline stability. A plausible mechanism involves nucleophilic ipso-substitution, where a nucleophile (which could be the chloride anion itself or another species in the formulation) attacks the carbon atom of one of the phenyl rings attached to the sulfur, leading to the formation of a diaryl sulfide and a substituted benzene derivative.[7][8][9] At higher temperatures, more complex fragmentation can occur, potentially leading to the formation of volatile and colored byproducts.
Q4: How can I improve the thermal stability of my this compound formulation?
The thermal stability of TPS-Cl formulations can be enhanced by the addition of stabilizers. The most common approach is the use of antioxidants, particularly hindered phenols, which act as radical scavengers.[10][11][12] These compounds can interrupt the degradation chain reactions that may be initiated at elevated temperatures. The selection and concentration of the stabilizer need to be optimized for the specific formulation and processing conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound formulations, with a focus on problems arising from thermal instability.
| Issue | Possible Cause | Troubleshooting Steps |
| Yellowing or Discoloration of the Formulation/Film Upon Heating | Thermal decomposition of the triphenylsulfonium cation, leading to the formation of colored byproducts. | 1. Lower the processing temperature: Determine the minimum effective temperature for your application to reduce thermal stress on the compound. 2. Incorporate an antioxidant: Add a hindered phenol-based antioxidant (e.g., BHT, Irganox 1010) to the formulation to scavenge free radicals that may initiate degradation.[11][13] 3. Process under an inert atmosphere: If possible, conduct heating steps under a nitrogen or argon atmosphere to prevent oxidative degradation. |
| Loss of Activity or Inconsistent Performance | The this compound is degrading during a pre-baking step, reducing the amount of active photoacid generator available for the subsequent exposure step. | 1. Perform a thermal stability analysis (TGA): Analyze your formulation to determine the onset of thermal decomposition and ensure your processing temperatures are well below this point. 2. Add a thermal stabilizer: Screen different types and concentrations of stabilizers to find the optimal one for your formulation (see Experimental Protocol for Stabilizer Screening). 3. Reduce bake time: Optimize the duration of any heating steps to the minimum required for the process. |
| Formation of Precipitates or Particles in the Formulation After Heating | Degradation products of this compound may be insoluble in the formulation solvent, leading to precipitation. | 1. Characterize the precipitate: If possible, isolate and analyze the precipitate to confirm if it is a degradation product. 2. Improve thermal stability: Implement the steps mentioned above to reduce thermal decomposition. 3. Adjust the solvent system: If minor degradation is unavoidable, consider a solvent system in which the potential byproducts are more soluble. |
| Poor Adhesion of Photoresist Film After Baking | Byproducts from the thermal decomposition of the PAG at the substrate interface may be interfering with adhesion. | 1. Confirm thermal stability: Ensure that your baking process is not causing significant degradation of the TPS-Cl. 2. Optimize surface preparation: Ensure the substrate is properly cleaned and primed before applying the formulation. 3. Evaluate stabilizer effects: Test if the addition of a stabilizer that reduces degradation also improves adhesion. |
Experimental Protocols
Protocol for Thermogravimetric Analysis (TGA) of a this compound Formulation
This protocol outlines the steps for determining the thermal stability of a TPS-Cl formulation using TGA.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., aluminum, platinum)
-
Microbalance
-
Nitrogen or Argon gas supply (high purity)
-
Your this compound formulation
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and the controlling computer.
-
Start the inert gas flow (e.g., nitrogen) at a typical rate of 20-50 mL/min to purge the furnace.
-
-
Sample Preparation:
-
Tare a clean TGA sample pan on a microbalance.
-
Accurately weigh 5-10 mg of your liquid or solid formulation into the pan. If it is a liquid, ensure it is evenly spread across the bottom of the pan.
-
-
TGA Analysis:
-
Place the sample pan into the TGA furnace.
-
In the TGA software, set up the temperature program:
-
Initial Temperature: Room temperature (e.g., 25°C)
-
Temperature Ramp: A typical heating rate is 10°C/min.
-
Final Temperature: A temperature beyond the expected decomposition (e.g., 400°C).
-
-
Start the TGA run.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which significant weight loss begins.
-
Determine the temperatures for 5% (Td5) and 10% (Td10) weight loss, which are common metrics for thermal stability.
-
Protocol for Screening Thermal Stabilizers in a this compound Formulation
This protocol describes a method to evaluate the effectiveness of different stabilizers in improving the thermal stability of your TPS-Cl formulation.
Materials and Equipment:
-
This compound formulation
-
Candidate stabilizers (e.g., BHT, Irganox 1010, etc.)
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance and appropriate glassware for preparing formulations
Procedure:
-
Formulation Preparation:
-
Prepare a control formulation containing only your standard components (TPS-Cl, polymer, solvent, etc.).
-
Prepare a series of test formulations, each containing a different stabilizer or a different concentration of the same stabilizer. A typical starting concentration for a stabilizer is 0.1-1.0% by weight of the solid content.
-
-
Thermal Analysis:
-
Perform a TGA analysis on the control formulation as described in the protocol above to establish a baseline thermal stability.
-
Perform TGA analyses on each of the test formulations using the exact same temperature program.
-
-
Data Comparison and Evaluation:
-
Overlay the TGA curves from the control and all test formulations.
-
Compare the Tonset, Td5, and Td10 values for each formulation.
-
A successful stabilizer will show a significant increase in these decomposition temperatures compared to the control.
-
Create a table to summarize the quantitative improvement in thermal stability for each stabilizer.
-
Data Presentation
Table 1: Hypothetical TGA Data for this compound Formulations with and without Stabilizers
| Formulation | Stabilizer | Concentration (wt%) | Tonset (°C) | Td5 (°C) | Td10 (°C) |
| Control | None | 0 | 185 | 195 | 205 |
| Test 1 | Stabilizer A (e.g., BHT) | 0.5 | 205 | 215 | 225 |
| Test 2 | Stabilizer B (e.g., Irganox 1010) | 0.5 | 210 | 220 | 230 |
| Test 3 | Stabilizer B (e.g., Irganox 1010) | 1.0 | 215 | 228 | 238 |
Visualizations
Caption: Plausible thermal degradation pathway of this compound.
Caption: Experimental workflow for screening thermal stabilizers.
Caption: Logical workflow for troubleshooting thermal stability issues.
References
- 1. Novel photoacid generators for cationic photopolymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00855D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchtrends.net [researchtrends.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 10937-76-5 | Benchchem [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 12. Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Quenching Methods for Triphenylsulfonium Chloride Initiated Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the quenching of polymerization reactions initiated by triphenylsulfonium chloride and other related sulfonium salt photoacid generators (PAGs).
Frequently Asked Questions (FAQs)
Q1: What is the role of a quenching agent in this compound initiated polymerization?
In cationic polymerization initiated by this compound, the photoacid generator (PAG) produces a strong Brønsted acid upon exposure to UV light. This acid protonates monomer units, creating cationic propagating centers that drive chain growth. A quenching agent is introduced to terminate this polymerization process. Quenching is crucial for:
-
Controlling Polymer Properties: Terminating the reaction at a specific point allows for the control of molecular weight and polydispersity of the final polymer.[1][2]
-
Preventing Runaway Reactions: Cationic polymerizations can be highly exothermic. Quenching helps to control the reaction and prevent hazardous, uncontrolled polymerization.
-
Ensuring Product Stability: Halting the reaction prevents further changes to the polymer during storage or subsequent processing steps.[1]
Q2: What are the common classes of quenching agents for this type of polymerization?
The most common method for quenching cationic polymerizations is the introduction of a nucleophilic species that reacts with the cationic propagating chain ends. Common classes of quenchers include:
-
Amines: Tertiary amines, such as triethylamine, are effective due to the high nucleophilicity of the nitrogen atom. They effectively neutralize the propagating carbocations.
-
Alcohols: Alcohols, like methanol and ethanol, can act as chain transfer agents or terminating agents by reacting with the cationic centers.[3][4]
-
Water: Water can also terminate the polymerization by reacting with the carbocations to form a hydroxyl end-group and regenerating a proton.[5][6][7] However, the presence of water can sometimes be difficult to control and may lead to side reactions.[6]
-
Aqueous Acids: The addition of aqueous acids can also be used to quench the polymerization, as either the water or the conjugate base of the acid can react with and neutralize the cationic propagating centers.[5]
Q3: How does the choice of quencher affect the final polymer?
The choice of quenching agent can influence the end-group functionality of the polymer chains. For instance, quenching with an alcohol will result in an alkoxy end-group, while quenching with water will yield a hydroxyl end-group. This can be a strategic consideration if further post-polymerization modification is desired.
Q4: Can oxygen be used to quench these polymerization reactions?
Unlike free-radical polymerizations, cationic polymerizations are generally not inhibited by oxygen.[8] Therefore, introducing air or oxygen is not an effective method for quenching polymerizations initiated by this compound.
Troubleshooting Guides
Problem 1: Incomplete Quenching of the Polymerization
Symptom: The viscosity of the reaction mixture continues to increase after the addition of the quenching agent, or the molecular weight of the polymer is higher than expected.
| Possible Cause | Recommended Solution |
| Insufficient Quencher Concentration | Increase the molar ratio of the quenching agent to the initiator. A starting point is a 1.5:1 to 2:1 molar ratio of quencher to this compound. |
| Poor Mixing | Ensure vigorous and immediate stirring upon addition of the quenching agent to ensure homogeneous distribution throughout the reaction mixture. Consider diluting the quencher in a compatible solvent before addition. |
| Low Reactivity of Quencher | For highly reactive monomers, a more nucleophilic quencher may be required. Consider switching from an alcohol to an amine-based quencher. |
Problem 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Symptom: The final polymer product exhibits a broad range of molecular weights.
| Possible Cause | Recommended Solution |
| Slow Quenching | A slow quenching process allows some polymer chains to continue propagating for longer than others. Use a more reactive quenching agent and ensure rapid and efficient mixing. |
| Chain Transfer Reactions | The presence of impurities (e.g., water) or the choice of a chain-transfer-promoting quencher (like certain alcohols) can lead to a broader molecular weight distribution.[3] Ensure all reagents and solvents are anhydrous and select a quencher that rapidly terminates the chain. |
| Non-uniform Initiation | Uneven exposure to the UV light source can lead to non-uniform initiation and consequently a broader PDI. Ensure the reaction setup provides uniform irradiation. |
Problem 3: Undesirable Side Reactions or Product Discoloration
Symptom: The final polymer is discolored or contains unexpected functional groups.
| Possible Cause | Recommended Solution |
| Reaction with Quencher | The quenching agent or its byproducts may be reacting with the polymer backbone or other components in the mixture. This can sometimes be observed with primary or secondary amines. Using a tertiary amine can mitigate this. |
| Oxidation | While oxygen does not quench the polymerization, prolonged exposure to air at elevated temperatures after quenching can lead to oxidative degradation of the polymer. Work-up the reaction promptly after quenching. |
| Impure Quenching Agent | Impurities in the quenching agent can lead to discoloration. Use a high-purity grade of the quenching agent. |
Data Presentation
The following table provides an illustrative comparison of common quenching agents for this compound initiated polymerizations. The efficiency is a qualitative measure based on general nucleophilicity and reaction rates in cationic systems.
| Quenching Agent | Chemical Formula | Typical Molar Ratio (Quencher:Initiator) | Relative Efficiency | Notes |
| Triethylamine | (C₂H₅)₃N | 1.5:1 - 2:1 | High | Highly effective due to its strong nucleophilicity and basicity. Can be used to neutralize the photogenerated acid. |
| Methanol | CH₃OH | 2:1 - 5:1 | Moderate | Acts as a nucleophile to cap the growing chain ends. Can also act as a chain transfer agent.[4] |
| Water | H₂O | Variable | Moderate to Low | Can be an effective quencher but its concentration can be difficult to control, potentially leading to variability in results.[6][7] |
Note: The optimal molar ratio may vary depending on the specific monomer, solvent, and reaction conditions.
Experimental Protocols
Protocol 1: Quenching with Triethylamine
-
Preparation of Quenching Solution: Prepare a stock solution of triethylamine in a solvent that is miscible with the polymerization reaction mixture (e.g., the same solvent used for the polymerization). A 1 M solution is often a convenient concentration.
-
Calculation of Quencher Volume: Based on the initial moles of this compound, calculate the volume of the triethylamine stock solution required to achieve the desired molar ratio (e.g., 2:1).
-
Quenching Procedure: At the desired time point to terminate the polymerization, rapidly inject the calculated volume of the triethylamine solution into the reaction vessel under vigorous stirring.
-
Post-Quenching: Continue stirring for 10-15 minutes to ensure complete termination. The reaction mixture can then be cooled to room temperature, and the polymer can be isolated by precipitation in a suitable non-solvent.
Protocol 2: Quenching with Methanol
-
Preparation: Ensure the methanol is of high purity and anhydrous if side reactions with water are a concern.
-
Calculation of Quencher Volume: Based on the initial moles of this compound, calculate the volume of methanol required to achieve the desired molar ratio (e.g., 5:1).
-
Quenching Procedure: At the desired endpoint of the polymerization, add the calculated volume of methanol to the reaction mixture while stirring vigorously.
-
Post-Quenching: Allow the mixture to stir for 15-20 minutes to ensure all propagating chains have been terminated. Proceed with the polymer isolation, typically through precipitation.
Mandatory Visualizations
Caption: General workflow of this compound initiated polymerization and subsequent quenching.
Caption: Troubleshooting logic for incomplete polymerization quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. radtech.org [radtech.org]
- 7. The influence of water on visible-light initiated free-radical/cationic ring-opening hybrid polymerization of methacrylate/epoxy: Polymerization kinetics, crosslinking structure and dynamic mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Photolysis of Triphenylsulfonium Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effect of solvent on the photolysis rate of triphenylsulfonium chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound photolysis?
A1: The photolysis of triphenylsulfonium salts, including the chloride salt, proceeds through the cleavage of a carbon-sulfur bond upon UV irradiation. The primary photochemical process can occur via two main pathways[1][2]:
-
Heterolytic Cleavage: This is often the predominant pathway and involves the breaking of the C-S bond to form a phenyl cation and diphenyl sulfide.
-
Homolytic Cleavage: This pathway leads to the formation of a phenyl radical and a diphenylsulfinyl radical cation.
These initial reactive intermediates can then undergo further reactions, including in-cage recombination to form phenylthiobiphenyls or escape from the solvent cage and react with the solvent or other species.[1]
Q2: How does the choice of solvent affect the rate of this compound photolysis?
A2: The solvent plays a crucial role in the photolysis of this compound by influencing the reaction pathways and the efficiency of product formation. The main solvent properties to consider are polarity and viscosity.
-
Polarity: Solvent polarity can influence the efficiency of photoacid generation. Studies on similar triphenylsulfonium salts have shown that less polar solvents, such as dichloromethane, can lead to higher photoacid generation efficiencies compared to more polar solvents like acetonitrile.[3]
-
Viscosity: The viscosity of the solvent affects the ratio of "in-cage" to "cage-escape" products. In more viscous solvents, the photogenerated reactive intermediates are more likely to be trapped within the solvent cage, favoring the formation of in-cage recombination products like phenylthiobiphenyls.
Q3: Which type of solvent will favor the formation of "in-cage" photoproducts?
A3: More viscous solvents will favor the formation of "in-cage" products. The high viscosity restricts the diffusion of the initially formed radical or ionic species, increasing the probability of their recombination within the solvent cage before they can diffuse apart.
Q4: Does the counter-ion (chloride in this case) significantly affect the photolysis rate?
A4: For triphenylsulfonium salts, the primary photolytic cleavage of the C-S bond is largely independent of the counter-ion. Studies on triphenylsulfonium salts with various anions (CF₃SO₃⁻, PF₆⁻, SbF₆⁻) have shown that the quantum yields of photoacid generation are very similar, suggesting that the anion does not play a major role in the initial photochemical event.[3]
Troubleshooting Guide
Issue: Slow or incomplete photolysis of this compound.
Possible Cause 1: Inappropriate solvent selection.
-
Explanation: As discussed in the FAQs, the solvent can influence the photolysis efficiency. A highly polar solvent might reduce the photoacid generation efficiency in some cases.
-
Solution: If a slow reaction is observed, consider switching to a less polar solvent, such as dichloromethane, which has been shown to enhance photoacid generation efficiency for similar salts.[3]
Possible Cause 2: Low light intensity or incorrect wavelength.
-
Explanation: this compound has a specific UV absorption spectrum. If the light source has a low intensity or the emission wavelength does not sufficiently overlap with the absorption spectrum of the salt, the photolysis will be inefficient.
-
Solution: Ensure that the light source is appropriate for the UV absorption of this compound (typically in the 254 nm range). Verify the output of your lamp and that the reaction vessel is transparent at the irradiation wavelength.
Possible Cause 3: Presence of quenching species.
-
Explanation: Other components in the reaction mixture could be absorbing the excitation light or quenching the excited state of the triphenylsulfonium salt, thus inhibiting photolysis.
-
Solution: Purify the solvent and reagents to remove any quenching impurities. If working with a complex mixture, consider the UV-Vis absorption spectra of all components to ensure that the triphenylsulfonium salt is the primary absorber at the irradiation wavelength.
Data Presentation
The following table summarizes the quantum yields for the photolysis of a triphenylsulfonium salt in different solvents. While this data is for a triphenylsulfonium salt with a different anion, the general trend of solvent influence is expected to be similar for this compound, as the anion has a minimal effect on the primary photolysis.
| Solvent | Dielectric Constant (approx.) | Quantum Yield (Φ) |
| Dichloromethane | 9.1 | Higher Efficiency |
| Acetonitrile | 37.5 | Lower Efficiency |
Experimental Protocols
Protocol 1: Determination of Photolysis Rate by UV-Vis Spectroscopy
This protocol outlines a general procedure for monitoring the photolysis of this compound by observing the decrease in its absorbance over time.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in the desired solvent (e.g., acetonitrile, methanol, or dichloromethane).
-
Sample Preparation: Dilute the stock solution to a concentration that gives an initial absorbance in the range of 0.8 - 1.2 at the wavelength of maximum absorption (λmax). This is typically around 230 nm for triphenylsulfonium salts.
-
UV-Vis Measurement (Time zero): Record the initial UV-Vis spectrum of the sample solution before irradiation.
-
Photolysis: Irradiate the sample solution in a quartz cuvette with a UV lamp of a specific wavelength (e.g., 254 nm). Ensure consistent light intensity for all experiments.
-
Monitoring the Reaction: At regular time intervals, stop the irradiation and record the UV-Vis spectrum of the sample.
-
Data Analysis: Plot the absorbance at λmax against time. The photolysis rate can be determined from the slope of this curve. For a first-order reaction, a plot of ln(Absorbance) versus time will yield a straight line with a slope equal to the negative of the rate constant (-k).
Protocol 2: Analysis of Photoproducts by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for separating and analyzing the photoproducts of this compound.
-
Sample Preparation: Following photolysis for a desired duration as described in Protocol 1, take an aliquot of the reaction mixture.
-
HPLC System and Column: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A common mobile phase for separating triphenylsulfonium salts and their photoproducts is a gradient of acetonitrile and water, often with a small amount of an acidifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical starting gradient could be 40% acetonitrile in water, increasing to 90% acetonitrile over 20 minutes.
-
Detection: Use a UV detector set at a wavelength where both the starting material and the expected photoproducts (e.g., diphenyl sulfide, phenylthiobiphenyls) absorb, for example, 254 nm.
-
Injection and Analysis: Inject the sample onto the HPLC column and record the chromatogram. Identify the peaks corresponding to the starting material and photoproducts by comparing their retention times with those of authentic standards.
-
Quantification: The concentration of the remaining this compound and the formed photoproducts can be quantified by creating a calibration curve with standard solutions of known concentrations.
Visualizations
Caption: General photolysis pathways of the triphenylsulfonium cation.
Caption: Influence of solvent properties on photolysis outcomes.
References
Validation & Comparative
A Comparative Guide to Triphenylsulfonium Chloride and Other Sulfonium Salt Photoacid Generators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Triphenylsulfonium chloride and other sulfonium salt-based Photoacid Generators (PAGs), essential components in photolithography, 3D printing, and other light-activated processes. This document outlines key performance metrics, experimental protocols for their evaluation, and the fundamental mechanisms governing their function.
Introduction to Sulfonium Salt Photoacid Generators
Photoacid generators are compounds that, upon exposure to light, produce a strong acid. This generated acid then catalyzes subsequent chemical reactions, such as the deprotection of a polymer backbone in a photoresist or the initiation of cationic polymerization. Sulfonium salts are a prominent class of ionic PAGs, valued for their high thermal stability and efficiency in acid generation.
Triphenylsulfonium salts, in particular, are widely utilized due to their robust chemical nature and versatile applications. The performance of a sulfonium salt PAG is critically influenced by both its cationic component (e.g., the triphenylsulfonium cation) and its anionic counter-ion, which determines the strength and properties of the photogenerated acid.
Performance Comparison of Sulfonium Salt PAGs
The selection of a suitable PAG for a specific application depends on several key performance parameters. This section provides a comparative overview of this compound and other representative sulfonium salt PAGs based on their quantum yield, thermal stability, and solubility.
Data Presentation
The following tables summarize the quantitative data for a selection of sulfonium salt PAGs. It is important to note that direct, side-by-side comparative data under identical conditions is often scarce in the literature. Therefore, the presented data has been compiled from various sources, and the experimental conditions are provided where available to aid in interpretation.
Table 1: Comparison of Quantum Yields for Selected Sulfonium Salt PAGs
| Photoacid Generator (PAG) | Cation | Anion | Quantum Yield (Φ) | Wavelength (nm) | Medium | Citation |
| Triphenylsulfonium Triflate | Triphenylsulfonium | Trifluoromethanesulfonate | ~0.03 - 0.08 | 254 | Acetonitrile | [1] |
| 4-(9-phenyl-anthracenyl) phenyl sulfonium salt of methyl trifluoromethanesulfonate | 4-(9-phenyl-anthracenyl) phenyl sulfonium | Trifluoromethanesulfonate | 0.081 | 405 | Acetonitrile | [2] |
| 4-(4′-(N, N-diethyl)-1′-styrenyl) phenyl sulfonium salt of methyl trifluoromethanesulfonate | 4-(4′-(N, N-diethyl)-1′-styrenyl) phenyl sulfonium | Trifluoromethanesulfonate | 0.13 | 405 | Acetonitrile | [2] |
| Novel Fluorene-based Sulfonium Salt 1 | Fluorenyl-stilbene-sulfonium | Hexafluoroantimonate | 0.03 | 400 | Acetonitrile | [3][4][5][6] |
| Novel Fluorene-based Sulfonium Salt 2 | Fluorenyl-thiophene-sulfonium | Hexafluoroantimonate | 0.16 | 400 | Acetonitrile | [3][4][5][6] |
| Novel Fluorene-based Sulfonium Salt 3 | Dinitro-fluorenyl-sulfonium | Hexafluoroantimonate | 0.30 | 400 | Acetonitrile | [3][4][5][6] |
Table 2: Thermal Stability of Selected Sulfonium Salt PAGs
| Photoacid Generator (PAG) | Cation | Anion | Decomposition Temp. (Td, °C) | Method | Citation |
| This compound | Triphenylsulfonium | Chloride | ~277 | Melting Point | [7] |
| Triphenylsulfonium Triflate | Triphenylsulfonium | Trifluoromethanesulfonate | 133-137 (m.p.) | Melting Point | [8] |
| Triphenylsulfonium Hexafluoroantimonate | Triphenylsulfonium | Hexafluoroantimonate | 178 (m.p.) | Melting Point | [9] |
| Lithium Hexafluorophosphate | Lithium | Hexafluorophosphate | 107 | TGA | [10] |
Table 3: Solubility of Selected Sulfonium Salt PAGs
| Photoacid Generator (PAG) | Cation | Anion | Solvent | Solubility | Citation |
| This compound | Triphenylsulfonium | Chloride | Water | Soluble | |
| This compound | Triphenylsulfonium | Chloride | Ethanol, Acetone, Dichloromethane | Soluble | [3] |
| Triarylsulfonium Hexafluorophosphate Salts (mixed) | Mixed Triarylsulfonium | Hexafluorophosphate | Propylene Carbonate | Soluble (50% solution) | [5] |
| Propylene Glycol Methyl Ether Acetate (PGMEA) | - | - | Water | 19.8 g/100 mL (25 °C) |
Experimental Protocols
Accurate and reproducible characterization of PAG performance is crucial for research and development. This section provides detailed methodologies for key experiments.
Determination of Photoacid Generation Quantum Yield
The quantum yield (Φ) for photoacid generation is a measure of the efficiency of the photochemical reaction. A common method for its determination involves the use of a pH-sensitive dye that changes its absorbance upon protonation.
Protocol using a pH-sensitive dye (e.g., Coumarin 6):
-
Solution Preparation:
-
Prepare a stock solution of the sulfonium salt PAG in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 10⁻³ M).
-
Prepare a stock solution of the pH-sensitive dye (e.g., Coumarin 6) in the same solvent at a concentration that gives a measurable absorbance change (e.g., 10⁻⁵ M).
-
Prepare a series of solutions containing a fixed concentration of the PAG and the dye.
-
-
Irradiation:
-
Use a monochromatic light source (e.g., a laser or a lamp with a bandpass filter) with a known wavelength and intensity.
-
Irradiate a known volume of the PAG/dye solution in a quartz cuvette for a specific period. The absorbance of the solution at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.
-
-
Spectrophotometric Analysis:
-
Measure the UV-Vis absorption spectrum of the solution before and after irradiation.
-
The formation of the protonated dye will result in a change in the absorption spectrum. For Coumarin 6, protonation leads to a new absorption band.
-
Calculate the concentration of the generated acid from the change in absorbance of the protonated dye using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the protonated dye is known or has been previously determined.
-
-
Quantum Yield Calculation:
-
The quantum yield is calculated using the following equation: Φ = (moles of acid generated) / (moles of photons absorbed)
-
The number of photons absorbed can be determined using chemical actinometry or a calibrated photodiode.
-
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA is used to determine the thermal stability of the PAG by measuring its weight loss as a function of temperature.
Standard TGA Protocol for Organic Salts:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sulfonium salt PAG into a clean TGA pan (e.g., aluminum or platinum).
-
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that is well above the expected decomposition temperature (e.g., 600 °C).
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the onset temperature of weight loss, which can be determined from the intersection of the baseline and the tangent of the weight loss curve. The temperature at which 5% weight loss occurs is also a common metric.
-
Signaling Pathways and Mechanisms
The fundamental process of acid generation by triarylsulfonium salt PAGs upon UV irradiation is a photochemical reaction. The following diagram illustrates the generally accepted mechanism.
Caption: Acid generation mechanism of a triarylsulfonium salt PAG.
Upon absorption of a photon, the sulfonium salt is promoted to an excited state. This is followed by homolytic cleavage of a carbon-sulfur bond, generating a diarylsulfinyl radical cation and a phenyl radical. These reactive species can then abstract a proton from a suitable donor in the surrounding medium (such as a solvent molecule or the polymer matrix) to produce a strong Brønsted acid. The nature of the counter-ion (X⁻) dictates the type of acid that is formed.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a novel sulfonium salt PAG.
Caption: Workflow for the evaluation of a new sulfonium salt PAG.
Conclusion
This compound and its derivatives are a cornerstone of photoacid generator technology. However, the diverse and expanding applications of photopolymerization continually drive the development of novel sulfonium salt PAGs with tailored properties. By systematically evaluating key performance metrics such as quantum yield, thermal stability, and solubility, researchers can select the optimal PAG for their specific needs. The experimental protocols and mechanistic insights provided in this guide are intended to support the informed selection and development of the next generation of high-performance photoacid generators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of novel sulfonium photoacid generators and their microwave-assisted synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Characterization of novel sulfonium photoacid generators and their microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Characterization Of Novel Sulfonium Photoacid Generators And Their Mic" by Ciceron O. Yanez, Carolina D. Andrade et al. [stars.library.ucf.edu]
- 7. mse.washington.edu [mse.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Propylene glycol methyl ether acetate | C6H12O3 | CID 7946 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Photoinitiators: Triphenylsulfonium Chloride vs. Iodonium Salts
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the choice of a photoinitiator is critical to achieving desired reaction kinetics and material properties. Among the cationic photoinitiators, triphenylsulfonium and iodonium salts are two of the most prominent classes, each possessing distinct advantages and disadvantages. This guide provides an objective comparison of triphenylsulfonium chloride and various iodonium salts, supported by experimental data, to aid researchers in selecting the optimal photoinitiator for their specific applications.
Core Performance Characteristics
The efficacy of a photoinitiator is determined by several key performance indicators, including its absorption characteristics, the quantum yield of acid generation, and the nature of the species produced upon photolysis.
Absorption Spectra: The ability of a photoinitiator to absorb light at the wavelength of the irradiation source is fundamental to its function. Triphenylsulfonium salts generally exhibit stronger and broader absorption profiles compared to iodonium salts.[1] This increased absorbance is attributed to the greater number of aromatic rings in the sulfonium cation, which leads to more conjugated double bonds.[1] Consequently, sulfonium salts can often be used at lower concentrations than iodonium salts to absorb an equivalent amount of light energy.[1] Standard diaryliodonium salts typically have absorption maxima in the deep UV range (200-250 nm), making them suitable for high-energy light sources.[2] However, recent developments have led to iodonium salts with extended conjugation that absorb at longer UV-A and visible light wavelengths.[3]
Photodecomposition Mechanisms: Both triphenylsulfonium and iodonium salts function as photoacid generators (PAGs), releasing a strong acid upon exposure to light.[2][7] The photolysis of these onium salts can proceed through either homolytic or heterolytic cleavage of the carbon-sulfur or carbon-iodine bond.[4][8]
-
Triphenylsulfonium Salts: Upon direct irradiation, triphenylsulfonium salts can undergo both heterolytic and homolytic cleavage.[4] Heterolytic cleavage is often the predominant pathway, yielding a phenyl cation and diphenyl sulfide.[4] Homolytic cleavage results in the formation of a phenyl radical and a diphenylsulfinyl radical cation.[4] These reactive species can then react with proton donors in the surrounding medium to generate a Brønsted acid, which initiates cationic polymerization.[9][10]
-
Iodonium Salts: The photolysis of diaryliodonium salts also generates aryl radicals and aryliodinium cation-radicals.[8][11] These species subsequently react to produce a strong Brønsted acid.[9] The localized generation of this acid is a key feature utilized in applications like photolithography.[2]
The nature of the counter-anion (e.g., Cl⁻, PF₆⁻, SbF₆⁻) plays a crucial role in determining the strength of the generated acid and, consequently, the initiation efficiency and propagation rate of the polymerization.[1][8][11] For instance, with various counter-anions for triphenylsulfonium salts, the reactivity in polymerization follows the trend: SbF₆⁻ > AsF₆⁻ > PF₆⁻ ≫ BF₄⁻.[4]
Quantitative Data Comparison
The following tables summarize key quantitative data for triphenylsulfonium and iodonium salt photoinitiators based on available literature.
| Photoinitiator Type | Cation | Counter-anion | Absorption Maxima (λmax) | Molar Absorptivity (ε) | Quantum Yield (Φ) | Reference |
| Sulfonium Salt | Triphenylsulfonium | Nonaflate | Not specified | Not specified | 0.59 | [4] |
| Sulfonium Salt | Triarylsulfonium | PF₆⁻, SbF₆⁻, etc. | Far UV region | Generally higher than iodonium salts | Not specified | [12] |
| Iodonium Salt | Diaryliodonium | Various | 200-250 nm (Deep UV) | Generally lower than sulfonium salts | 1-2% (for benzylidene-based) | [2][3] |
| Iodonium Salt | Stilbene-based | PF₆⁻ | up to 336 nm | ε₄₀₅ = 560–1080 dm³ mol⁻¹ cm⁻¹ | Up to 10x higher than benzylidene-based | [3] |
Experimental Protocols
1. UV-Visible Spectroscopy for Absorption Spectra Determination
-
Objective: To determine the absorption spectrum of the photoinitiator and its molar absorptivity at specific wavelengths.
-
Methodology:
-
Prepare solutions of the photoinitiator (e.g., this compound or an iodonium salt) in a suitable solvent (e.g., acetonitrile) at various known concentrations (e.g., 0.01, 0.1, and 1 wt%).[13]
-
Use a UV-Visible spectrophotometer to measure the absorbance of each solution across a relevant wavelength range (e.g., 200-500 nm).
-
The solvent used for the sample preparation should be used as the blank reference.
-
Plot absorbance versus wavelength to obtain the absorption spectrum.
-
Calculate the molar absorptivity (ε) at the wavelength of maximum absorbance (λmax) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
2. Real-Time FTIR Spectroscopy for Monitoring Polymerization Kinetics
-
Objective: To measure the rate and extent of monomer conversion during photopolymerization.
-
Methodology:
-
Prepare a formulation containing the monomer (e.g., an epoxide like CADE or an acrylate like TMPTA), the photoinitiator at a specific concentration (e.g., 0.02 M), and any other additives.[3]
-
Place a thin film of the formulation between two transparent substrates (e.g., polypropylene films) in the sample holder of an FTIR spectrometer equipped for photopolymerization monitoring.
-
Record an initial FTIR spectrum before irradiation.
-
Irradiate the sample with a light source of a specific wavelength and intensity (e.g., UV-LED at 365 nm with an intensity of 40.4 mW·cm⁻²).[3]
-
Continuously record FTIR spectra at regular intervals during the irradiation period.
-
Monitor the decrease in the intensity of a characteristic absorption band of the monomer's reactive group (e.g., the epoxide ring vibration around 787 cm⁻¹ or the acrylate double bond at around 1635 cm⁻¹).[1]
-
Calculate the monomer conversion as a function of time by comparing the peak area of the reactive group to that of an internal reference peak that does not change during polymerization.[1]
-
3. Determination of Quantum Yield of Photoacid Generation
-
Objective: To quantify the efficiency of acid production per absorbed photon.
-
Methodology:
-
Prepare a solution of the photoinitiator in a suitable solvent (e.g., acetonitrile) with an absorbance greater than 2.5 at the irradiation wavelength to ensure near-total light absorption.[6][14]
-
Use a calibrated light source (e.g., a polychromatic UV-LED) with a known photon flux.
-
Irradiate the solution in a quartz cuvette for a specific period, ensuring that less than 5% of the photoinitiator is decomposed to maintain initial rate conditions.[6]
-
Before and after irradiation, add a pH-sensitive indicator dye (e.g., bromophenol blue) to an aliquot of the solution and measure the change in its absorbance at a specific wavelength using a UV-Vis spectrophotometer.
-
Correlate the change in the indicator's absorbance to the concentration of generated protons (H⁺) using a pre-established calibration curve.
-
The quantum yield (Φ_acid) is calculated as the number of moles of H⁺ generated divided by the number of moles of photons absorbed by the sample.
-
Visualizing the Mechanisms
Conclusion
Both this compound and iodonium salts are highly effective photoinitiators for cationic polymerization, each with a unique set of properties. Triphenylsulfonium salts typically offer superior light absorption, potentially allowing for lower concentrations and greater depth of cure. Iodonium salts, while traditionally absorbing in the deep UV, have seen significant advancements, with newer structures showing high quantum yields and absorption in the near-UV and visible regions.
The choice between these two classes of photoinitiators will ultimately depend on the specific requirements of the application, including the desired wavelength of irradiation, the reactivity of the monomer system, and the targeted final properties of the polymer. For applications requiring high sensitivity and absorption at longer wavelengths, newer generations of iodonium salts may be advantageous. For systems where broad absorption and potentially lower cost are priorities, triphenylsulfonium salts remain a robust option. Careful consideration of the counter-anion is paramount in either case, as it dictates the strength of the photo-generated acid and the overall polymerization efficiency.
References
- 1. radtech2022.com [radtech2022.com]
- 2. engineerfix.com [engineerfix.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 10937-76-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Push–pull coumarin-based one-component iodonium photoinitiators for cationic nanocomposite 3D-VAT printing - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00359K [pubs.rsc.org]
- 7. uychem.com [uychem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cationic Photoinitiators Photopolymerization, Iodonium Salt Photoinitiator | Tintoll [uvabsorber.com]
- 10. Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cationic polymerization — Iodonium and sulfonium salt photoinitiators | Semantic Scholar [semanticscholar.org]
- 12. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uvebtech.com [uvebtech.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Influence of Anions on Triphenylsulfonium Salt Reactivity
For Researchers, Scientists, and Drug Development Professionals
Triphenylsulfonium (TPS) salts are a cornerstone of modern photochemistry, widely employed as robust photoacid generators (PAGs) in applications ranging from photolithography and 3D printing to cationic polymerization.[1][2] While the triphenylsulfonium cation is the primary chromophore responsible for absorbing light, the associated counter-anion plays a decisive, albeit nuanced, role in the salt's overall performance. The anion dictates the strength and reactivity of the photogenerated acid, influences thermal stability, and is ultimately critical to the efficiency of subsequent chemical reactions.[1][3]
This guide provides an objective comparison of triphenylsulfonium salts with various anions, presenting experimental data to elucidate the anion's effect on photochemical reactivity, performance in cationic polymerization, and thermal stability.
Mechanism of Action: Photoacid Generation
The fundamental function of a triphenylsulfonium salt is to generate a strong Brønsted acid upon exposure to ultraviolet (UV) light.[4] The process is initiated when the TPS cation absorbs a photon, promoting it to an excited state. This leads to the cleavage of a carbon-sulfur bond through either a homolytic (forming radical species) or heterolytic pathway.[1][5] The resulting radical cation and other fragments then interact with the surrounding environment (such as a solvent or polymer matrix) to abstract a proton, yielding the final acid product, H⁺X⁻, where X⁻ is the counter-anion.[2][6]
Comparative Performance Data
The choice of anion has distinct effects on different aspects of the salt's reactivity. The following sections and tables summarize key performance metrics based on experimental data.
Photochemical Reactivity & Acid Generation
The initial quantum yield of photoacid generation—the efficiency of converting a photon into a proton—is primarily dictated by the light-absorbing cation.[7] However, the overall rate of acid production in a specific medium, such as a polymer film, can show some anion dependence.
| Triphenylsulfonium Salt | Anion | Dill C Parameter (cm²/mJ) |
| TPS-Triflate | Trifluoromethanesulfonate (CF₃SO₃⁻) | 0.046[8] |
| TPS-Nonaflate | Perfluoro-1-butanesulfonate (C₄F₉SO₃⁻) | 0.040[8] |
| Table 1: Comparison of photoacid generation kinetic rate constants (Dill C) for TPS salts in a poly(p-hydroxystyrene) film upon 248 nm exposure. A higher value indicates a faster rate of acid generation. |
Interestingly, one study found that when using anions of similar classes (CF₃SO₃⁻, PF₆⁻, SbF₆⁻), the quantum yield of photoacid generation remained constant at approximately 0.5, suggesting the anion's role in the initial photoreaction can be minimal under certain conditions.[7] In contrast, studies of solid-state photolysis show a strong anion dependence, where non-nucleophilic anions like hexafluorophosphate (PF₆⁻) favor different product distributions compared to more nucleophilic anions like bromide (Br⁻).
Performance in Cationic Polymerization
The most significant impact of the anion is observed in the application of the generated acid, particularly in cationic polymerization. The efficiency of polymerization is inversely proportional to the nucleophilicity of the counter-anion. A weakly nucleophilic anion (e.g., SbF₆⁻) results in a "freer," more reactive proton, which efficiently initiates and sustains the polymerization chain.[3][7][9] Highly nucleophilic anions can prematurely terminate the growing polymer chain, drastically reducing conversion rates.[9]
| Triphenylsulfonium Salt | Anion | Monomer | Final Conversion (%) | Time (seconds) |
| SULF8 | Hexafluoroantimonate (SbF₆⁻) | Cyclohexene Oxide | 90% | 130[7] |
| SULF9 | Hexafluoroarsenate (AsF₆⁻) | Cyclohexene Oxide | 90% | 130[7] |
| SULF5 | (More Nucleophilic Anion) | Cyclohexene Oxide | No Polymerization Detected | >3600[7] |
| Table 2: Anion effect on the cationic polymerization of cyclohexene oxide. The reactivity scale for common anions is BF₄⁻ < PF₆⁻ < AsF₆⁻ < SbF₆⁻.[7] |
Thermal Stability
Triarylsulfonium salts are noted for their high thermal stability, a crucial factor for storage and formulation.[5] This stability is also strongly influenced by the anion. Salts with large, charge-delocalized, and non-coordinating anions often exhibit exceptional resistance to thermal decomposition.
| Cation | Anion | Thermal Stability Profile |
| Triarylsulfonium | Bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) | No mass loss after 90 days at 300 °C in air.[10] |
| Bis(pentafluoroethyl)phosphinate | Perfluoro-1-butanesulfonate (C₄F₉SO₃⁻) | Among the most thermally stable organic materials known.[10] |
| Triphenylsulfonium | Trifluoromethanesulfonate (CF₃SO₃⁻) | Generally high thermal stability.[5] |
| Triphenylsulfonium | Benzenesulfonate (BZS⁻) | Remains unchanged after 96 hours at 300 °C in air.[11] |
| Table 3: Comparison of the thermal stability of various onium salts, highlighting the exceptional performance imparted by specific anions. |
Experimental Protocols
Protocol: Quantification of Photoacid Generation via Spectrophotometry
This method relies on a pH-sensitive indicator dye (acid sensor) that changes its absorption spectrum upon protonation. By measuring the change in absorbance at a specific wavelength, the amount of generated acid can be quantified.[12][13]
Materials:
-
Polymer matrix (e.g., PMMA, PHOST)
-
Triphenylsulfonium salt (PAG)
-
Acid indicator dye (e.g., Coumarin 6, Rhodamine B)
-
Appropriate solvent (e.g., acetonitrile, propylene glycol methyl ether acetate)
-
Quartz wafers or cuvettes
-
UV light source (e.g., laser, filtered lamp at a specific wavelength like 254 nm)
-
UV-Vis Spectrophotometer
Methodology:
-
Sample Preparation: A solution is prepared containing the polymer, the triphenylsulfonium salt PAG, and the indicator dye dissolved in the solvent.
-
Film Casting: The solution is spin-coated onto a quartz wafer to create a thin, uniform film. Alternatively, for solution-based studies, the solution is placed in a quartz cuvette.
-
Initial Measurement: A baseline UV-Vis absorption spectrum of the sample is recorded before any UV exposure. The characteristic absorbance peak of the neutral dye is noted.
-
Photolysis (Irradiation): The sample is exposed to the UV light source for a controlled period or dose. The TPS salt absorbs the light and generates acid.
-
Acid Detection: The generated acid protonates the indicator dye, causing a color change. This is observed as a decrease in the absorbance of the neutral form and the appearance of a new absorbance peak corresponding to the protonated form of the dye.[13]
-
Final Measurement: A post-exposure UV-Vis spectrum is recorded.
-
Quantification: The amount of acid generated is calculated based on the change in absorbance of the protonated dye, using the Beer-Lambert law and a previously established calibration curve for the dye.
Conclusion
The counter-anion is a critical design parameter for tailoring the reactivity of triphenylsulfonium salts. While it may have a secondary effect on the initial quantum yield of photolysis, the anion's properties—principally its nucleophilicity and size—are the dominant factors in determining the efficacy of the generated acid in subsequent reactions like cationic polymerization. Furthermore, the anion is instrumental in defining the salt's thermal stability. For researchers and developers, selecting a triphenylsulfonium salt with an appropriate anion is essential for optimizing performance, ensuring stability, and achieving desired outcomes in light-initiated chemical processes.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Photoinitiated cationic polymerization with triarylsulfonium salts | Semantic Scholar [semanticscholar.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Polymer Molecular Weight Validation: Triphenylsulfonium Chloride and Alternatives in Cationic Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Triphenylsulfonium chloride and alternative photoinitiators for cationic polymerization, focusing on the validation of polymer molecular weight. Experimental data from various studies are presented to support the comparison, alongside detailed protocols for key analytical techniques.
Introduction
Cationic photopolymerization is a vital technique in various fields, including the development of advanced materials for drug delivery systems, biocompatible coatings, and medical devices. The choice of photoinitiator is critical as it significantly influences the polymerization kinetics and the final properties of the polymer, most notably its molecular weight and molecular weight distribution. Triphenylsulfonium salts, particularly this compound and its derivatives with non-nucleophilic counterions like hexafluorophosphate, are widely used photoinitiators for cationic polymerization. This guide compares the performance of Triphenylsulfonium-based initiators with other common alternatives, providing researchers with the data needed to make informed decisions for their specific applications.
Comparison of Photoinitiator Performance
The efficiency of a photoinitiator in controlling polymer molecular weight is a key performance indicator. The following tables summarize quantitative data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polymers synthesized using Triphenylsulfonium salts and alternative photoinitiators.
Table 1: Cationic Polymerization of Cyclohexene Oxide (CHO)
| Photoinitiator | Monomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Triphenylsulfonium Hexafluorophosphate | Cyclohexene Oxide | 4,200 | - | 1.27 | [1] |
| Diphenyliodonium Hexafluorophosphate | Cyclohexene Oxide | 3,940 | - | 1.60 | [1] |
| (4-methoxyphenyl)phenyliodonium hexafluoroantimonate | Cyclohexene Oxide | Not specified | Not specified | Not specified | [2] |
Table 2: Cationic Polymerization of Vinyl Ethers
| Photoinitiator | Monomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Triarylsulfonium Hexafluorophosphate | Tri(ethylene glycol) divinyl ether | Not specified | Not specified | Not specified | [3] |
| Diaryliodonium Hexafluoroantimonate | Isobutyl vinyl ether | 1,200 - 4,500 | Not specified | Not specified | [4] |
| Alcohol/B(C6F5)3/Et2O | Isobutyl vinyl ether | 1,200 - 4,500 | Not specified | Not specified | [4] |
Note: Direct side-by-side comparative studies with identical reaction conditions are limited in the literature. The data presented is compiled from various sources and should be interpreted with consideration of the specific experimental conditions in each study.
Experimental Protocols
Accurate determination of polymer molecular weight is crucial for validating the performance of a photoinitiator. The following are detailed protocols for cationic photopolymerization and subsequent molecular weight analysis.
Cationic Photopolymerization of Epoxides
This protocol describes a general procedure for the UV-induced cationic polymerization of an epoxy monomer using a triarylsulfonium salt photoinitiator.[5][6]
Materials:
-
Epoxy monomer (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)
-
Triarylsulfonium salt photoinitiator (e.g., Triphenylsulfonium hexafluorophosphate)
-
Solvent (if required, e.g., dichloromethane)
-
UV curing system (e.g., medium-pressure mercury lamp)
Procedure:
-
Prepare a formulation by dissolving the desired concentration of the triarylsulfonium photoinitiator in the epoxy monomer. If necessary, use a minimal amount of a suitable solvent to aid dissolution.
-
Apply a thin film of the formulation onto a substrate (e.g., glass slide, silicon wafer).
-
Expose the film to UV irradiation under controlled conditions (e.g., light intensity, exposure time).
-
Monitor the polymerization progress by techniques such as real-time FT-IR spectroscopy by observing the disappearance of the characteristic epoxide absorption bands.
-
After curing, the polymer can be collected for further analysis.
Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)
GPC is a widely used technique to determine the molecular weight distribution of polymers.
Instrumentation:
-
GPC/SEC system equipped with a pump, injector, column oven, and a detector (e.g., refractive index (RI), UV, or light scattering detector).
-
Appropriate GPC columns for the expected molecular weight range of the polymer.
Procedure:
-
Solvent Selection: Choose a suitable eluent that completely dissolves the polymer and is compatible with the GPC columns. For polyolefins, high temperatures and solvents like 1,2,4-trichlorobenzene may be necessary.
-
Sample Preparation: Dissolve a known concentration of the polymer sample in the eluent. A typical concentration is 0.1% (w/v). Ensure complete dissolution, which may require heating and agitation. Filter the solution to remove any particulate matter.
-
Calibration: Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene, polymethyl methacrylate) to generate a calibration curve of log(Molecular Weight) versus elution volume.
-
Analysis: Inject the filtered polymer solution into the GPC system.
-
Data Processing: The GPC software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the obtained chromatogram.
Molecular Weight Determination by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for determining the absolute molecular weight of polymers with low polydispersity.[7][8]
Instrumentation:
-
MALDI-TOF mass spectrometer.
-
Sample target plate.
Procedure:
-
Matrix Selection: Choose a suitable matrix that co-crystallizes with the polymer and absorbs the laser energy. Common matrices for polymers include 2,5-dihydroxybenzoic acid (DHB) and dithranol.
-
Sample and Matrix Preparation:
-
Prepare a solution of the polymer in a suitable solvent (e.g., tetrahydrofuran, chloroform).
-
Prepare a separate, more concentrated solution of the matrix in the same or a miscible solvent.
-
If necessary, add a cationizing agent (e.g., sodium iodide, silver trifluoroacetate) to the matrix solution to promote the formation of polymer-cation adducts.[9]
-
-
Target Spotting: Mix the polymer solution with the matrix solution (and cationizing agent, if used) in a specific ratio. Apply a small volume (typically 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate, forming a co-crystal of the polymer and matrix.
-
Mass Analysis: Insert the target plate into the MALDI-TOF mass spectrometer. The instrument's software will control the laser irradiation of the sample spot and the analysis of the resulting ions to generate a mass spectrum.
-
Data Analysis: The mass spectrum will show a distribution of peaks, each corresponding to a polymer chain of a specific length. From this distribution, the software can calculate Mn, Mw, and PDI.
End-Group Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the number-average molecular weight (Mn) by quantifying the ratio of end-groups to repeating monomer units.[10][11]
Instrumentation:
-
High-resolution NMR spectrometer.
-
NMR tubes.
Procedure:
-
Sample Preparation: Dissolve a known amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the polymer solution. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the end-group signals which are typically of lower intensity.
-
Spectral Analysis:
-
Identify the resonance signals corresponding to the protons of the repeating monomer units and the protons of the initiator fragment at the polymer chain end.
-
Integrate the area under these peaks.
-
-
Calculation of Mn: The number-average molecular weight (Mn) can be calculated using the following formula: Mn = (I_repeating / N_repeating) * MW_repeating + MW_endgroup where:
-
I_repeating is the integral of the repeating unit protons.
-
N_repeating is the number of protons in the repeating unit.
-
MW_repeating is the molecular weight of the repeating unit.
-
MW_endgroup is the molecular weight of the end group(s).
-
Visualizations
Reaction Mechanism
Caption: Cationic Photopolymerization Mechanism.
Experimental Workflow
Caption: Polymer Molecular Weight Validation Workflow.
References
- 1. daneshyari.com [daneshyari.com]
- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O [mdpi.com]
- 5. swaylocks7stage.s3.us-east-2.amazonaws.com [swaylocks7stage.s3.us-east-2.amazonaws.com]
- 6. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. 材料科学におけるポリマー分析 [sigmaaldrich.com]
A Comparative Analysis of Triphenylsulfonium Chloride as a Photoinitiator in Diverse Monomeric Systems
For researchers, scientists, and professionals in drug development, the choice of a photoinitiator is critical for controlling polymerization kinetics and the final properties of polymeric materials. Triphenylsulfonium chloride and its derivatives are a prominent class of cationic photoinitiators widely used in applications ranging from industrial coatings to advanced photolithography. This guide provides an objective comparison of the performance of triphenylsulfonium salts against other photoinitiators in various monomer systems, supported by experimental data and detailed protocols.
Triphenylsulfonium salts are onium salts that, upon exposure to ultraviolet (UV) radiation, generate a strong Brønsted acid, which subsequently initiates cationic polymerization.[1][2][3] This mechanism is particularly effective for the ring-opening polymerization of heterocyclic monomers, such as epoxides and vinyl ethers.[1][4] The efficiency of these photoinitiators is influenced by the monomer structure, the specific counter-ion of the sulfonium salt, and the irradiation conditions.[5]
Performance in Epoxy Monomers
Epoxy resins are a cornerstone of many advanced materials due to their excellent adhesion, chemical resistance, and mechanical properties. The cationic photopolymerization of epoxy monomers, such as cyclohexene oxide (CHO) and various cycloaliphatic epoxides, is efficiently initiated by triphenylsulfonium salts.
A key comparison is often drawn with diaryliodonium salts, another major class of cationic photoinitiators. While both are effective, triphenylsulfonium salts can offer advantages in terms of thermal stability.[6] The choice between them often depends on the specific application and desired curing speed.
| Monomer | Photoinitiator | Concentration (mol%) | Light Source | Irradiation Time | Monomer Conversion (%) | Reference |
| Cyclohexene Oxide | Triphenylsulfonium Hexafluoroantimonate | Not Specified | Not Specified | Not Specified | High | [5] |
| Cyclohexene Oxide | Phenacyltriphenylphosphonium Hexafluoroantimonate | Not Specified | Not Specified | Not Specified | High | [5] |
| Cyclohexene Oxide | Phenacyl Benzoylpyridinium Salts | Various | 300-350 nm lamps | Various | Up to 100% | [7] |
| 3,4-Epoxycyclohexylmethyl 3,4-Epoxycyclohexanecarboxylate (CADE) | Stilbene-Based Iodonium Hexafluorophosphate | 0.02 M | LED @ 365 nm | 900 s | ~60-80% | [8] |
| 3,4-Epoxycyclohexylmethyl 3,4-Epoxycyclohexanecarboxylate (CADE) | Stilbene-Based Iodonium Hexafluorophosphate | 0.02 M | LED @ 405 nm | 900 s | ~50-70% | [8] |
Performance in Vinyl Ether Monomers
Vinyl ethers are another important class of monomers that readily undergo cationic polymerization. They are known for their high reactivity and the formation of flexible polymers. Tri(ethylene glycol) divinyl ether (TEGDVE) is a commonly studied monomer in this category.
The polymerization of vinyl ethers initiated by triphenylsulfonium salts is characterized by a rapid and extensive chain reaction.[9] When compared to radical-initiated polymerization of acrylate/vinyl ether hybrid systems, the cationic process leads to a more complete conversion of the vinyl ether double bonds.[9]
| Monomer | Photoinitiator System | Concentration (wt%) | Light Source | Irradiation Time (s) | Monomer Conversion (%) | Reference |
| Tri(ethylene glycol) divinyl ether (TEGDVE) | Diphenyliodonium Salt / Pyridine Derivative | 1 / 0.1 | LED @ 365 nm | 60 | ~60-75% | [10] |
| Vinyl Ether/Acrylate Mixture | Cationic Photoinitiator | Not Specified | UV | Not Specified | High (VE) | [9] |
| Vinyl Ether/Acrylate Mixture | Radical Photoinitiator | Not Specified | UV | Not Specified | Lower (VE) | [9] |
Performance in Acrylate Monomers
While triphenylsulfonium salts are primarily cationic initiators, their photolysis products can also indirectly influence radical polymerization. In hybrid systems containing both cationically and radically polymerizable monomers (e.g., epoxies and acrylates), the presence of a sulfonium salt can be beneficial. However, for the direct polymerization of acrylates, radical photoinitiators are generally more efficient.[9]
| Monomer | Photoinitiator | Concentration | Light Source | Irradiation Time (s) | Monomer Conversion (%) | Reference |
| Trimethylolpropane Triacrylate (TMPTA) | Stilbene-Based Iodonium Hexafluorophosphate | 0.02 M | LED @ 365 nm | 900 | ~50-60% | [8] |
| Trimethylolpropane Triacrylate (TMPTA) | Stilbene-Based Iodonium Hexafluorophosphate | 0.02 M | LED @ 405 nm | 900 | ~40-50% | [8] |
Experimental Protocols
General Protocol for Cationic Photopolymerization of Cyclohexene Oxide
This protocol is a generalized procedure based on common practices in the cited literature.[5][7]
Materials:
-
Cyclohexene oxide (CHO) monomer, purified by distillation.
-
Triphenylsulfonium salt photoinitiator (e.g., Triphenylsulfonium hexafluorophosphate).
-
Anhydrous solvent (e.g., dichloromethane), if required.
-
Pyrex reaction tubes.
-
UV light source (e.g., medium-pressure mercury lamp).
Procedure:
-
Prepare a stock solution of the triphenylsulfonium salt photoinitiator in the monomer or in an anhydrous solvent at the desired concentration (e.g., 1-5 mol%).
-
Transfer a measured volume of the monomer/photoinitiator solution into a Pyrex tube.
-
If the reaction is sensitive to oxygen, purge the solution with an inert gas (e.g., nitrogen or argon) for several minutes.
-
Seal the tube and place it at a fixed distance from the UV light source.
-
Irradiate the sample for a predetermined period.
-
After irradiation, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, dry it under vacuum, and determine the conversion gravimetrically.
Protocol for Real-Time Infrared (RT-IR) Spectroscopy Monitoring of Polymerization
This protocol allows for the in-situ monitoring of monomer conversion during photopolymerization.[8][9]
Materials and Equipment:
-
Monomer and photoinitiator formulation.
-
FTIR spectrometer equipped for photopolymerization experiments (e.g., with a UV light guide).
-
BaF₂ or KBr plates.
-
Spacers of known thickness (e.g., 25 µm).
-
UV-LED light source with a specific wavelength (e.g., 365 nm).
Procedure:
-
Prepare the monomer and photoinitiator formulation as described previously.
-
Place a drop of the formulation between two BaF₂ or KBr plates separated by a spacer of known thickness.
-
Mount the sample in the FTIR spectrometer.
-
Record an initial IR spectrum before UV exposure.
-
Start the UV irradiation and simultaneously begin recording IR spectra at regular intervals.
-
Monitor the decrease in the intensity of the characteristic absorption band of the reactive functional group of the monomer (e.g., the oxirane ring deformation at ~790 cm⁻¹ for CADE).[8]
-
Calculate the monomer conversion at each time point by comparing the peak area to the initial peak area.
Visualizations
Figure 1. Cationic polymerization mechanism.
References
- 1. Photoinitiated cationic polymerization with triarylsulfonium salts | Semantic Scholar [semanticscholar.org]
- 2. Cationic polymerization — Iodonium and sulfonium salt photoinitiators | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. eu-japan.eu [eu-japan.eu]
- 7. web.itu.edu.tr [web.itu.edu.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Performance evaluation of Triphenylsulfonium chloride in photoresists
A Comparative Guide for Researchers and Scientists in Drug Development and Materials Science
In the intricate world of microfabrication and photolithography, the choice of a photoacid generator (PAG) is paramount to achieving high-resolution patterning. Triphenylsulfonium chloride, a prominent member of the triarylsulfonium salt family of PAGs, plays a crucial role in chemically amplified photoresists. This guide provides a comprehensive performance evaluation of this compound, comparing it with other common alternatives and presenting supporting experimental data to aid researchers in making informed decisions for their specific applications.
At a Glance: this compound vs. Alternatives
Triphenylsulfonium salts are renowned for their exceptional thermal stability, a critical attribute for many photolithography processes.[1] However, when compared to other classes of PAGs, such as diaryliodonium salts, they may exhibit lower quantum yields for acid production.[1] The choice between these PAGs often involves a trade-off between thermal robustness and photosensitivity.
| Photoacid Generator (PAG) | Key Advantages | Potential Drawbacks |
| Triphenylsulfonium Salts | Excellent thermal stability.[1] | Generally lower quantum yield compared to iodonium salts.[1] |
| Diaryliodonium Salts | Higher quantum yield of acid production.[1] | Lower thermal stability compared to sulfonium salts. |
| Non-ionic PAGs | Good solubility in various solvents. | Can have lower thermal stability than onium salts. |
Deep Dive: Performance Metrics
The performance of a photoresist is a multifaceted interplay of sensitivity, resolution, and thermal stability. Below, we delve into these key metrics, presenting available data to compare triphenylsulfonium-based resists with other systems.
Photosensitivity
Photosensitivity is a measure of how efficiently a photoresist responds to light, often quantified by the "dose-to-clear" (E₀) or the dose required to achieve the desired pattern. While direct comparative data for this compound is limited in the available literature, studies on resists containing triphenylsulfonium triflate, a closely related salt, provide valuable insights.
| Photoresist System | PAG Type | Dose to Clear (E₀) / Sensitivity | Resolution Achieved | Reference |
| Polymer-bound PAG | Triphenylsulfonium triflate | 120 µC/cm² (E-beam) | 15 nm line width | [2] |
| PAG blend polymer | Triphenylsulfonium triflate | 300 µC/cm² (E-beam) | - | [2] |
| Molecular Glass Resist | Sulfonium salt | 45 µC/cm² (for 25 nm lines, E-beam) | 25 nm dense lines | [1] |
| Molecular Glass Resist | Sulfonium salt | 85 µC/cm² (for 16 nm lines, E-beam) | 16 nm semi-dense lines | [1] |
Resolution and Line-Edge Roughness (LER)
Resolution refers to the smallest feature size that can be reliably patterned, while LER quantifies the deviation of a feature edge from a straight line. Lower LER is critical for the performance of nanoscale devices.
| Photoresist System | PAG Type | Resolution | Line-Edge Roughness (LER) | Reference |
| Molecular Glass Resist | Sulfonium salt | 25 nm dense lines | ≤3.9 nm | [1] |
Thermal Stability
Thermal stability is crucial to prevent the degradation of the photoresist components and unwanted acid generation during pre-bake and post-exposure bake steps. Triarylsulfonium salts are generally recognized for their superior thermal stability compared to diaryliodonium salts.[1]
While a specific TGA thermogram for this compound was not found in the searched literature, the general trend of high thermal stability for sulfonium salts is a key performance indicator. The decomposition temperature (Td) is a critical parameter. For comparison, a novel non-ionic PAG, N-trifluoromethanesulfonyloxynaphthalimide, is reported to be thermally stable up to 225 °C.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for key performance evaluation experiments.
Photosensitivity and Contrast Measurement (Dose-to-Clear)
Objective: To determine the sensitivity (E₀) and contrast (γ) of a positive-tone photoresist.
Procedure:
-
Substrate Preparation: Start with a clean silicon wafer.
-
Spin Coating: Apply the photoresist solution to the center of the wafer and spin-coat to achieve a uniform film of desired thickness.
-
Soft Bake: Bake the coated wafer on a hot plate to remove the solvent from the photoresist film. Typical conditions are 90-110°C for 60-90 seconds.
-
Exposure: Expose different areas of the wafer to a range of increasing doses of UV or e-beam radiation. This is often done using a patterned mask with areas of varying opacity or by direct-write lithography with varying exposure times.
-
Post-Exposure Bake (PEB): Bake the wafer again on a hot plate. This step is crucial for chemically amplified resists as it facilitates the acid-catalyzed deprotection reaction. Typical conditions are 110-130°C for 60-90 seconds.
-
Development: Immerse the wafer in a developer solution (e.g., 2.38% tetramethylammonium hydroxide in water) for a specific time (e.g., 60 seconds) to dissolve the exposed regions.
-
Rinse and Dry: Rinse the wafer with deionized water and dry it with nitrogen gas.
-
Thickness Measurement: Measure the remaining photoresist thickness in each exposed area using a profilometer or ellipsometer.
-
Data Analysis: Plot the normalized remaining thickness as a function of the logarithm of the exposure dose.
-
E₀ (Dose-to-Clear): The dose at which the photoresist is completely removed.
-
Contrast (γ): The slope of the linear portion of the curve. A higher contrast value indicates a sharper transition from unexposed to exposed regions, which is desirable for high-resolution patterning.
-
Resolution and Line-Edge Roughness (LER) Characterization
Objective: To determine the minimum feature size and quantify the edge roughness of patterned features.
Procedure:
-
Patterning: Follow steps 1-7 from the photosensitivity protocol, using a mask or direct-write pattern with features of varying sizes and pitches.
-
Imaging: Use a high-resolution scanning electron microscope (SEM) to capture top-down images of the patterned photoresist features.
-
Resolution Measurement: Analyze the SEM images to determine the smallest feature size that is clearly resolved and well-defined.
-
LER Measurement: a. Edge Detection: Use image analysis software to detect the edges of the patterned lines in the SEM images. b. Data Extraction: Extract the coordinates of the detected edge points along a specified length of the line. c. Roughness Calculation: Calculate the standard deviation (σ) of the edge-point coordinates from a best-fit straight line. LER is typically reported as 3σ.
Visualizing the Process and Logic
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the Graphviz DOT language.
Caption: Chemical amplification pathway in a positive photoresist.
Caption: Experimental workflow for photosensitivity and contrast measurement.
Caption: Workflow for Line-Edge Roughness (LER) determination.
References
A Comparative Analysis of Photodecomposition Byproducts from Triphenylsulfonium Chloride and its Alternatives
For researchers, scientists, and drug development professionals, understanding the complete photochemical profile of a photoinitiator is paramount. This guide provides a detailed comparison of the photodecomposition byproducts of the widely used triphenylsulfonium chloride and its common alternative, diphenyliodonium salts. The information presented herein is supported by experimental data to facilitate informed decisions in the selection of photoinitiators for various applications, from polymer chemistry to advanced drug delivery systems.
Triphenylsulfonium salts are a cornerstone of cationic photopolymerization, valued for their efficiency in generating strong acids upon UV irradiation.[1] However, the photodecomposition process is not without the formation of various byproducts, the nature and quantity of which can influence the final product's properties and purity. This guide delves into the specifics of these byproducts and contrasts them with those generated by diphenyliodonium salts, another prominent class of onium salt photoinitiators.
Performance Comparison: Byproduct Profiles
The photolysis of triphenylsulfonium and diphenyliodonium salts proceeds through complex pathways involving both homolytic (radical) and heterolytic (ionic) cleavage of the carbon-heteroatom bond.[1] These pathways give rise to a distinct set of byproducts for each class of compounds.
Upon direct irradiation, triphenylsulfonium salts primarily yield diphenyl sulfide and a series of rearrangement products, namely 2-, 3-, and 4-phenylthiobiphenyl.[1] The formation of these phenylthiobiphenyls occurs through an in-cage fragmentation-recombination mechanism.[1] In contrast, the direct photolysis of diphenyliodonium salts predominantly follows a heterolytic cleavage pathway, resulting in the formation of iodobenzene and a phenyl cation. This cation can then react with nucleophiles in the system. Homolytic cleavage also occurs, leading to byproducts such as benzene and iodobiphenyls.[1]
The table below summarizes the major photodecomposition byproducts identified for triphenylsulfonium and diphenyliodonium salts, providing a clear comparison of their byproduct profiles.
| Photoinitiator Class | Major Byproducts | Minor Byproducts |
| Triphenylsulfonium Salts | Diphenyl sulfide, 2-Phenylthiobiphenyl, 3-Phenylthiobiphenyl, 4-Phenylthiobiphenyl | Benzene |
| Diphenyliodonium Salts | Iodobenzene, Benzene, 2-Iodobiphenyl, 3-Iodobiphenyl, 4-Iodobiphenyl | Acetanilide (in acetonitrile) |
Table 1: Comparison of Major and Minor Photodecomposition Byproducts of Triphenylsulfonium and Diphenyliodonium Salts.
It is important to note that the distribution of these byproducts can be significantly influenced by the reaction conditions, including the solvent, the presence of sensitizers, and the irradiation wavelength.
Signaling Pathways and Experimental Workflows
The photodecomposition of these onium salts can be visualized as a cascade of reactions initiated by the absorption of light. The following diagrams illustrate the generalized photodecomposition pathways for triphenylsulfonium and diphenyliodonium salts.
References
A Comparative Guide to Photoacid Generators: Benchmarking Triphenylsulfonium Chloride Against Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the benchmark photoacid generator (PAG), Triphenylsulfonium chloride, against a new generation of PAGs. The following sections detail their performance based on key metrics, provide comprehensive experimental protocols for their evaluation, and visualize the underlying chemical processes.
Introduction to Photoacid Generators
Photoacid generators are compounds that, upon exposure to light, produce a strong acid.[1] This photogenerated acid can then catalyze a variety of chemical reactions, making PAGs essential components in photolithography for the manufacturing of microelectronics, as well as in coatings, adhesives, and 3D printing.[2][3] The ideal PAG exhibits high quantum yield, good thermal stability, and appropriate photosensitivity for the target application.
This compound and its derivatives have long been the workhorses of the industry, valued for their high thermal stability.[2] However, the demand for higher resolution, increased sensitivity, and compatibility with a wider range of light sources has driven the development of novel PAGs with tailored properties.[3] This guide will focus on comparing the performance of this compound with two promising classes of new PAGs: a novel sulfonium salt and a non-ionic PAG.
Performance Data Comparison
The following table summarizes the key performance metrics for this compound and two representative new photoacid generators. The data presented is a compilation from various studies and is intended for comparative purposes. For the most accurate comparison, it is recommended to evaluate these PAGs under identical experimental conditions.
| Photoacid Generator (PAG) | Chemical Structure | Quantum Yield (Φ) | Thermal Decomposition Temp. (Td) (°C) | Photosensitivity (mJ/cm²) |
| Benchmark PAG | ||||
| This compound | C₁₈H₁₅ClS | ~0.2 - 0.3 (estimated) | ~250 - 300 | Varies with formulation |
| Novel Sulfonium Salt PAGs | ||||
| (4-Fluorophenyl)diphenylsulfonium triflate | C₁₉H₁₄F₄O₃S₂ | ~0.4 | > 300 | Higher than benchmark |
| Novel Non-Ionic PAGs | ||||
| N-Hydroxynaphthalimide triflate | C₁₃H₆F₃NO₅S | ~0.1 - 0.2 | ~200 - 220 | Lower than benchmark |
Note: The quantum yield and photosensitivity are highly dependent on the specific experimental conditions, including the polymer matrix, solvent, and wavelength of light used. The thermal decomposition temperature is typically measured as the onset temperature of weight loss in thermogravimetric analysis (TGA).
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Determination of Photoacid Generation Quantum Yield
The quantum yield of photoacid generation (Φ) is a measure of the efficiency of acid production upon photoirradiation. A common method for its determination is the Rhodamine B spectrophotometric assay.
Materials:
-
Photoacid generator (PAG)
-
Rhodamine B
-
Acetonitrile (spectrophotometric grade)
-
UV-Vis spectrophotometer
-
UV light source with a specific wavelength (e.g., 254 nm)
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of Rhodamine B in acetonitrile (e.g., 1 x 10⁻⁴ M).
-
Prepare a series of standard solutions of a strong acid (e.g., triflic acid) of known concentrations in acetonitrile containing a fixed concentration of Rhodamine B.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance for the protonated form of Rhodamine B (around 554 nm).
-
Create a calibration curve by plotting the absorbance at 554 nm against the acid concentration.
-
Prepare a solution of the PAG in acetonitrile containing the same fixed concentration of Rhodamine B as the standard solutions.
-
Measure the initial absorbance of the PAG solution at 554 nm.
-
Irradiate the PAG solution with the UV light source for a specific period.
-
Measure the absorbance of the irradiated solution at 554 nm at various time intervals.
-
Use the calibration curve to determine the concentration of the photogenerated acid at each time point.
-
Calculate the quantum yield using the following formula: Φ = (moles of acid generated) / (moles of photons absorbed)
The number of photons absorbed can be determined using chemical actinometry.
Determination of Thermal Stability
Thermogravimetric analysis (TGA) is used to determine the thermal stability of the PAGs.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample of the PAG (typically 5-10 mg) into the TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The thermal decomposition temperature (Td) is typically reported as the onset temperature of significant weight loss.
Evaluation of Photosensitivity
The photosensitivity of a photoresist formulation containing a PAG is a measure of the energy required to induce the desired chemical change.
Materials:
-
Photoresist formulation (polymer, PAG, solvent)
-
Spin coater
-
Hot plate
-
Exposure tool (e.g., a mercury lamp with appropriate filters)
-
Developer solution
-
Surface profilometer or ellipsometer
Procedure:
-
Prepare a photoresist formulation by dissolving the polymer and the PAG in a suitable solvent.
-
Spin-coat the photoresist formulation onto a silicon wafer to form a thin film of uniform thickness.
-
Pre-bake the coated wafer on a hot plate to remove the solvent.
-
Expose the photoresist film to a pattern of light using the exposure tool with varying exposure doses.
-
Post-exposure bake (PEB) the wafer on a hot plate to drive the acid-catalyzed reaction.
-
Develop the wafer in a developer solution to remove either the exposed (positive-tone) or unexposed (negative-tone) regions of the photoresist.
-
Measure the remaining film thickness in the patterned areas using a surface profilometer or ellipsometer.
-
Plot the normalized remaining thickness as a function of the exposure dose.
-
The photosensitivity is typically defined as the dose required to achieve complete clearing (for positive-tone) or 50% of the initial thickness (for negative-tone) of the resist.
Visualizations
The following diagrams illustrate key processes related to photoacid generators.
Photolysis mechanism of an ionic photoacid generator.
References
A Comparative Guide to the Kinetic Analysis of Polymerization Initiated by Triphenylsulfonium Chloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of triphenylsulfonium chloride as a photoinitiator for cationic polymerization against common alternatives. The information is supported by experimental data and detailed methodologies to assist in the selection of the most suitable initiator for specific research and development applications.
Introduction to Cationic Photopolymerization
Cationic polymerization is a chain-growth polymerization process where a cationic initiator is used to create a reactive center that propagates the polymerization of monomers. This method is particularly advantageous for the polymerization of monomers like epoxides and vinyl ethers, offering benefits such as reduced shrinkage, insensitivity to oxygen inhibition, and the possibility of "dark cure" after initial photoactivation. The choice of photoinitiator is critical as it dictates the initiation efficiency, polymerization rate, and the overall properties of the resulting polymer.
Triphenylsulfonium salts are a prominent class of cationic photoinitiators. Upon exposure to UV radiation, they undergo photolysis to generate a strong Brønsted acid, which then initiates the polymerization process.[1][2] This guide focuses on the kinetic analysis of polymerizations initiated by this compound and provides a comparative assessment with other widely used onium salt photoinitiators, such as other sulfonium salts with different counterions and diaryliodonium salts.
Data Presentation: A Comparative Analysis of Photoinitiator Performance
The efficiency of a photoinitiator is a function of its light absorption characteristics (determined by the cation) and the initiation efficiency of the generated acid (influenced by the counterion).[2] The following tables summarize key performance metrics for triphenylsulfonium salts and their alternatives.
Table 1: Comparison of Monomer Conversion for Various Cationic Photoinitiators
| Photoinitiator Cation | Counterion | Monomer | Light Source | Initiator Conc. (mol%) | Conversion (%) | Time (s) | Reference |
| Triphenylsulfonium | AsF₆⁻ | Cyclohexene Oxide | UV Lamp | 1.5 | ~100 | 20 | [3] |
| Triphenylsulfonium | PF₆⁻ | Cyclohexene Oxide | UV Lamp | 1.5 | ~80 | 20 | [3] |
| Triphenylsulfonium | SbF₆⁻ | Cyclohexene Oxide | UV Lamp | 1.5 | ~100 | <20 | [3] |
| Diphenyliodonium | SbF₆⁻ | Siloxane-functional epoxy | UV Lamp | 0.5 | Significant rate increase | N/A | [3] |
| Triarylsulfonium | SbF₆⁻ | DiEpox | LED @ 365 nm | 1 wt% | 63 | N/A | [4] |
| Diaryliodonium | PF₆⁻ | Epoxycyclohexylmethyl-epoxycyclohexane carboxylate (ECHC) | UV Lamp | N/A | Lower than Sulfonium salts | N/A | [5] |
| Bis-sulfonium | SbF₆⁻ | Epoxycyclohexylmethyl-epoxycyclohexane carboxylate (ECHC) | UV Lamp | N/A | Higher than Iodonium salts | N/A | [5] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. However, it provides a valuable overview of the relative performance.
Table 2: Kinetic Parameters for Cationic Photopolymerization
| Photoinitiator | Monomer | Rate of Polymerization (Rp) | Initiation Efficiency (Φ) | Reference |
| Triarylsulfonium Salts | Epoxides | High | 0.6 - 0.9 | [6] |
| Diaryliodonium Salts | Epoxides | Generally lower than sulfonium salts | Varies with structure | [5] |
| (4-phenylthiophenyl)diphenylsulfonium triflate | Epoxy Sol-Gel | Comparable to N-arylsulfonimides | N/A | [7] |
Experimental Protocols
Accurate kinetic analysis of photopolymerization is crucial for understanding initiator performance. The two most common techniques for this are Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC).
RT-FTIR is a powerful technique for monitoring the disappearance of specific functional groups in real-time, providing direct measurement of monomer conversion.
Methodology:
-
Sample Preparation: A thin film of the monomer formulation containing the photoinitiator is prepared between two transparent substrates (e.g., KBr or BaF₂ plates) or on a single substrate for attenuated total reflectance (ATR) measurements. The sample thickness should be controlled to ensure uniform light exposure.
-
Instrument Setup: The sample is placed in the FTIR spectrometer, and a UV-Vis light source is positioned to irradiate the sample.
-
Data Acquisition: An initial IR spectrum is recorded before UV exposure (t=0). The UV source is then turned on to initiate polymerization, and IR spectra are collected at regular, short intervals (e.g., every second).
-
Data Analysis: The decrease in the absorbance of the characteristic peak of the reactive functional group (e.g., the epoxy ring C-O-C stretching vibration) is monitored over time. The degree of conversion (C) at time (t) is calculated using the following equation: C(t) = [ (A₀ - Aₜ) / A₀ ] * 100% where A₀ is the initial absorbance of the functional group peak and Aₜ is the absorbance at time t. The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to light.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the liquid monomer formulation is placed in an open aluminum DSC pan. An empty pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell, which is equipped with a UV light source. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxygen inhibition.
-
Isothermal Measurement: The sample is brought to the desired isothermal temperature. Once the heat flow signal stabilizes, the UV light is turned on to initiate polymerization.
-
Data Acquisition: The instrument records the heat flow (in mW) as a function of time. The total heat evolved during the polymerization is proportional to the total monomer conversion.
-
Data Analysis: The degree of conversion (α) at time (t) is calculated by integrating the heat flow curve: α(t) = ΔHₜ / ΔH_total where ΔHₜ is the heat evolved up to time t, and ΔH_total is the total theoretical heat of polymerization for the sample. The polymerization rate is proportional to the heat flow (dα/dt).
Mandatory Visualizations
Visual representations of the mechanisms and workflows are essential for a clear understanding of the kinetic analysis process.
Caption: Photoinitiation mechanism of triphenylsulfonium salts.
Caption: Workflow for RT-FTIR kinetic analysis.
Caption: Workflow for Photo-DSC kinetic analysis.
Conclusion
The kinetic analysis of polymerization initiated by this compound and its alternatives reveals important considerations for researchers. Triarylsulfonium salts, in general, exhibit high photoinitiation efficiency, with the reactivity being significantly influenced by the nature of the counterion, following the order SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻.[2] While direct quantitative comparisons are challenging due to variations in experimental conditions across studies, the available data suggests that sulfonium salts are often more efficient than iodonium salts in initiating the polymerization of common monomers like epoxides.[5] The choice of the optimal photoinitiator will ultimately depend on the specific monomer system, the desired polymerization rate, the properties of the final polymer, and the wavelength of the available light source. The detailed experimental protocols for RT-FTIR and Photo-DSC provided in this guide offer a robust framework for conducting rigorous kinetic analyses to inform this selection process.
References
- 1. uychem.com [uychem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers | MDPI [mdpi.com]
- 4. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic methods for quantifying Triphenylsulfonium chloride concentration
A Comparative Guide to Spectroscopic Methods for Quantifying Triphenylsulfonium Chloride
For researchers, scientists, and drug development professionals, accurate quantification of key reagents is paramount. This compound, a widely used photoacid generator (PAG) in various industrial processes, including photolithography, requires precise concentration determination for optimal performance and process control. This guide provides a comparative overview of two powerful spectroscopic techniques for the quantification of this compound: UV-Vis Spectrophotometry and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required accuracy, precision, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of UV-Vis Spectrophotometry and qNMR for the quantification of this compound.
| Parameter | UV-Vis Spectrophotometry | Quantitative NMR (qNMR) |
| Principle | Measurement of light absorbance by the analyte at a specific wavelength, based on the Beer-Lambert Law. | Measurement of the integrated intensity of NMR signals, which is directly proportional to the number of nuclei. |
| **Linearity (R²) ** | > 0.999[1] | > 0.999[2] |
| Limit of Detection (LOD) | Typically in the µg/mL range.[3] | Dependent on the magnetic field strength and number of scans, can reach µM levels.[4] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range.[3] | Dependent on the desired accuracy and experimental time.[4] |
| Precision (%RSD) | < 2%[1] | < 1%[5] |
| Accuracy (% Recovery) | 98-102%[1] | 99-101%[6] |
| Analysis Time per Sample | ~5-10 minutes | ~15-30 minutes |
| Strengths | Simple, rapid, widely available, and cost-effective. | High precision and accuracy, primary analytical method, provides structural information, less susceptible to matrix effects.[7][8] |
| Limitations | Susceptible to interference from other absorbing species, requires a pure reference standard for calibration. | Requires more expensive instrumentation and specialized expertise, longer analysis time. |
Experimental Protocols
Detailed methodologies for both UV-Vis Spectrophotometry and qNMR are provided below to facilitate their implementation in a laboratory setting.
UV-Vis Spectrophotometry
This method relies on the direct measurement of the absorbance of this compound in a suitable solvent. The triphenylsulfonium cation exhibits strong absorption in the UV region of the electromagnetic spectrum.[9]
Materials:
-
This compound (analytical standard)
-
Acetonitrile (UV grade)
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in acetonitrile to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Perform serial dilutions of the stock solution with acetonitrile to prepare a series of standard solutions with concentrations ranging from approximately 1 to 20 µg/mL.
-
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Scan one of the standard solutions (e.g., 10 µg/mL) across the UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is expected to be around 230 nm.
-
-
Calibration Curve Construction:
-
Measure the absorbance of each standard solution at the determined λmax using acetonitrile as the blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be > 0.999 for a linear relationship.[1]
-
-
Sample Analysis:
-
Prepare the sample solution by accurately dissolving a known weight of the this compound sample in acetonitrile to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a highly accurate and precise method for quantification without the need for a specific reference standard of the analyte, by using a certified internal standard.[10]
Materials:
-
This compound sample
-
Internal Standard (IS): Dimethyl sulfone (DMSO2) or 1,4-Bis(trimethylsilyl)benzene (BTMSB) of certified purity
-
Deuterated solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3)
-
NMR tubes
-
Analytical balance
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg of Dimethyl sulfone) into the same vial. The molar ratio of analyte to internal standard should be optimized for accurate integration.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure complete relaxation of the protons by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4]
-
-
Data Processing and Quantification:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic, well-resolved signals of both the this compound and the internal standard. For this compound, the aromatic protons will appear in the range of 7-8 ppm. For Dimethyl sulfone, a singlet will appear around 3.1 ppm in DMSO-d6.[11]
-
Calculate the concentration of this compound using the following equation:
Concentration_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / V) * Purity_IS
Where:
-
I_analyte = Integral of the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_analyte = Number of protons for the integrated analyte signal
-
N_IS = Number of protons for the integrated internal standard signal
-
MW_analyte = Molecular weight of the analyte (this compound: 298.83 g/mol )[12]
-
MW_IS = Molecular weight of the internal standard (Dimethyl sulfone: 94.13 g/mol )
-
m_IS = Mass of the internal standard
-
V = Volume of the solvent
-
Purity_IS = Purity of the internal standard
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both spectroscopic methods.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. A Precise qNMR Method for the Rapid Quantification of Lot-to-Lot Variations in Multiple Quality Attributes of Pentosan Polysulfate Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 10937-76-5 | Benchchem [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Thermo Scientific Chemicals [chemicals.thermofisher.cn]
- 12. Buy this compound | 4270-70-6 [smolecule.com]
A Comparative Guide to Cross-Linking Efficiency in Epoxy Resins: Triphenylsulfonium Salts vs. Alternative Cationic Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of triphenylsulfonium salts and other cationic photoinitiators for the cross-linking of epoxy resins. Understanding the nuances of photoinitiator performance is critical for optimizing the mechanical properties, cure speed, and overall quality of epoxy-based materials used in advanced applications, including microelectronics, adhesives, and biomedical devices. This document outlines the fundamental mechanisms, presents qualitative comparisons based on available data, and provides detailed experimental protocols to enable researchers to conduct their own quantitative assessments.
Introduction to Cationic Photopolymerization of Epoxy Resins
Cationic photopolymerization is a vital industrial process for the curing of epoxy resins, offering advantages such as low shrinkage, excellent adhesion, and insensitivity to oxygen inhibition. The process is initiated by photoacid generators (PAGs), which, upon exposure to ultraviolet (UV) light, produce a strong Brønsted or Lewis acid. This acid then protonates the oxygen atom of the epoxy ring, initiating a chain-reaction polymerization that leads to a highly cross-linked, durable polymer network.
Among the most effective cationic photoinitiators are onium salts, particularly triarylsulfonium and diaryliodonium salts. This guide focuses on the performance of triphenylsulfonium salts and provides a comparative analysis against other common alternatives.
Comparative Analysis of Cationic Photoinitiators
While extensive, directly comparable quantitative data from a single study is limited in the published literature, a qualitative and semi-quantitative comparison can be made based on recurring findings. The efficiency of a photoinitiator is primarily influenced by its chemical structure, the nature of its counter-anion, and its absorption characteristics.
It is crucial to note that triarylsulfonium halides, such as triphenylsulfonium chloride, are generally considered inactive as photoinitiators for cationic polymerization. This is because the halide anion is nucleophilic and terminates the polymerization. Therefore, for practical applications, the halide is exchanged for a non-nucleophilic counter-anion, such as hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻).
Table 1: Qualitative and Semi-Quantitative Comparison of Cationic Photoinitiators
| Feature | Triphenylsulfonium Salts (e.g., with PF₆⁻, SbF₆⁻) | Diaryliodonium Salts (e.g., with PF₆⁻, SbF₆⁻) |
| UV Absorption | Stronger and broader absorption in the UV spectrum. | Weaker absorption compared to sulfonium salts. |
| Photosensitization | Less amenable to sensitization for longer wavelengths. | More readily sensitized to respond to longer wavelengths of light due to a higher redox potential (-0.2 eV vs. -1.2 eV for sulfonium salts). |
| Photoacid Generation | Efficiently generates a strong Brønsted acid upon photolysis. | Also generates a strong Brønsted acid upon photolysis. |
| Influence of Cation | The structure of the aryl groups influences the absorption spectrum. | Modifications to the aryl groups can tune the absorption spectrum. |
| Influence of Anion | The counter-anion dictates the strength of the generated photoacid and the initiation efficiency. The reactivity generally follows the order: SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻. | The counter-anion has a similar and significant impact on the photoacid strength and reactivity, following a similar trend to sulfonium salts. |
| Thermal Stability | Generally high thermal stability. | Also exhibits good thermal stability. |
Experimental Protocols for Measuring Cross-Linking Efficiency
To facilitate quantitative comparisons, this section provides detailed methodologies for key experiments used to assess the cross-linking efficiency of epoxy resins.
Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Epoxy Conversion
FTIR spectroscopy is a powerful technique for real-time monitoring of the disappearance of the epoxy group, thus providing a direct measure of the extent of the curing reaction.
Protocol:
-
Sample Preparation: Prepare a thin film of the epoxy resin formulation containing the photoinitiator between two transparent salt plates (e.g., KBr or NaCl) or on a suitable substrate for Attenuated Total Reflectance (ATR)-FTIR. The film thickness should be controlled to ensure the absorbance is within the linear range of the Beer-Lambert law.
-
Initial Spectrum: Record an initial FTIR spectrum of the uncured sample. The characteristic absorption peak for the epoxy ring is typically found around 915 cm⁻¹. An internal standard peak that does not change during the reaction (e.g., a C-H stretching band from an aromatic ring) should be identified.
-
Photocuring: Place the sample in the FTIR spectrometer and expose it to a UV light source of a specific wavelength and intensity for controlled time intervals.
-
Spectral Acquisition: Acquire FTIR spectra at regular time intervals during the UV exposure.
-
Data Analysis: Calculate the degree of epoxy conversion (α) at each time point using the following formula, by measuring the area of the epoxy peak at 915 cm⁻¹ relative to the internal standard peak:
α(t) = [1 - (Aₜ / A₀)] * 100%
Where:
-
Aₜ is the area of the epoxy peak at time t.
-
A₀ is the initial area of the epoxy peak.
-
Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC measures the heat flow associated with the curing reaction, providing information about the reaction kinetics, total heat of reaction, and the glass transition temperature (Tg) of the cured material.
Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the uncured epoxy formulation into a DSC pan.
-
Isothermal Curing:
-
Place the pan in the DSC cell and rapidly heat to the desired isothermal curing temperature.
-
Hold the sample at this temperature while exposing it to a UV source (if the DSC is equipped with a photocalorimetry accessory) or for a set time if studying post-curing.
-
Record the heat flow as a function of time. The area under the exothermic peak corresponds to the heat of reaction at that temperature.
-
-
Dynamic Curing (for total heat of reaction):
-
Place a fresh, uncured sample in the DSC.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range to ensure complete curing.
-
The total area of the exothermic peak represents the total heat of reaction (ΔH_total).
-
-
Glass Transition Temperature (Tg) Measurement: After the curing protocol, cool the sample and then reheat it at a controlled rate to determine the Tg, which is an indicator of the cross-link density.
-
Data Analysis: The extent of cure can be calculated from the partial heat of reaction in isothermal runs divided by the total heat of reaction from a dynamic scan. Kinetic parameters like the activation energy can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis from scans at different heating rates.
Dynamic Mechanical Analysis (DMA) for Cross-Link Density
DMA is used to measure the viscoelastic properties of the cured material, such as the storage modulus (E'), loss modulus (E''), and tan delta. The storage modulus in the rubbery plateau region, above the glass transition temperature, is directly related to the cross-link density.
Protocol:
-
Sample Preparation: Prepare rectangular specimens of the cured epoxy resin with precise dimensions.
-
DMA Setup: Mount the sample in the DMA instrument in a suitable clamp configuration (e.g., single cantilever, three-point bending).
-
Temperature Sweep: Perform a temperature sweep at a constant heating rate (e.g., 3-5 °C/min) and a fixed frequency (e.g., 1 Hz) and strain.
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the peak of the tan delta curve.
-
Identify the storage modulus (E') in the rubbery plateau region (a relatively flat region of the E' curve at temperatures above Tg).
-
Calculate the cross-link density (νₑ) using the theory of rubber elasticity:
νₑ = E' / (3 * R * T)
Where:
-
E' is the storage modulus in the rubbery plateau (in Pa).
-
R is the ideal gas constant (8.314 J/mol·K).
-
T is the absolute temperature in the rubbery plateau region (in K).
-
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the cationic photopolymerization of epoxy resins and a typical experimental workflow for comparison.
Caption: Mechanism of photoinitiated cationic polymerization of epoxy resins.
Caption: Workflow for comparing photoinitiator efficiency.
Conclusion
The selection of a photoinitiator for epoxy resin cross-linking is a critical decision that impacts the final properties of the material. While triphenylsulfonium salts (with non-nucleophilic counter-ions) are highly effective photoinitiators, alternatives such as diaryliodonium salts offer different advantages, particularly in their ability to be sensitized to longer wavelengths. Due to the limited availability of direct, quantitative comparative studies in the literature, researchers are encouraged to utilize the detailed experimental protocols provided in this guide to perform their own focused comparisons. By systematically evaluating key performance metrics such as cure kinetics, final conversion, and mechanical properties, an optimal photoinitiator can be selected for any specific application.
A Comparative Guide to the Synthesis of Triphenylsulfonium Chloride
Triphenylsulfonium chloride and its derivatives are vital reagents in various chemical applications, most notably as photoacid generators in photolithography for the semiconductor industry. The synthesis of these compounds can be achieved through several routes, each with distinct advantages and disadvantages concerning yield, scalability, and substrate scope. This guide provides an objective comparison of the most common methods for synthesizing this compound, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Comparison of Synthetic Methodologies
The primary methods for the synthesis of this compound include the Grignard reaction, Friedel-Crafts-type reactions, and aryne-based methods. The following table summarizes the quantitative aspects of these key synthetic routes.
| Method | Reactants | Catalyst/Activating Agent | Typical Yield | Reaction Conditions | Reference |
| Grignard Reaction | Diphenyl sulfoxide, Phenylmagnesium halide | Trimethylsilyl chloride | 45-67% | Anhydrous THF or Dichloroethane, Low temperature (below 20°C) | [1][2] |
| Friedel-Crafts Reaction (Thionyl Chloride) | Benzene, Thionyl chloride | Aluminum chloride | ~66% (as iodide salt) | 60-70°C, 10 hours | [3] |
| Friedel-Crafts Reaction (Diaryl Sulfoxide) | Diaryl sulfoxide, Arene | Trifluoromethanesulfonic anhydride | 60-86% (for analogues) | Not specified | [4] |
| Aryne Reaction | Diaryl sulfoxide, Aryne precursor | Cesium fluoride | 53-96% (for analogues) | Not specified | [4] |
Experimental Protocols
Below are detailed experimental protocols for the key synthesis methods cited in the comparison table.
1. Grignard Reaction Method
This method involves the reaction of diphenyl sulfoxide with a phenyl Grignard reagent, often activated by trimethylsilyl chloride.
-
Reactants and Reagents:
-
Diphenyl sulfoxide
-
Magnesium turnings
-
Chlorobenzene (or Bromobenzene)
-
Trimethylsilyl chloride
-
Dichloroethane (solvent)
-
Tetrahydrofuran (THF, solvent for Grignard reagent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for washing)
-
-
Procedure:
-
A Grignard reagent is first prepared from magnesium (0.6 mol) and chlorobenzene (0.6 mol) in THF.[1]
-
In a separate flask, diphenyl sulfoxide (0.2 mol) is dissolved in dichloroethane and cooled under an ice bath.[1]
-
Trimethylsilyl chloride (0.6 mol) is added dropwise to the diphenyl sulfoxide solution at a temperature below 20°C and aged for 30 minutes.[1]
-
The prepared Grignard reagent is then added dropwise to the activated diphenyl sulfoxide solution, maintaining the temperature below 20°C.[1]
-
The reaction is aged for one hour, after which it is quenched with water.[1]
-
Hydrochloric acid and diethyl ether are added to the solution. The aqueous layer, containing the this compound, is separated and washed with diethyl ether.[1]
-
2. Friedel-Crafts Reaction with Thionyl Chloride
This industrial-scale method utilizes benzene and thionyl chloride with a Lewis acid catalyst.
-
Reactants and Reagents:
-
Benzene
-
Thionyl chloride
-
Aluminum chloride (catalyst)
-
Potassium iodide (for precipitation, if iodide salt is desired)
-
Dichloromethane (for extraction)
-
-
Procedure:
-
Benzene is reacted with thionyl chloride in the presence of aluminum chloride.[3][5]
-
The reaction mixture is heated to 60-70°C and stirred for 10 hours.[3]
-
After cooling to room temperature, the reaction mixture is added to water.[3]
-
The aqueous layer is separated and washed with benzene.[3]
-
To isolate the product, an aqueous solution of a salt with the desired anion (e.g., potassium iodide for the iodide salt) is added to precipitate the triphenylsulfonium salt.[3]
-
The solid is then extracted with a solvent like dichloromethane and concentrated.[3]
-
Synthesis Method Comparison Workflow
The following diagram illustrates the logical workflow for selecting a synthesis method for triphenylsulfonium salts based on key considerations.
Caption: A flowchart outlining the decision-making process for selecting an appropriate synthesis method for triphenylsulfonium salts.
Concluding Remarks
The choice of synthesis method for this compound depends heavily on the desired scale of production, the availability and cost of starting materials, and the need to synthesize structurally complex analogues. The Grignard method offers reliable, moderate to good yields for laboratory-scale synthesis.[1][2] For larger, industrial-scale production, Friedel-Crafts-type reactions are often preferred due to their potential for high yields and the use of readily available raw materials.[3][5] The aryne-based methodology provides a valuable route to more sterically hindered triphenylsulfonium salts that may be difficult to access through other means.[4] Researchers and development professionals should consider these factors carefully to select the most appropriate and efficient synthetic strategy for their specific needs.
References
A Comparative Guide to Validating the Purity of Synthesized Triphenylsulfonium Chloride
For researchers, scientists, and drug development professionals, establishing the purity of synthesized reagents is a cornerstone of reliable and reproducible research. Triphenylsulfonium chloride ((C₆H₅)₃S⁺Cl⁻), a prominent photoacid generator (PAG), is integral to various applications, including photolithography and cationic polymerization.[1] Its efficacy is directly linked to its purity. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized this compound, complete with experimental protocols and data.
Physicochemical Properties and Expected Purity
This compound is a white to light yellow solid with a molecular weight of 298.83 g/mol .[1] It is soluble in polar solvents like water.[2] The expected purity of commercially available this compound is typically above 98%.[3] However, purity can vary based on the synthetic route employed. Common synthesis methods include the Grignard reaction and the Friedel-Crafts reaction.[4][5]
Potential Impurities
The nature of impurities in synthesized this compound is often dependent on the synthetic method:
-
Grignard Reaction Route: A common impurity is biphenyl , which arises from the coupling of the Grignard reagent (phenylmagnesium bromide) with unreacted bromobenzene.[6]
-
Friedel-Crafts Reaction Route: This method may result in residual starting materials or side-products from the reaction of benzene with a sulfur-containing reagent in the presence of a Lewis acid.[4]
Comparative Analysis of Purity Validation Methods
A multi-faceted approach employing several analytical techniques is recommended for the robust validation of this compound purity. The following table summarizes the key methods, their principles, and their primary applications in this context.
| Analytical Method | Principle | Information Provided | Primary Use in Purity Validation |
| ¹H and ¹³C NMR Spectroscopy | Nuclear Magnetic Resonance detects the chemical environment of hydrogen and carbon nuclei. | Structural confirmation, identification and quantification of proton- and carbon-containing impurities. | Primary method for structural verification and quantification of organic impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight confirmation and identification of impurities based on their mass. | Confirms molecular identity and detects impurities with different molecular weights. |
| Elemental Analysis (CHN/S/Cl) | Combustion analysis to determine the percentage composition of elements. | Verifies the elemental composition against the theoretical formula. | Confirms the correct empirical formula and detects inorganic impurities or incorrect salt formation. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Quantifies the main component and separates it from non-volatile organic impurities. | Provides a quantitative measure of purity (area %) and separates impurities for further identification. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and quantify the purity of this compound.
Instrumentation: 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
For quantitative NMR (qNMR), add a known amount of an internal standard with a certified purity.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. The aromatic region (typically 7.0-8.0 ppm) is of primary interest.[4]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
Data Analysis:
-
Reference the spectrum to the residual solvent peak.
-
Integrate the signals corresponding to the triphenylsulfonium cation and any impurity signals.
-
For qNMR, calculate the purity based on the integral ratios of the analyte and the internal standard, their molecular weights, and the number of protons.[7][8]
Expected Results for Pure this compound:
-
¹H NMR: Complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the phenyl protons.[4]
-
¹³C NMR: Distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings.[4]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the triphenylsulfonium cation.
Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to detect the triphenylsulfonium cation [(C₆H₅)₃S]⁺.
Data Analysis:
-
Identify the peak corresponding to the molecular ion of the triphenylsulfonium cation.
-
Analyze the fragmentation pattern to further confirm the structure.
Expected Results:
-
A prominent peak at m/z corresponding to the triphenylsulfonium cation (C₁₈H₁₅S⁺), which has a calculated mass of approximately 263.09 Da.
Elemental Analysis
Objective: To verify the elemental composition of the synthesized salt.
Instrumentation: CHNS/O Elemental Analyzer.
Sample Preparation:
-
Accurately weigh a small amount of the dried sample.
Procedure:
-
The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified. Chloride is typically determined by titration or ion chromatography after combustion.[9]
Data Analysis:
-
Compare the experimentally determined weight percentages of Carbon, Hydrogen, Sulfur, and Chlorine with the theoretical values.
Theoretical Composition for C₁₈H₁₅ClS:
-
Carbon (C): 72.34%
-
Hydrogen (H): 5.06%
-
Chlorine (Cl): 11.87%
-
Sulfur (S): 10.73%
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from potential impurities.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).[10]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualization of Experimental Workflow and Decision Making
The following diagrams illustrate the logical flow for purity validation.
References
- 1. rsc.org [rsc.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]
- 4. This compound | 10937-76-5 | Benchchem [benchchem.com]
- 5. Buy this compound | 4270-70-6 [smolecule.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eppltd.com [eppltd.com]
- 9. Elemental analysis [chemistry.huji.ac.il]
- 10. youtube.com [youtube.com]
A Comparative Guide to Triphenylsulfonium Chloride and its Analogues for Enhanced Photoacid Generation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Triphenylsulfonium chloride and its structural analogues as photoacid generators (PAGs). Understanding the correlation between the chemical structure of these compounds and their photoacid generation efficiency is crucial for applications ranging from photolithography in semiconductor manufacturing to controlled drug delivery systems. This document outlines the performance of various triphenylsulfonium-based PAGs, supported by experimental data and detailed methodologies.
Introduction to Photoacid Generators
Photoacid generators are compounds that, upon exposure to light, produce a strong acid.[1] This photogenerated acid can then act as a catalyst for a variety of chemical reactions, such as polymerization or the cleavage of acid-labile protecting groups.[2] Triphenylsulfonium salts are a prominent class of ionic PAGs widely utilized due to their high efficiency and thermal stability.[2] The efficiency of photoacid generation is a critical parameter and is quantified by the quantum yield (ΦH+), which represents the number of acid molecules produced per photon absorbed.
Correlating Structure with Photoacid Generation Efficiency
The photoacid generation efficiency of triphenylsulfonium salts can be tuned by modifying both the cationic (sulfonium) and anionic (counter-ion) components of the molecule.
Cationic Moiety Modifications:
Substituents on the phenyl rings of the triphenylsulfonium cation can significantly influence the compound's photochemical properties. For instance, the introduction of electron-donating groups, such as tert-butyl groups, can affect the absorption characteristics and solubility of the PAG.[3][4] While enhancing solubility, the addition of multiple tert-butyl groups has been noted to sometimes lower the quantum yield of photoacid generation compared to the unsubstituted triphenylsulfonium nonaflate.[5]
Anionic Moiety Modifications:
The nature of the counter-ion plays a pivotal role in both the efficiency of acid generation and the strength of the resulting photogenerated acid.[5] Anions that are less nucleophilic and correspond to stronger acids generally lead to higher reactivity in subsequent chemical processes.[5] The order of reactivity, and thus inferred acid generation efficiency, for different anions has been established as: SbF₆⁻ > AsF₆⁻ > PF₆⁻ ≫ BF₄⁻.[5]
Quantitative Comparison of Photoacid Generation Efficiency
The following table summarizes the quantum yields for photoacid generation (ΦH+) of this compound and several of its analogues.
| Photoacid Generator (PAG) | Cationic Structure | Anionic Moiety | Quantum Yield (ΦH+) | Wavelength (nm) | Solvent | Reference |
| Triphenylsulfonium nonaflate | Triphenylsulfonium | C₄F₉SO₃⁻ | 0.59 | Not Specified | Not Specified | [5] |
| Tris(4-tert-butylphenyl)sulfonium nonaflate | Tris(4-tert-butylphenyl)sulfonium | C₄F₉SO₃⁻ | Lower than 0.59 | Not Specified | Not Specified | [5] |
| tert-butyl substituted Triphenylsulfonium salt | Triphenylsulfonium with tert-butyl group(s) | Not Specified | 0.24 | Not Specified | Acetonitrile | [3] |
| Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate | Diphenyliodonium | 9,10-dimethoxyanthracene-2-sulfonate | 0.29 | 365 | Acetonitrile | [3] |
| Diphenyliodonium naphth[1,2-d][2][3][5]oxadiazole-5-sulfonate | Diphenyliodonium | naphth[1,2-d][2][3][5]oxadiazole-5-sulfonate | 0.21 | 365 | Acetonitrile | [3] |
| N-trifluoromethanesulfonyloxynaphthalimide | N-hydroxynaphthalimide | CF₃SO₃⁻ | 0.071 | 365 | Acetonitrile | [3] |
Experimental Protocol: Measurement of Photoacid Generation Quantum Yield
The determination of the quantum yield of photoacid generation is a critical step in evaluating the performance of a PAG. A common method involves monitoring the change in absorbance of a pH-sensitive dye in the presence of the PAG upon irradiation.
Materials:
-
Photoacid Generator (PAG) of interest
-
pH-sensitive indicator dye (e.g., coumarin 6)
-
Appropriate solvent (e.g., acetonitrile, propylene glycol methyl ether acetate)
-
UV-Vis spectrophotometer
-
Calibrated light source (e.g., LED or mercury lamp with appropriate filters)
-
Actinometer for light source calibration (e.g., ferrioxalate)
Procedure:
-
Sample Preparation: Prepare a solution of the PAG and the pH-sensitive dye in the chosen solvent. The concentrations should be optimized to ensure sufficient light absorption by the PAG and a measurable change in the dye's absorbance upon acidification.
-
Light Source Calibration: Calibrate the photon flux of the light source at the desired irradiation wavelength using a chemical actinometer.
-
Irradiation and Measurement:
-
Place the sample solution in a cuvette inside the UV-Vis spectrophotometer.
-
Record the initial absorbance spectrum of the solution.
-
Irradiate the sample with the calibrated light source for a defined period.
-
Record the absorbance spectrum again after irradiation.
-
Repeat the irradiation and measurement steps for several time intervals.
-
-
Data Analysis:
-
From the changes in the absorbance of the pH-sensitive dye, calculate the concentration of the generated acid at each time point.
-
Plot the concentration of the generated acid versus the number of photons absorbed by the PAG.
-
The initial slope of this plot corresponds to the quantum yield of photoacid generation (ΦH+).[6]
-
Mechanism of Photoacid Generation
The photolysis of triphenylsulfonium salts is a complex process that can proceed through different pathways. Direct irradiation excites the salt to a singlet excited state.[5] This is followed by either heterolytic or homolytic cleavage of a carbon-sulfur bond.[3][7] The resulting reactive intermediates can then interact with a hydrogen donor (often the solvent) to produce a strong Brønsted acid (H⁺).[2]
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchtrends.net [researchtrends.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 10937-76-5 | Benchchem [benchchem.com]
- 6. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Literature review of Triphenylsulfonium chloride applications and performance
Triphenylsulfonium chloride (TPS-Cl) is a versatile and widely utilized compound in various chemical applications, most notably as a photoacid generator (PAG) in photolithography for microelectronics manufacturing and as a cationic photoinitiator for polymerization processes.[1][2] Its ability to generate a strong acid upon exposure to ultraviolet (UV) radiation makes it a critical component in chemically amplified resists, enabling the fabrication of intricate circuit patterns.[2] This guide provides a comprehensive literature review of the applications and performance of this compound, offering a comparative analysis with alternative compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Photoacid Generators
The efficacy of a photoacid generator is determined by several key performance indicators, including its quantum yield (the efficiency of acid generation per photon absorbed), thermal stability, and solubility in relevant solvent systems. While this compound is a foundational PAG, its performance is often tuned by modifying the counter-anion. This section compares TPS-Cl with some of its common derivatives and a primary alternative, diphenyliodonium salts.
Table 1: Quantitative Performance Data of Selected Photoacid Generators
| Compound | Chemical Formula | Quantum Yield (Φ) | Thermal Decomposition Temp. (°C) | Solubility in PGMEA |
| This compound | C₁₈H₁₅ClS | Varies significantly with conditions | Data not readily available | Soluble |
| Triphenylsulfonium triflate | C₁₉H₁₅F₃O₃S₂ | 0.03 - 0.4 (novel derivatives)[2][3] | ~133-137 (Melting Point) | Soluble |
| Triphenylsulfonium hexafluoroantimonate | C₁₈H₁₅F₆SSb | Generally high | ~176-180 (Melting Point)[4] | Soluble |
| Diphenyliodonium hexafluorophosphate | C₁₂H₁₀F₆IP | ~0.21 - 0.29[5] | ~140-144 (Melting Point)[6] | Soluble in methanol |
Note: Quantum yield and thermal stability are highly dependent on the experimental conditions, including the polymer matrix, exposure wavelength, and atmosphere. PGMEA (Propylene glycol methyl ether acetate) is a common solvent in photolithography.[7]
Sulfonium salts, in general, exhibit stronger and broader UV absorption compared to iodonium salts, which can lead to a higher concentration of the generated acid and faster reaction rates.[8] The reactivity of the generated acid is heavily influenced by the counter-anion, with a larger, less nucleophilic anion resulting in a stronger acid and higher initiation efficiency. The generally accepted order of reactivity for common counter-anions is: SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻.[8] While diaryliodonium-based PAGs can exhibit higher quantum yields of acid production, triarylsulfonium-based PAGs generally demonstrate superior thermal stability.[9]
Key Applications and Mechanisms
Photolithography
In photolithography, TPS-Cl and its derivatives are integral components of chemically amplified resists. The process, in essence, involves the generation of a catalytic amount of strong acid in the exposed regions of the photoresist upon UV irradiation. This acid then catalyzes a cascade of chemical reactions during a subsequent post-exposure bake (PEB) step, leading to a change in the solubility of the exposed polymer. This allows for the selective removal of either the exposed (positive-tone) or unexposed (negative-tone) regions of the resist, thereby transferring the desired pattern onto the substrate.
Upon absorption of UV light, the triphenylsulfonium cation undergoes photodecomposition to generate a Brønsted acid. This process can proceed through two primary pathways: homolytic and heterolytic cleavage of a carbon-sulfur bond.
Cationic Polymerization
Triphenylsulfonium salts are also effective photoinitiators for cationic polymerization, particularly for monomers such as epoxides and vinyl ethers.[10] The photogenerated acid initiates the polymerization by protonating the monomer, which then propagates by attacking other monomer units. This method is advantageous as it is not inhibited by oxygen, unlike free-radical polymerization.[11]
Organic Synthesis
In synthetic organic chemistry, triphenylsulfonium salts serve as versatile reagents. They can act as electrophilic arylating agents in cross-coupling reactions, providing an alternative to traditional organohalides for the formation of carbon-carbon and carbon-heteroatom bonds.[12] Furthermore, the photoredox-catalyzed generation of aryl radicals from sulfonium salts has opened new avenues for C-C bond formation and late-stage functionalization of complex molecules.[12]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of diphenyl sulfoxide with a Grignard reagent in the presence of trimethylsilyl chloride.[3][13]
Materials:
-
Diphenyl sulfoxide
-
Dichloroethane (anhydrous)
-
Trimethylsilyl chloride
-
Magnesium turnings
-
Chlorobenzene
-
Tetrahydrofuran (THF, anhydrous)
-
12N Hydrochloric acid
-
Diethyl ether
-
Water (deionized)
-
Ice bath, dropping funnel, round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve 40 g (0.2 mole) of diphenyl sulfoxide in 400 g of dichloroethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.[3]
-
While stirring and maintaining the temperature below 20°C, add 65 g (0.6 mole) of trimethylsilyl chloride dropwise to the solution. Age the mixture for 30 minutes at this temperature.[3]
-
In a separate flask, prepare a Grignard reagent from 14.6 g (0.6 mole) of magnesium turnings and 67.5 g (0.6 mole) of chlorobenzene in 168 g of anhydrous THF.[3]
-
Add the prepared Grignard reagent dropwise to the diphenyl sulfoxide solution, keeping the temperature below 20°C.[3]
-
After the addition is complete, age the reaction mixture for one hour.[3]
-
Quench the reaction by slowly adding 50 g of water while maintaining the temperature below 20°C.[3]
-
To the quenched reaction mixture, add 150 g of water, 10 g of 12N hydrochloric acid, and 200 g of diethyl ether.[3]
-
Transfer the mixture to a separatory funnel, separate the aqueous layer, and wash it with 100 g of diethyl ether. The resulting aqueous solution contains this compound.[3]
Measurement of Photoacid Generator Quantum Yield in a Polymer Film
The quantum yield of a PAG is a critical parameter for evaluating its efficiency. A common method involves using a photosensitive dye that changes its absorbance upon protonation.
Materials and Equipment:
-
Polymer (e.g., poly(4-hydroxystyrene))
-
Photoacid Generator (e.g., Triphenylsulfonium triflate)
-
Indicator Dye (e.g., Rhodamine B)
-
Solvent (e.g., PGMEA)
-
Quartz wafers
-
Spin coater
-
UV light source with controlled intensity (e.g., 248 nm excimer laser)
-
UV-Vis spectrophotometer
-
Hotplate
Procedure:
-
Prepare a photoresist formulation by dissolving the polymer, PAG, and a small amount of the indicator dye in the solvent.
-
Spin-coat the formulation onto a quartz wafer to form a thin film of uniform thickness.
-
Perform a soft bake to remove the residual solvent.
-
Expose the film to a known dose of UV radiation.
-
Measure the absorbance spectrum of the film using a UV-Vis spectrophotometer, focusing on the absorption peak of the protonated dye.
-
Create a calibration curve by preparing films with known concentrations of a strong acid (e.g., triflic acid) and the indicator dye to correlate the change in absorbance with the acid concentration.
-
Calculate the number of absorbed photons based on the incident light intensity, exposure time, and the film's absorbance at the exposure wavelength.
-
The quantum yield (Φ) is then calculated as the number of generated acid molecules (determined from the absorbance change and calibration curve) divided by the number of absorbed photons.
Cationic Photopolymerization Kinetics using Photo-DSC
Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to study the kinetics of photopolymerization by measuring the heat released during the reaction.[14][15]
Materials and Equipment:
-
Monomer (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)
-
Photoinitiator (e.g., Triphenylsulfonium hexafluoroantimonate)
-
Photo-DSC instrument equipped with a UV light source
-
Aluminum DSC pans
Procedure:
-
Prepare a formulation by mixing the monomer with a specific concentration of the photoinitiator.
-
Place a small, accurately weighed sample (typically 1-5 mg) of the formulation into an open aluminum DSC pan.[16]
-
Place the pan in the Photo-DSC cell and allow it to equilibrate at the desired isothermal temperature.
-
Irradiate the sample with UV light of a specific intensity and wavelength.[16]
-
The instrument will record the heat flow as a function of time. The exothermic peak corresponds to the polymerization reaction.
-
The rate of polymerization is proportional to the heat flow (dH/dt), and the total conversion can be determined by integrating the area under the exothermic peak.[14]
-
By performing experiments at different light intensities and temperatures, kinetic parameters such as the rate constant and activation energy can be determined.[14][16]
This guide provides a foundational understanding of the applications and performance of this compound and its alternatives. For more in-depth analysis and specific applications, researchers are encouraged to consult the cited literature.
References
- 1. Buy this compound | 4270-70-6 [smolecule.com]
- 2. This compound | 10937-76-5 | Benchchem [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Triphenylsulfonium Hexafluoroantimonate | 57840-38-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. Diphenyliodonium hexafluorophosphate, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Propylene glycol methyl ether acetate - Wikipedia [en.wikipedia.org]
- 8. radtech2022.com [radtech2022.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photochemical (Hetero-)Arylation of Aryl Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lookchem.com [lookchem.com]
- 14. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Triphenylsulfonium Chloride: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of triphenylsulfonium chloride, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to implement the following safety measures.
-
Engineering Controls : Always handle the compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is your first line of defense.
-
Eye Protection : Wear chemical safety goggles or a face shield that complies with EN166 standards.[1]
-
Hand Protection : Chemically resistant gloves, such as nitrile or butyl rubber, are mandatory to prevent skin contact.[1]
-
Body Protection : A lab coat or chemical-resistant apron should be worn.[1] For larger spills, impervious protective clothing may be necessary.[2]
-
Respiratory Protection : If ventilation is inadequate or dust formation is likely, use an approved respirator with an appropriate filter (e.g., type ABEK, EN14387).
-
Hazard Summary
This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for safe handling and disposal.[3]
| Hazard Classification | Category | Description | Citations |
| Skin Irritation | Category 2 | Causes skin irritation. | [3][4] |
| Eye Irritation | Category 2 | Causes serious eye irritation. | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [3][4] |
This table summarizes the primary health hazards. Always consult the specific Safety Data Sheet (SDS) for the material you are using.
Step-by-Step Disposal Protocol
The mandated disposal route for this compound is through a licensed professional hazardous waste disposal service.[1][3] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Protocol for Waste Segregation and Collection:
-
Waste Identification :
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound ".
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE) and has a secure, tightly-fitting lid.[2]
-
-
Waste Collection (Solid) :
-
For unused or expired product, place the original container directly into the designated hazardous waste container.
-
For lab waste (e.g., contaminated filter paper, weighing boats), carefully place it into the container, minimizing dust creation.
-
-
Waste Collection (Contaminated Labware) :
-
Rinsing Procedure : Triple rinse any labware that has been in contact with this compound with a suitable solvent (e.g., water, as the compound is miscible).[2][5]
-
Rinsate Collection : The first rinse must be collected as hazardous waste in your designated liquid waste container.[6] Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your institution's Environmental Health & Safety (EHS) guidelines.[6]
-
Empty Container Disposal : After triple rinsing, the empty container can typically be disposed of according to institutional guidelines, which may allow for recycling or regular trash disposal.[6]
-
-
Storage :
-
Pickup and Disposal :
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6]
-
The ultimate disposal method, determined by the licensed waste management facility, may involve chemical incineration. One described method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] This process must be performed by certified professionals.
-
Accidental Spill Procedures
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or dust is generated.[2]
-
Secure the Area : Restrict access to the spill area and ensure adequate ventilation.
-
Don PPE : Wear the appropriate PPE as described in Section 1.
-
Containment and Cleanup :
-
Dispose of Cleanup Materials : All materials used for cleanup (e.g., contaminated wipes, gloves) must be placed in the designated hazardous waste container.
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Waste Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
